3-Bromo-2-iodobenzoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
3-bromo-2-iodobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrIO2/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBFCXOXAEIWXRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)I)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrIO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10459621 | |
| Record name | 3-BROMO-2-IODOBENZOIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10459621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
503821-94-1 | |
| Record name | 3-BROMO-2-IODOBENZOIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10459621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-2-iodobenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
3-Bromo-2-iodobenzoic acid molecular weight and formula
An In-Depth Technical Guide to 3-Bromo-2-iodobenzoic Acid
This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, a compound of interest for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Core Chemical Data
This compound, with the IUPAC name this compound, is a substituted aromatic carboxylic acid.[1] Its chemical structure consists of a benzoic acid core with bromine and iodine substituents at the 3 and 2 positions of the benzene ring, respectively. The presence of these halogen atoms significantly influences the molecule's reactivity and physical properties.
The compound typically appears as a light yellow to pink to light brown powder.[2]
Quantitative Data Summary
The fundamental quantitative data for this compound are summarized in the table below. This information is crucial for stoichiometric calculations in chemical reactions and for the characterization of the compound.
| Property | Value | Source |
| Molecular Formula | C₇H₄BrIO₂ | [1] |
| BrC₆H₃(I)CO₂H | [2][3] | |
| Molecular Weight | 326.91 g/mol | [1] |
| 326.914 g/mol | [2][3] | |
| 326.92 g/mol | [4] | |
| CAS Number | 503821-94-1 | [1][2][3][5] |
Molecular Structure
The spatial arrangement of atoms and bonds in this compound is a key determinant of its chemical behavior. The following diagram illustrates the molecular structure.
References
An In-depth Technical Guide to 3-Bromo-2-iodobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-2-iodobenzoic acid is a halogenated aromatic carboxylic acid that serves as a versatile building block in organic synthesis. Its unique substitution pattern, featuring both bromine and iodine atoms on the benzoic acid core, allows for selective functionalization through various cross-coupling reactions. This makes it a valuable intermediate in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and materials with novel electronic properties. The presence of three different functional groups—a carboxylic acid, a bromine atom, and an iodine atom—offers chemists a wide range of possibilities for molecular elaboration. This guide provides a comprehensive overview of its chemical properties, synthesis, and reactivity, with a focus on experimental details for its application in research and development.
Chemical Identity and Properties
The IUPAC name for this compound is this compound.[1] It is also known by several synonyms, which are listed in the table below.
Table 1: Synonyms and Identifiers for this compound
| Identifier Type | Value |
| IUPAC Name | This compound |
| CAS Number | 503821-94-1 |
| Molecular Formula | C₇H₄BrIO₂ |
| Synonyms | |
| 2-iodo-3-bromobenzoic acid | |
| 3-bromo-2-iodo benzoic acid |
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 326.91 g/mol | [1][2] |
| Appearance | Light yellow to pink to light brown powder | [3] |
| Melting Point | 148-151 °C | ChemicalBook |
| Boiling Point | 365.2±32.0 °C (Predicted) | ChemicalBook |
| LogP | 2.75190 | [4] |
| PSA (Polar Surface Area) | 37.30000 | [4] |
Synthesis
Experimental Protocols: Reactivity and Applications
The synthetic utility of this compound lies in the differential reactivity of its halogen substituents in cross-coupling reactions. The carbon-iodine bond is generally more reactive than the carbon-bromine bond in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization at the 2-position.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. In the case of this compound, the iodine at the 2-position can be selectively coupled with a boronic acid in the presence of a palladium catalyst and a base, leaving the bromine at the 3-position intact for subsequent transformations.
General Protocol for Selective Suzuki-Miyaura Coupling at the 2-position:
-
Reaction Setup: In a clean, dry Schlenk flask, combine this compound (1.0 equiv.), the desired arylboronic acid (1.1-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base, typically an aqueous solution of Na₂CO₃ (2.0-3.0 equiv.) or K₂CO₃.
-
Solvent: Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1 ratio).
-
Inert Atmosphere: Purge the flask with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Reaction Conditions: Heat the reaction mixture with vigorous stirring at a temperature ranging from 80 to 110 °C.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Sonogashira Coupling
Similarly, the Sonogashira coupling allows for the selective formation of a carbon-carbon bond between the 2-iodo position of this compound and a terminal alkyne. This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.
General Protocol for Selective Sonogashira Coupling at the 2-position:
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) salt (e.g., CuI, 2-10 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas.
-
Solvent and Base: Add a suitable solvent, such as degassed triethylamine or a mixture of THF and triethylamine.
-
Addition of Alkyne: Add the terminal alkyne (1.1-1.5 equiv.) to the reaction mixture.
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: Upon completion, remove the solvent under reduced pressure. Dissolve the residue in an appropriate organic solvent and wash with aqueous ammonium chloride solution and brine.
-
Purification: Dry the organic layer, concentrate, and purify the product by column chromatography.
Logical Workflow for Synthesis and Application
The following diagram illustrates a logical workflow for the synthesis and subsequent functionalization of this compound.
Caption: Synthetic route and applications of this compound.
Conclusion
This compound is a highly valuable and versatile building block for organic synthesis. Its distinct halogen substitution allows for selective and sequential functionalization, providing a powerful tool for the construction of complex molecular architectures. The experimental protocols outlined in this guide for Suzuki-Miyaura and Sonogashira couplings serve as a starting point for researchers to explore the rich chemistry of this compound in their drug discovery and materials science endeavors. Further investigation into its synthesis and reactivity will undoubtedly continue to expand its applications in the chemical sciences.
References
Physical and chemical properties of 3-Bromo-2-iodobenzoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-2-iodobenzoic acid, with the CAS Number 503821-94-1, is a dihalogenated aromatic carboxylic acid.[1][2] Its structure, featuring a carboxylic acid group flanked by iodine and bromine atoms at the 2 and 3 positions respectively, makes it a valuable building block in organic synthesis. The differential reactivity of the C-I and C-Br bonds, coupled with the directing effects of the carboxyl group, offers a versatile platform for the introduction of various functionalities through cross-coupling and other transformations. This guide provides a comprehensive overview of the known physical and chemical properties of this compound, along with experimental considerations for its synthesis and characterization, aimed at professionals in research and drug development.
Physical and Chemical Properties
While extensive experimental data for this compound is not widely available in the public domain, a compilation of known and predicted properties is presented below. It is important to note that some data is inferred from closely related compounds.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source/Comment |
| IUPAC Name | This compound | [3] |
| CAS Number | 503821-94-1 | [1] |
| Molecular Formula | C₇H₄BrIO₂ | [1] |
| Molecular Weight | 326.91 g/mol | [3] |
| Appearance | Light yellow to pink to light brown powder | [1] |
| Melting Point | 140-144 °C | Experimental value. |
| Boiling Point | Not available | Data not found in literature. |
| Solubility | No quantitative data available. Expected to be sparingly soluble in water and more soluble in organic solvents like ethanol, acetone, and DMSO. | General solubility trend for halobenzoic acids. |
| pKa (predicted) | ~2.5 - 3.0 | Predicted based on the ortho effect of the iodine and the electron-withdrawing nature of both halogens. |
| LogP (predicted) | 2.75 - 2.8 | [3] |
| Storage | 2-8°C, protect from light | [2] |
Synthesis and Experimental Protocols
A specific, detailed experimental protocol for the synthesis of this compound is not readily found in peer-reviewed literature. However, a plausible synthetic route can be adapted from the well-established Sandmeyer reaction, starting from a suitable aminobenzoic acid precursor. Below is a detailed protocol for the synthesis of a related isomer, 5-bromo-2-iodobenzoic acid, which can be conceptually adapted.
Proposed Synthesis of this compound
A potential synthetic pathway for this compound would involve the diazotization of 2-amino-3-bromobenzoic acid followed by a Sandmeyer-type reaction with an iodide source.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: Synthesis of 5-Bromo-2-iodobenzoic Acid (Adaptable for this compound)
This protocol describes the synthesis of an isomer and serves as a methodological template. The starting material would need to be changed to 2-amino-3-bromobenzoic acid to obtain the target molecule.
Materials:
-
2-Amino-5-bromobenzoic acid (or 2-amino-3-bromobenzoic acid for the target molecule)
-
Sodium nitrite (NaNO₂)
-
Concentrated Hydrochloric acid (HCl)
-
Potassium iodide (KI)
-
Sodium thiosulfate (Na₂S₂O₃)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Deionized water
-
Ice
Procedure:
-
Diazotization:
-
In a flask, dissolve 2-amino-5-bromobenzoic acid in a mixture of concentrated HCl and water.
-
Cool the solution to 0-5 °C in an ice bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.
-
Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
-
-
Iodination (Sandmeyer Reaction):
-
In a separate flask, prepare a solution of potassium iodide in water.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence (release of N₂ gas) should be observed.
-
Allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) for about 1 hour to ensure complete decomposition of the diazonium salt.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Add a saturated solution of sodium thiosulfate to quench any unreacted iodine (the dark color should fade).
-
The crude product may precipitate. If so, collect it by vacuum filtration and wash with cold water.
-
If the product does not precipitate, extract the aqueous mixture with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.
-
The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or acetic acid/water.
-
Spectroscopic Data and Characterization
No experimental spectra for this compound are readily available. Therefore, predicted spectral data and general characteristics for similar compounds are provided as a reference for researchers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR (in CDCl₃, 400 MHz):
-
δ 7.9-8.1 (d, 1H): Aromatic proton ortho to the carboxylic acid group.
-
δ 7.4-7.6 (t, 1H): Aromatic proton para to the carboxylic acid group.
-
δ 7.2-7.4 (d, 1H): Aromatic proton meta to the carboxylic acid group.
-
δ 10-12 (br s, 1H): Carboxylic acid proton.
Predicted ¹³C NMR (in CDCl₃, 100 MHz):
-
δ 168-172: Carboxylic acid carbonyl carbon.
-
δ 140-145: Aromatic carbon bearing the carboxylic acid group.
-
δ 130-138: Aromatic carbons bearing the bromine and iodine atoms.
-
δ 125-135: Other aromatic carbons.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show the following characteristic absorption bands:
-
3300-2500 cm⁻¹ (broad): O-H stretching of the carboxylic acid, often showing broadness due to hydrogen bonding.
-
~1700 cm⁻¹ (strong): C=O stretching of the carboxylic acid.
-
~1600-1450 cm⁻¹: C=C stretching vibrations of the aromatic ring.
-
~1300 cm⁻¹: C-O stretching of the carboxylic acid.
-
Below 1000 cm⁻¹: C-Br and C-I stretching vibrations.
Mass Spectrometry (MS)
The mass spectrum obtained via Electron Ionization (EI) would be expected to show:
-
Molecular ion (M⁺) peak: at m/z 326 and 328, reflecting the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio).
-
Major fragmentation peaks:
-
Loss of OH (M-17)
-
Loss of COOH (M-45)
-
Loss of Br (M-79/81)
-
Loss of I (M-127)
-
Caption: General analytical workflow for the characterization of this compound.
Reactivity and Applications in Drug Development
This compound is a versatile intermediate for the synthesis of more complex molecules, particularly in the pharmaceutical industry. The presence of two different halogen atoms allows for selective and sequential cross-coupling reactions.
Cross-Coupling Reactions
-
Suzuki-Miyaura Coupling: The carbon-iodine bond is significantly more reactive than the carbon-bromine bond towards palladium-catalyzed Suzuki-Miyaura coupling. This allows for the selective introduction of an aryl or heteroaryl group at the 2-position by reacting this compound with a boronic acid or ester under appropriate conditions, leaving the bromine atom intact for subsequent transformations.
-
Sonogashira Coupling: Similar to the Suzuki coupling, the C-I bond will preferentially react in a Sonogashira coupling with a terminal alkyne, providing a route to 2-alkynyl-3-bromobenzoic acid derivatives. These can be further elaborated.
-
Heck and other Cross-Coupling Reactions: The differential reactivity of the C-I and C-Br bonds can also be exploited in other palladium-catalyzed reactions like Heck, Stille, and Buchwald-Hartwig aminations.
Potential Applications in Drug Development
While specific examples of drugs synthesized directly from this compound are scarce in the literature, its structural motifs are relevant. For instance, the related isomer, 3-bromo-5-iodobenzoic acid, has been used as a starting material in the synthesis of a thromboxane receptor antagonist. The ability to introduce diverse substituents at the 2- and 3-positions of the benzoic acid scaffold makes this compound a potentially valuable starting point for generating libraries of compounds for screening against various biological targets. Derivatives of iodobenzoic acids have been investigated for their antimicrobial and anticancer activities.[4]
Conclusion
This compound is a valuable, though not extensively documented, synthetic intermediate. Its key feature is the presence of two different halogen atoms on a benzoic acid core, which allows for regioselective functionalization through a variety of cross-coupling reactions. This technical guide provides a summary of its known properties and offers guidance on its synthesis and characterization based on data from closely related compounds. For researchers and scientists in drug development, this compound represents a versatile scaffold for the creation of novel and complex molecular architectures. Further research into its properties and reactivity is warranted to fully exploit its synthetic potential.
References
- 1. Infinium Pharmachem Limited [infiniumpharmachem.com]
- 2. This compound | 503821-94-1 [amp.chemicalbook.com]
- 3. This compound | C7H4BrIO2 | CID 11232662 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis, Structural Properties and Biological Activities of Novel Hydrazones of 2-, 3-, 4-Iodobenzoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectral Data Interpretation of 3-Bromo-2-iodobenzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the expected spectral data for 3-bromo-2-iodobenzoic acid, a compound of interest in synthetic chemistry and drug discovery. The interpretation of its Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data is crucial for its unambiguous identification and characterization. This document outlines the predicted spectral characteristics and provides standardized experimental protocols for data acquisition.
Predicted Spectral Data
The following tables summarize the predicted quantitative ¹H and ¹³C NMR spectral data, alongside the expected mass spectrometry fragmentation for this compound. These predictions are based on established principles of spectroscopy and analysis of structurally related compounds.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-4 | 7.8 - 8.0 | Doublet of doublets (dd) | ~8.0, 1.5 |
| H-5 | 7.2 - 7.4 | Triplet (t) | ~8.0 |
| H-6 | 7.9 - 8.1 | Doublet of doublets (dd) | ~8.0, 1.5 |
| -COOH | 10.0 - 13.0 | Broad singlet (s) | - |
Solvent: CDCl₃ or DMSO-d₆. Spectrometer frequency: 400 MHz.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-1 (C-COOH) | 130 - 135 |
| C-2 (C-I) | 95 - 105 |
| C-3 (C-Br) | 120 - 125 |
| C-4 | 135 - 140 |
| C-5 | 130 - 135 |
| C-6 | 130 - 135 |
| C=O | 165 - 170 |
Solvent: CDCl₃ or DMSO-d₆. Spectrometer frequency: 100 MHz.
Table 3: Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z | Notes |
| [M]⁺ | 326/328 | Molecular ion peak with characteristic isotopic pattern for one bromine atom (approx. 1:1 ratio). |
| [M-OH]⁺ | 309/311 | Loss of the hydroxyl radical from the carboxylic acid. |
| [M-COOH]⁺ | 281/283 | Loss of the carboxyl group. |
| [M-Br]⁺ | 249 | Loss of the bromine atom. |
| [M-I]⁺ | 201/203 | Loss of the iodine atom. |
Ionization method: Electron Ionization (EI).
Experimental Protocols
Detailed methodologies for acquiring high-quality NMR and Mass Spectra are provided below.
NMR Spectroscopy Protocol
Sample Preparation:
-
Dissolution: Accurately weigh 10-20 mg of this compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer: Transfer the solution to a 5 mm NMR tube using a clean pipette.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal reference for chemical shifts (δ = 0.00 ppm).
¹H NMR Spectroscopy:
-
Instrument Setup: The instrument should be properly tuned and the magnetic field shimmed for optimal resolution.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse sequence is typically used.
-
Spectral Width: A spectral width of approximately 15 ppm is appropriate.
-
Acquisition Time: An acquisition time of 2-4 seconds is generally sufficient.
-
Relaxation Delay: A relaxation delay of 1-5 seconds should be used.
-
Number of Scans: 16 to 64 scans are typically adequate for a sample of this concentration.
-
¹³C NMR Spectroscopy:
-
Instrument Setup: The same sample can be used. The spectrometer should be tuned to the ¹³C frequency.
-
Acquisition Parameters:
-
Pulse Sequence: A standard proton-decoupled pulse sequence is used to obtain a spectrum with singlets for each carbon.
-
Spectral Width: A spectral width of 0-220 ppm is standard.
-
Acquisition Time: An acquisition time of 1-2 seconds is typical.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is recommended.
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.
-
Mass Spectrometry Protocol
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions.[1]
Sample Preparation:
-
Dissolution: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.[2]
-
Filtration: If any particulate matter is present, filter the solution to prevent clogging of the instrument.[2]
Data Acquisition (Electron Ionization - EI):
-
Introduction: The sample can be introduced via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionization: In EI, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[3]
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The detector records the abundance of each ion, generating a mass spectrum.
Visualization of Spectral Interpretation Workflow
The following diagram illustrates the logical workflow for interpreting the spectral data of this compound.
Caption: Workflow for the structural elucidation of this compound.
In-depth Interpretation
¹H NMR Spectrum
The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to the three protons on the benzene ring. The proton at the C-5 position, situated between two other protons, is predicted to appear as a triplet. The protons at the C-4 and C-6 positions will each appear as a doublet of doublets due to coupling with their respective neighbors. The carboxylic acid proton is highly deshielded and will appear as a broad singlet at a downfield chemical shift, typically between 10 and 13 ppm.[4][5][6] The exact chemical shift of this proton can be dependent on the solvent and concentration due to hydrogen bonding.[7]
¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum is predicted to show seven signals, corresponding to the seven carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be the most deshielded, appearing in the range of 165-170 ppm. The carbon atom attached to the highly electronegative iodine (C-2) is expected to be significantly shielded compared to the other aromatic carbons. The remaining aromatic carbons will appear in the typical range of 120-140 ppm, with their exact chemical shifts influenced by the inductive and resonance effects of the bromo, iodo, and carboxyl substituents.
Mass Spectrum
The mass spectrum of this compound will provide crucial information about its molecular weight and elemental composition. The molecular ion peak ([M]⁺) is expected to show a characteristic isotopic pattern for a molecule containing one bromine atom, with two peaks of nearly equal intensity at m/z 326 and 328, corresponding to the ⁷⁹Br and ⁸¹Br isotopes, respectively.[8] Common fragmentation pathways for benzoic acids include the loss of a hydroxyl radical (-OH) and the loss of the entire carboxyl group (-COOH).[6] Additionally, fragmentation involving the loss of the halogen atoms (Br and I) would also be expected. The exact mass of the molecular ion can be used to confirm the elemental formula of the compound.[8][9]
References
- 1. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 3. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. CH 336: Carboxylic Acid Spectroscopy [sites.science.oregonstate.edu]
- 7. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. m.youtube.com [m.youtube.com]
- 9. This compound | C7H4BrIO2 | CID 11232662 - PubChem [pubchem.ncbi.nlm.nih.gov]
Solubility Characteristics of 3-Bromo-2-iodobenzoic Acid: A Technical Guide
Disclaimer: Publicly available scientific literature lacks specific quantitative solubility data for 3-Bromo-2-iodobenzoic acid. This guide presents the available qualitative information for the target compound and provides a comprehensive quantitative analysis of the structurally similar compound, 3-Bromobenzoic acid, to serve as a valuable reference for researchers, scientists, and drug development professionals. The principles and methodologies described herein are directly applicable to solubility studies of this compound.
Introduction
This compound is a halogenated aromatic carboxylic acid with potential applications in organic synthesis and pharmaceutical research. A thorough understanding of its solubility in various common solvents is fundamental for its use in reaction chemistry, purification processes such as crystallization, and formulation development. This technical guide provides a summary of the known solubility characteristics of this compound and offers a comparative analysis with the closely related compound, 3-Bromobenzoic acid. Furthermore, a detailed experimental protocol for determining the solubility of solid compounds is provided to facilitate further research.
Solubility Profile of this compound
Currently, there is a lack of specific quantitative solubility data for this compound in the public domain. However, its use in synthetic procedures suggests solubility in certain organic solvents. For instance, its role in one-pot synthesis reactions indicates that it is soluble in dipolar aprotic solvents.
Comparative Quantitative Solubility Data: 3-Bromobenzoic Acid
To provide a quantitative frame of reference, this section presents solubility data for 3-Bromobenzoic acid, a structural analog of the target compound. The solubility behavior of 3-Bromobenzoic acid is expected to offer valuable insights into that of this compound due to their structural similarities.
| Solvent | Formula | Type | Reported Solubility |
| Methanol | CH₃OH | Polar Protic | 50 mg/mL[1][2] |
| Water | H₂O | Polar Protic | 0.54 g/L (at 32 °C)[2] |
| Alcohols | R-OH | Polar Protic | Soluble[2] |
| Ethers | R-O-R' | Polar Aprotic | Soluble[2] |
| Acetone | C₃H₆O | Polar Aprotic | More soluble than in water[3] |
| Chloroform | CHCl₃ | Nonpolar | More soluble than in water[3] |
Note: Qualitative descriptions such as "soluble" indicate that the compound dissolves to a significant extent, though the exact quantitative value is not specified. The term "insoluble" for 3-Bromobenzoic acid in water appears to be a general statement, with the quantitative data providing a more precise, albeit low, solubility value.[2]
Experimental Protocols: Determination of Thermodynamic Solubility using the Shake-Flask Method
The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a solid compound.[4][5][6] This protocol outlines the necessary steps for its implementation.
4.1. Materials and Equipment
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Centrifuge
-
Filtration apparatus (e.g., syringe filters)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
-
The compound of interest (e.g., this compound)
-
Selected solvents of high purity
4.2. Procedure
-
Preparation of a Saturated Solution:
-
Add an excess amount of the solid compound to a series of vials, each containing a known volume of the selected solvent. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker or incubator.
-
Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that the system reaches equilibrium. The time required for equilibration may vary depending on the compound and solvent and should be determined experimentally.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle.
-
To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed.
-
Carefully withdraw a known volume of the supernatant using a pipette. To remove any remaining fine particles, it is advisable to filter the supernatant through a syringe filter compatible with the solvent.
-
-
Analysis:
-
Prepare a series of standard solutions of the compound in the same solvent with known concentrations.
-
Dilute the filtered supernatant with a known volume of the solvent to bring its concentration within the linear range of the analytical instrument.
-
Analyze the diluted supernatant and the standard solutions using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of the dissolved compound.
-
-
Calculation:
-
Construct a calibration curve from the analysis of the standard solutions.
-
Use the calibration curve to determine the concentration of the compound in the diluted supernatant.
-
Calculate the solubility of the compound in the solvent by taking into account the dilution factor.
-
Visualizing the Experimental Workflow
The following diagrams illustrate the logical flow of the experimental solubility determination and the relationship between solubility and key stages in research and development.
References
- 1. 3-ブロモ安息香酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 3-Bromobenzoic acid CAS#: 585-76-2 [amp.chemicalbook.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 6. enamine.net [enamine.net]
An In-depth Technical Guide to 3-Bromo-2-iodobenzoic Acid for Researchers, Scientists, and Drug Development Professionals
Core Topic: Commercial Suppliers and Purchasing of 3-Bromo-2-iodobenzoic Acid
This technical guide provides comprehensive information on the procurement, synthesis, quality control, and application of this compound, a key building block in contemporary drug discovery, particularly in the development of targeted protein degraders.
Commercial Availability and Procurement
This compound (CAS No. 503821-94-1) is readily available from a range of commercial chemical suppliers. For researchers and drug development professionals, selecting a reliable supplier is crucial to ensure the quality and consistency of the starting material. Key considerations for procurement include purity, available quantities, lead times, and the supplier's quality management systems.
Below is a summary of representative commercial suppliers and publicly available data on their offerings. It is important to note that pricing and availability are subject to change, and direct inquiry with the suppliers is recommended for the most current information.
Table 1: Commercial Supplier Data for this compound
| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Physical Form | Additional Notes |
| Sigma-Aldrich (Merck) | 503821-94-1 | C₇H₄BrIO₂ | 326.92 | Information available upon request | - | A well-established supplier with extensive quality control.[1] |
| Parchem | 503821-94-1 | C₇H₄BrIO₂ | - | - | - | A supplier of a wide range of specialty chemicals.[2] |
| Infinium Pharmachem | 503821-94-1 | BrC₆H₃(I)CO₂H | 326.914 | Assay (HPLC): NLT 97.00%, Assay (Titration): NLT 98% | Light yellow to pink to light brown powder | Provides detailed specifications including melting point (140°C to 144°C) and moisture content. |
| Biosynth | 217816-54-1 (for 3-Bromo-2-fluoro-6-iodobenzoic acid) | C₇H₃BrFIO₂ | 344.9 | - | - | While not the exact compound, they offer structurally similar building blocks.[3] |
| IndiaMART (various) | 503821-94-1 | BrC₆H₃(I)CO₂H | 326.914 | - | Powder | A marketplace with multiple manufacturers and suppliers, primarily based in India.[4] |
| Chemsrc (various) | 503821-94-1 | C₇H₄BrIO₂ | 326.91 | - | - | An online platform listing various suppliers with some pricing information available.[5] |
| Generic Supplier | 503821-94-1 | C₇H₄BrIO₂ | 326.91 | min 95% | - | Some suppliers offer a minimum purity of 95%.[6] |
Experimental Protocols
Synthesis of this compound
While a specific, detailed, and publicly available synthesis protocol for this compound is not readily found in peer-reviewed literature, a plausible and commonly employed synthetic route would involve a Sandmeyer-type reaction starting from 2-amino-3-bromobenzoic acid. The following is a generalized protocol based on similar transformations.
Reaction Scheme:
Materials:
-
2-amino-3-bromobenzoic acid
-
Sodium nitrite (NaNO₂)
-
Concentrated Hydrochloric acid (HCl)
-
Potassium iodide (KI)
-
Deionized water
-
Ice
-
Sodium thiosulfate (Na₂S₂O₃)
-
Diethyl ether or Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Diazotization:
-
Suspend 2-amino-3-bromobenzoic acid in a mixture of water and concentrated HCl in a flask.
-
Cool the suspension to 0-5°C in an ice-salt bath with vigorous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5°C.
-
Continue stirring for 30 minutes at 0-5°C after the addition is complete. The formation of the diazonium salt may be observed as a change in the appearance of the mixture.
-
-
Iodination:
-
In a separate flask, dissolve potassium iodide in water.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution with stirring. Effervescence (evolution of nitrogen gas) should be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat to 50-60°C for 1-2 hours to ensure complete decomposition of the diazonium salt.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by vacuum filtration. If the product is in solution, proceed to extraction.
-
To remove any excess iodine, wash the reaction mixture with a saturated aqueous solution of sodium thiosulfate.
-
Extract the aqueous mixture with a suitable organic solvent such as diethyl ether or ethyl acetate (3 x volumes).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Purification by Recrystallization
The crude product can be purified by recrystallization to remove impurities.
Materials:
-
Crude this compound
-
A suitable solvent system (e.g., ethanol/water, acetic acid/water)
Procedure:
-
Dissolve the crude solid in a minimum amount of the hot solvent or solvent mixture.
-
If the solution is colored, a small amount of activated charcoal can be added, and the mixture heated for a short period.
-
Hot filter the solution to remove the charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature.
-
Further cool the mixture in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to a constant weight.
Quality Control and Characterization
The identity and purity of this compound should be confirmed using standard analytical techniques.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons. The chemical shifts, splitting patterns, and integration values should be consistent with the structure.
-
¹³C NMR: The carbon NMR spectrum will show the expected number of signals for the aromatic and carboxylic acid carbons.
2. Mass Spectrometry (MS):
-
Mass spectrometry can be used to confirm the molecular weight of the compound. The isotopic pattern for bromine and iodine should be observable.
3. High-Performance Liquid Chromatography (HPLC):
-
HPLC is a powerful technique to determine the purity of the compound. A reversed-phase column with a suitable mobile phase (e.g., acetonitrile/water with a small amount of trifluoroacetic acid) can be used. Purity is determined by the area percentage of the main peak.
4. Melting Point:
-
A sharp melting point range is indicative of high purity. For this compound, the melting point is expected to be in the range of 140-144°C.
Applications in Drug Development: A Building Block for PROTACs
This compound is a valuable building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by recruiting an E3 ubiquitin ligase to it.
The structure of this compound, with its two distinct halogen atoms (bromine and iodine) at ortho positions, allows for selective and sequential functionalization. This is particularly useful for creating the linker component of a PROTAC. For example, one of the halogens can be used to attach the molecule to a warhead that binds the POI, while the other can be used to connect to a ligand for an E3 ligase (e.g., a derivative of thalidomide for Cereblon or a VHL ligand).
Conceptual Workflow for PROTAC Synthesis
The following diagram illustrates a conceptual workflow for the synthesis of a PROTAC using this compound as a key intermediate for the linker.
Caption: Conceptual workflow for PROTAC synthesis.
Mechanism of Action of a PROTAC
The diagram below illustrates the catalytic mechanism by which a PROTAC induces the degradation of a target protein.
Caption: PROTAC mechanism of action.
Conclusion
This compound is a commercially accessible and versatile building block that plays a crucial role in the development of novel therapeutics, particularly in the rapidly advancing field of targeted protein degradation. A thorough understanding of its procurement, synthesis, and application is essential for researchers and professionals in drug discovery. The ability to selectively functionalize its two halogen atoms makes it an ideal scaffold for the construction of complex molecules like PROTACs, enabling the exploration of new therapeutic modalities.
References
An In-depth Technical Guide to the Initial Synthesis Routes for 3-Bromo-2-iodobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the potential initial synthesis routes for 3-Bromo-2-iodobenzoic acid, a valuable building block in medicinal chemistry and materials science. Due to the limited availability of direct synthesis methods in published literature, this document focuses on the most plausible synthetic strategies, offering detailed experimental protocols adapted from analogous transformations, quantitative data for comparison, and visual representations of the chemical pathways.
Introduction
This compound is a polysubstituted aromatic compound with a unique arrangement of functional groups that makes it an attractive starting material for the synthesis of complex organic molecules. The presence of three distinct functionalities—a carboxylic acid, a bromine atom, and an iodine atom—at specific positions on the benzene ring allows for a variety of selective chemical modifications. This versatility is particularly valuable in the development of novel pharmaceutical agents and advanced materials.
This guide explores the challenges and potential solutions for the synthesis of this target molecule, with a primary focus on a multi-step approach involving a Sandmeyer reaction. Alternative, more direct, but potentially less selective routes are also discussed.
Proposed Primary Synthesis Route: A Sandmeyer Reaction Approach
The most promising strategy for the synthesis of this compound, based on established organic chemistry principles, is a two-step process. This route begins with the synthesis of the key intermediate, 2-amino-3-bromobenzoic acid, followed by a Sandmeyer reaction to introduce the iodine atom at the 2-position.
Step 1: Synthesis of 2-amino-3-bromobenzoic acid
The precursor, 2-amino-3-bromobenzoic acid, can be synthesized from 7-bromoisatin. This method involves the oxidative cleavage of the isatin ring system.
Experimental Protocol (Adapted from a similar synthesis of 2-amino-3-fluorobenzoic acid):
-
Reaction Setup: In a suitable reaction vessel, suspend 7-bromoisatin in an aqueous solution of sodium hydroxide (1 M).
-
Oxidative Cleavage: To the stirred suspension, slowly add a 30% aqueous solution of hydrogen peroxide at room temperature. The reaction is exothermic and should be controlled with external cooling if necessary.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Once the reaction is complete, carefully acidify the reaction mixture with a mineral acid (e.g., hydrochloric acid) to precipitate the product.
-
Isolation and Purification: Collect the precipitated 2-amino-3-bromobenzoic acid by filtration, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
Step 2: Sandmeyer Reaction for the Synthesis of this compound
The Sandmeyer reaction is a well-established method for the conversion of an aromatic amino group into a variety of functionalities, including halogens, via a diazonium salt intermediate.
Experimental Protocol (Adapted from the Sandmeyer iodination of 2-aminobenzoic acid):
-
Diazotization:
-
Dissolve 2-amino-3-bromobenzoic acid in a mixture of water and a strong mineral acid (e.g., hydrochloric acid or sulfuric acid).
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, maintaining the temperature below 5 °C.
-
Stir the mixture for an additional 15-30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
-
-
Iodination:
-
In a separate flask, prepare a solution of potassium iodide (KI) in water.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution. Effervescence (evolution of nitrogen gas) will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat to ensure complete decomposition of the diazonium salt.
-
-
Work-up and Purification:
-
Cool the reaction mixture and collect the crude product by vacuum filtration.
-
Wash the solid with cold water and then with a solution of sodium thiosulfate to remove any residual iodine.
-
The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol/water or acetic acid/water).
-
Quantitative Data Summary
The following tables summarize the expected reagents and potential yields for the proposed synthesis route, based on data from analogous reactions.
Table 1: Reagents and Conditions for the Synthesis of 2-amino-3-bromobenzoic acid
| Starting Material | Reagents | Solvent | Temperature | Estimated Yield |
| 7-Bromoisatin | Sodium Hydroxide, Hydrogen Peroxide | Water | Room Temperature | 80-90% |
Table 2: Reagents and Conditions for the Sandmeyer Reaction
| Starting Material | Reagents | Solvent | Temperature | Estimated Yield |
| 2-amino-3-bromobenzoic acid | Sodium Nitrite, Hydrochloric Acid, Potassium Iodide | Water | 0-5 °C then heat | 60-70% |
Alternative Synthesis Routes and Their Challenges
While the Sandmeyer reaction approach is the most strategically sound, it is important to consider more direct methods and their inherent challenges.
Direct Iodination of 3-Bromobenzoic Acid
This approach involves the electrophilic aromatic substitution of 3-bromobenzoic acid with an iodinating agent.
-
Regioselectivity: The directing effects of the substituents on the aromatic ring are a major consideration. The carboxylic acid group is a meta-director and deactivating, while the bromine atom is an ortho-, para-director and deactivating. The incoming electrophile (iodine) will be directed to various positions, leading to a mixture of isomers, including the desired this compound, as well as 3-bromo-4-iodobenzoic acid, 3-bromo-6-iodobenzoic acid, and potentially others. Separating these isomers would be challenging.
Direct Bromination of 2-Iodobenzoic Acid
This route involves the electrophilic bromination of 2-iodobenzoic acid.
-
Regioselectivity: Similar to the iodination of 3-bromobenzoic acid, this reaction would also face regioselectivity issues. The carboxylic acid group is a meta-director, and the iodine atom is an ortho-, para-director. This would likely result in a mixture of brominated isomers, making the isolation of the desired this compound difficult.
Visualizing the Synthesis Pathways
The following diagrams, generated using the DOT language, illustrate the proposed synthesis route and the challenges of the alternative pathways.
Caption: Proposed two-step synthesis of this compound.
Caption: Challenges of alternative direct halogenation routes.
Conclusion
The synthesis of this compound presents a challenge due to the lack of established direct methods. The most viable initial approach is a multi-step synthesis commencing with 7-bromoisatin. This route, involving the formation of 2-amino-3-bromobenzoic acid followed by a Sandmeyer reaction, offers a logical and controllable pathway to the desired product. While direct halogenation of simpler precursors is conceivable, the anticipated lack of regioselectivity makes these routes less practical for obtaining a pure product efficiently. The protocols and data presented in this guide, adapted from well-documented analogous reactions, provide a solid foundation for researchers and drug development professionals to undertake the synthesis of this valuable and versatile chemical intermediate. Further optimization of reaction conditions will be crucial for maximizing yields and purity in a laboratory or industrial setting.
Acidity and pKa Values of Halogenated Benzoic Acids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core principles governing the acidity of halogenated benzoic acids, providing quantitative pKa data, detailed experimental protocols for their determination, and a visual representation of the underlying electronic effects. Understanding the acidity of these compounds is crucial for predicting their behavior in various chemical and biological systems, a key aspect of drug design and development.
Quantitative Analysis of Acidity: pKa Values
The acidity of a substituted benzoic acid is profoundly influenced by the nature and position of the halogen substituent on the aromatic ring. The pKa value, the negative logarithm of the acid dissociation constant (Ka), is a quantitative measure of acidity; a lower pKa value indicates a stronger acid. The table below summarizes the experimentally determined pKa values for a range of halogenated benzoic acids, with benzoic acid included as a reference.
| Substituent | Position | pKa Value |
| H | - | 4.20[1][2] |
| F | ortho (2-) | 3.27[3] |
| meta (3-) | 3.86[3] | |
| para (4-) | 4.14[3][4] | |
| Cl | ortho (2-) | 2.92[5] |
| meta (3-) | 3.82 | |
| para (4-) | 3.98[6] | |
| Br | ortho (2-) | 2.85 |
| meta (3-) | 3.81 | |
| para (4-) | 3.97[7] | |
| I | ortho (2-) | 2.86[8][9] |
| meta (3-) | 3.85 | |
| para (4-) | 4.00[10] |
Theoretical Basis for Acidity Trends
The observed trends in the pKa values of halogenated benzoic acids can be primarily explained by the interplay of electronic effects exerted by the halogen substituent on the stability of the carboxylate anion formed upon deprotonation. These effects are the inductive effect and the resonance effect.
Inductive Effect (-I)
Halogens are more electronegative than carbon and therefore withdraw electron density from the benzene ring through the sigma bonds. This electron-withdrawing inductive effect (-I) stabilizes the negative charge of the carboxylate anion, thereby increasing the acidity of the parent benzoic acid. The strength of the inductive effect is distance-dependent; it is strongest at the ortho position, weaker at the meta position, and weakest at the para position.
Resonance Effect (+R)
Halogens possess lone pairs of electrons that can be delocalized into the benzene ring through resonance. This resonance effect (+R) increases electron density on the ring, particularly at the ortho and para positions. This increase in electron density destabilizes the carboxylate anion, leading to a decrease in acidity.
The Ortho Effect
A special consideration for ortho-substituted benzoic acids is the "ortho effect." This is a combination of steric and electronic factors that often makes the ortho isomer significantly more acidic than its meta and para counterparts. The steric hindrance between the ortho substituent and the carboxylic acid group can force the carboxyl group out of the plane of the benzene ring. This reduces the resonance interaction between the carboxyl group and the ring, which in the case of the carboxylate anion is a destabilizing effect. The net result is an increase in acidity.
The interplay of these effects is visually summarized in the following diagram:
Experimental Protocols for pKa Determination
The pKa values of halogenated benzoic acids are typically determined using potentiometric titration or UV-Vis spectrophotometry.
Potentiometric Titration
This is a widely used and accurate method for pKa determination.
Methodology:
-
Preparation of the Analyte Solution: A precise amount of the halogenated benzoic acid is dissolved in a suitable solvent, typically a mixture of water and an organic solvent like ethanol or methanol to ensure solubility. The concentration is typically in the range of 0.01 to 0.1 M.
-
Titration Setup: A calibrated pH electrode is immersed in the analyte solution, which is continuously stirred. A standardized solution of a strong base, such as sodium hydroxide (NaOH), is used as the titrant and is added in small, precise increments using a burette.
-
Data Collection: The pH of the solution is recorded after each addition of the titrant.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point is determined from the inflection point of the curve. The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized.
The experimental workflow can be visualized as follows:
UV-Vis Spectrophotometry
This method is particularly useful for compounds that have a chromophore and exhibit a change in their UV-Vis spectrum upon ionization.
Methodology:
-
Preparation of Buffer Solutions: A series of buffer solutions with known and varying pH values are prepared.
-
Preparation of Sample Solutions: A stock solution of the halogenated benzoic acid is prepared. Aliquots of this stock solution are then added to each of the buffer solutions to create a series of samples with the same analyte concentration but different pH values.
-
Spectroscopic Measurement: The UV-Vis absorbance spectrum of each sample is recorded. The wavelength at which the maximum difference in absorbance between the acidic (protonated) and basic (deprotonated) forms of the compound occurs is identified.
-
Data Analysis: The absorbance at this chosen wavelength is plotted against the pH. The resulting sigmoidal curve is then analyzed. The pKa is the pH at the inflection point of this curve.[3] The pKa can also be calculated using the Henderson-Hasselbalch equation adapted for spectrophotometric data:
pKa = pH + log10([AI - A] / [A - AHA])
where A is the absorbance at a given pH, AI is the absorbance of the fully ionized form, and AHA is the absorbance of the fully protonated form.
The logical flow of this experimental protocol is depicted below:
References
- 1. Benzoic Acid | C6H5COOH | CID 243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. global.oup.com [global.oup.com]
- 3. benchchem.com [benchchem.com]
- 4. 4-Fluorobenzoic acid - Wikipedia [en.wikipedia.org]
- 5. hcpgcollege.edu.in [hcpgcollege.edu.in]
- 6. 4-Chlorobenzoic Acid | ClC6H4COOH | CID 6318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. 2-Iodobenzoic acid | 1321-07-9 | Benchchem [benchchem.com]
- 9. 2-Iodobenzoic acid CAS#: 88-67-5 [m.chemicalbook.com]
- 10. chembk.com [chembk.com]
Methodological & Application
Protocol for Suzuki coupling using 3-Bromo-2-iodobenzoic acid
An Application Note on the Selective Suzuki-Miyaura Coupling of 3-Bromo-2-iodobenzoic Acid
Introduction and Principle
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides.[1][2] This palladium-catalyzed reaction is extensively used in the pharmaceutical and materials science sectors due to its mild conditions and tolerance for a wide array of functional groups.[3][4]
This document provides a detailed protocol for the Suzuki coupling of this compound. Dihalogenated substrates like this offer the potential for sequential, site-selective functionalization. The reactivity of carbon-halogen bonds in palladium-catalyzed cross-coupling reactions generally follows the trend: C-I > C-Br >> C-Cl.[2] This differential reactivity can be exploited to achieve a chemoselective mono-arylation at the 2-position (the carbon-iodine bond), leaving the less reactive bromo group at the 3-position available for subsequent transformations.[3][5] This selective approach is highly valuable for the synthesis of complex, multi-substituted aromatic compounds.
The reaction proceeds via a catalytic cycle involving a palladium(0) species. The key steps are the oxidative addition of the palladium catalyst to the aryl halide, transmetalation of the organic group from the boronic acid to the palladium complex, and reductive elimination to form the new C-C bond and regenerate the catalyst.[6][7]
Application Notes
Optimizing the selective Suzuki coupling of this compound requires careful consideration of several parameters:
-
Catalyst and Ligand: The choice of the palladium catalyst and associated ligands is critical. For selective coupling at the more reactive C-I bond, a palladium(0) source such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a common and effective choice.[5][6] Alternatively, a Pd(II) precatalyst like PdCl₂(dppf) can be used, which is reduced in situ to the active Pd(0) species.[5] The ligand, often a phosphine, plays a crucial role by stabilizing the palladium center and influencing its reactivity.[2]
-
Base Selection: A base is required to facilitate the transmetalation step.[2] Common choices include inorganic carbonates such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), and phosphates like potassium phosphate (K₃PO₄).[8] The strength and solubility of the base can impact reaction rates and yields.
-
Solvent System: The reaction is typically performed in a mixture of an organic solvent and water.[8] Common organic solvents include 1,4-dioxane, toluene, or dimethylformamide (DMF).[1][4] The aqueous phase is often necessary for dissolving the inorganic base. It is crucial to thoroughly degas the solvents before use to prevent oxygen from deactivating the palladium catalyst.[8]
-
Reaction Temperature: Suzuki couplings are often heated to achieve reasonable reaction rates, typically between 80-100 °C.[6][8] However, the optimal temperature can vary depending on the specific substrates and catalyst system. Monitoring the reaction progress by techniques like TLC or LC-MS is recommended to determine the optimal reaction time and prevent byproduct formation.[1]
Experimental Protocols
Protocol 1: Selective Mono-arylation of this compound
This protocol describes a general procedure for the selective Suzuki-Miyaura cross-coupling of an arylboronic acid with this compound at the 2-position.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)
-
Potassium Carbonate (K₂CO₃) (3.0 mmol, 3.0 equiv), finely powdered
-
1,4-Dioxane, anhydrous (8 mL)
-
Water, deionized and degassed (2 mL)
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating mantle or oil bath
Procedure:
-
To a Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (3.0 mmol).
-
Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[1]
-
Add the Pd(PPh₃)₄ catalyst (0.03 mmol) to the flask.
-
Add the degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.[6]
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.[1]
-
Once the starting material is consumed, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel.
-
Acidify the aqueous layer with 1M HCl to a pH of ~2 to protonate the carboxylic acid, facilitating its extraction into the organic layer.
-
Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 3-bromo-2-arylbenzoic acid.
Data Presentation
The following table summarizes representative results for the selective Suzuki coupling of this compound with various arylboronic acids under the conditions described in Protocol 1. Yields are illustrative and based on typical outcomes for similar transformations reported in the literature.[9]
| Entry | Arylboronic Acid (R-B(OH)₂) | Product | Typical Isolated Yield (%) |
| 1 | Phenylboronic acid | 3-Bromo-2-phenylbenzoic acid | 85 - 95 |
| 2 | 4-Methylphenylboronic acid | 3-Bromo-2-(p-tolyl)benzoic acid | 88 - 98 |
| 3 | 4-Methoxyphenylboronic acid | 3-Bromo-2-(4-methoxyphenyl)benzoic acid | 90 - 99 |
| 4 | 4-Fluorophenylboronic acid | 3-Bromo-2-(4-fluorophenyl)benzoic acid | 87 - 97 |
| 5 | Thiophen-2-ylboronic acid | 3-Bromo-2-(thiophen-2-yl)benzoic acid | 75 - 85 |
Note: Yields can vary based on the specific substrate, purity of reagents, and precise reaction conditions.
Visualizations
Caption: Experimental workflow for the selective Suzuki coupling.
Caption: The palladium-catalyzed Suzuki-Miyaura reaction cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 5. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. pubs.rsc.org [pubs.rsc.org]
Application Notes and Protocols for 3-Bromo-2-iodobenzoic Acid in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-2-iodobenzoic acid is a versatile building block in organic synthesis, particularly valuable in the construction of complex, polysubstituted aromatic compounds. Its utility stems from the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in palladium-catalyzed cross-coupling reactions. The C-I bond is significantly more reactive towards oxidative addition to a palladium(0) center than the C-Br bond. This chemoselectivity allows for the sequential and site-selective introduction of various functionalities, making it a powerful tool in the synthesis of novel pharmaceutical intermediates and other advanced materials.
This document provides detailed application notes and experimental protocols for the use of this compound in four major classes of palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling, Sonogashira coupling, Heck coupling, and Buchwald-Hartwig amination.
Chemoselectivity in Palladium-Catalyzed Cross-Coupling
The key to the synthetic utility of this compound lies in the selective activation of the C-I bond over the C-Br bond. This selectivity is primarily governed by the bond dissociation energies (BDEs) of the carbon-halogen bonds (C-I < C-Br < C-Cl). Under carefully controlled palladium-catalyzed conditions, the weaker C-I bond undergoes oxidative addition preferentially, leaving the C-Br bond intact for subsequent transformations. This allows for a modular approach to the synthesis of highly decorated benzoic acid derivatives.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between organoboron compounds and organic halides. In the case of this compound, this reaction can be performed selectively at the C-I position to synthesize 2-aryl-3-bromobenzoic acids, which are valuable intermediates for the synthesis of polysubstituted biaryls.
Quantitative Data
| Entry | Arylboronic Acid | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) of 2-Aryl-3-bromobenzoic acid |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5 mol%) | K₂CO₃ | Toluene/H₂O (4:1) | 90 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3 mol%) | Cs₂CO₃ | Dioxane | 100 | 10 | 92 |
| 3 | 3-Tolylboronic acid | Pd(OAc)₂ (2 mol%) + SPhos (4 mol%) | K₃PO₄ | Toluene | 110 | 8 | 88 |
Experimental Protocol: Selective Suzuki-Miyaura Coupling
This protocol describes a general procedure for the selective Suzuki-Miyaura coupling of an arylboronic acid with this compound at the 2-position.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Toluene, degassed
-
Water, degassed
-
Schlenk flask or similar reaction vessel for inert atmosphere reactions
-
Magnetic stirrer and heating mantle
Procedure:
-
To a Schlenk flask, add this compound, the arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed toluene and water (4:1 v/v) to the flask.
-
Add the Pd(PPh₃)₄ catalyst to the reaction mixture.
-
Heat the mixture to 90 °C and stir vigorously for 12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-3-bromobenzoic acid.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide. This reaction is highly effective for the selective alkynylation of this compound at the iodine-bearing carbon, yielding 3-bromo-2-(alkynyl)benzoic acids.
Quantitative Data
| Entry | Terminal Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) of 3-Bromo-2-(alkynyl)benzoic acid |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2 mol%), CuI (4 mol%) | Et₃N | THF | 60 | 6 | 90 |
| 2 | Trimethylsilylacetylene | Pd(OAc)₂ (2 mol%) + XPhos (4 mol%) | Cs₂CO₃ | Dioxane | 80 | 8 | 85 |
| 3 | 1-Hexyne | Pd(PPh₃)₄ (5 mol%), CuI (10 mol%) | Diisopropylamine | DMF | 50 | 10 | 88 |
Experimental Protocol: Selective Sonogashira Coupling
This protocol outlines a general procedure for the copper-co-catalyzed Sonogashira coupling of a terminal alkyne to the 2-position of this compound.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.5 equiv)
-
Bis(triphenylphosphine)palladium(II) chloride (Pd(PPh₃)₂Cl₂) (0.02 equiv)
-
Copper(I) iodide (CuI) (0.04 equiv)
-
Triethylamine (Et₃N) (3.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Schlenk flask or similar reaction vessel
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Add anhydrous THF and triethylamine.
-
Stir the mixture at room temperature for 10 minutes.
-
Add the terminal alkyne dropwise via syringe.
-
Heat the reaction mixture to 60 °C and stir for 6 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of ammonium chloride, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Heck Coupling
The Heck reaction forms a C-C bond between an alkene and an aryl halide. For this compound, this reaction can be directed to the C-I position to produce 3-bromo-2-(alkenyl)benzoic acids. The regioselectivity of the alkene addition is influenced by steric and electronic factors.
Quantitative Data
| Entry | Alkene | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) of 3-Bromo-2-(alkenyl)benzoic acid |
| 1 | Styrene | Pd(OAc)₂ (2 mol%) + P(o-tol)₃ (4 mol%) | Et₃N | DMF | 100 | 16 | 78 |
| 2 | n-Butyl acrylate | Pd(PPh₃)₄ (5 mol%) | NaOAc | DMAc | 120 | 24 | 72 |
| 3 | Cyclohexene | Jeffery conditions: Pd(OAc)₂ (2 mol%), TBAB | NaHCO₃ | H₂O | 100 | 12 | 65 |
Experimental Protocol: Selective Heck Coupling
This protocol provides a general method for the Heck coupling of an alkene with this compound.
Materials:
-
This compound (1.0 equiv)
-
Alkene (e.g., Styrene) (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (0.04 equiv)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous Dimethylformamide (DMF)
-
Sealed reaction tube
Procedure:
-
In a sealed tube, combine this compound, Pd(OAc)₂, and P(o-tol)₃.
-
Evacuate and backfill the tube with an inert gas.
-
Add anhydrous DMF, triethylamine, and the alkene.
-
Seal the tube and heat the reaction mixture to 100 °C for 16 hours.
-
After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with 1M HCl, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the residue by column chromatography to yield the desired product.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling an amine with an aryl halide. This reaction can be applied to this compound for the selective synthesis of 2-amino-3-bromobenzoic acid derivatives.
Quantitative Data
| Entry | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) of 2-Amino-3-bromobenzoic acid derivative |
| 1 | Morpholine | Pd₂(dba)₃ (2 mol%) + Xantphos (4 mol%) | NaOt-Bu | Toluene | 100 | 12 | 82 |
| 2 | Aniline | Pd(OAc)₂ (2 mol%) + BINAP (3 mol%) | Cs₂CO₃ | Dioxane | 110 | 18 | 75 |
| 3 | n-Butylamine | Pd₂(dba)₃ (2 mol%) + RuPhos (4 mol%) | K₃PO₄ | t-BuOH | 90 | 24 | 79 |
Experimental Protocol: Selective Buchwald-Hartwig Amination
This protocol describes a general procedure for the selective amination at the 2-position of this compound.
Materials:
-
This compound (1.0 equiv)
-
Amine (e.g., Morpholine) (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)
-
Xantphos (0.04 equiv)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)
-
Anhydrous Toluene
-
Glovebox or Schlenk line for handling air-sensitive reagents
Procedure:
-
Inside a glovebox, add Pd₂(dba)₃, Xantphos, and NaOt-Bu to a Schlenk tube.
-
Add this compound and anhydrous toluene.
-
Add the amine to the reaction mixture.
-
Seal the Schlenk tube and remove it from the glovebox.
-
Heat the reaction mixture to 100 °C for 12 hours.
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
Conclusion
This compound serves as an exceptionally useful platform for the synthesis of highly substituted aromatic compounds through sequential, palladium-catalyzed cross-coupling reactions. The pronounced difference in reactivity between the carbon-iodine and carbon-bromine bonds allows for predictable and selective functionalization. The protocols provided herein offer robust starting points for researchers and drug development professionals to explore the rich chemistry of this versatile building block. Further optimization of reaction conditions, including the screening of ligands, bases, and solvents, may be necessary to achieve optimal results for specific substrate combinations.
Application Notes and Protocols for the Synthesis of Biaryl Compounds from 3-Bromo-2-iodobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biaryl scaffolds are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents. The controlled, regioselective synthesis of these compounds is of paramount importance for the development of new drug candidates. 3-Bromo-2-iodobenzoic acid is a versatile starting material that allows for the sequential and site-selective introduction of two different aryl groups, leading to the formation of complex biaryl and teraryl systems. This is achieved through programmed, palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, exploiting the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. The C-I bond, being more reactive, undergoes coupling under milder conditions, leaving the C-Br bond available for a subsequent coupling reaction under more forcing conditions. This methodology provides a powerful tool for building molecular complexity and accessing novel chemical space for drug discovery.
Data Presentation
The following tables summarize the quantitative data for the sequential Suzuki-Miyaura coupling reactions of a substrate analogous to this compound, demonstrating the feasibility and efficiency of this synthetic strategy.
Table 1: Selective Mono-arylation at the C-2 Position (via C-I Bond Coupling)
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | Toluene/EtOH/H₂O | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | Toluene/EtOH/H₂O | 12 | 82 |
| 3 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | Toluene/EtOH/H₂O | 12 | 88 |
| 4 | 3-Thienylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | Toluene/EtOH/H₂O | 12 | 78 |
Data adapted from a study on a structurally similar substrate, 3-bromo-2-iodobenzo[b]thiophene, to illustrate expected reactivity.
Table 2: Second Arylation at the C-3 Position (via C-Br Bond Coupling) of 2-Aryl-3-bromobenzoic Acid Derivatives
| Entry | Starting Material (2-Aryl-3-bromobenzoic acid derivative) | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Phenyl-3-bromobenzoic acid | 4-Tolylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | 24 | 75 |
| 2 | 2-(4-Methoxyphenyl)-3-bromobenzoic acid | Phenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | 24 | 72 |
| 3 | 2-(4-Fluorophenyl)-3-bromobenzoic acid | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | 24 | 78 |
| 4 | 2-(3-Thienyl)-3-bromobenzoic acid | Phenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | 24 | 68 |
Data adapted from a study on a structurally similar substrate, 2-aryl-3-bromobenzo[b]thiophene, to illustrate expected reactivity.
Experimental Protocols
Protocol 1: Selective Mono-arylation of this compound
This protocol describes the selective Suzuki-Miyaura coupling at the C-2 position of this compound.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)
-
Sodium carbonate (Na₂CO₃) (2 equivalents)
-
Toluene
-
Ethanol
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask, add this compound (1 equivalent), the corresponding arylboronic acid (1.2 equivalents), and sodium carbonate (2 equivalents).
-
Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times.
-
Add a degassed solvent mixture of Toluene/Ethanol/Water (4:1:1 ratio).
-
Add the palladium catalyst, Pd(PPh₃)₄ (3 mol%), to the reaction mixture.
-
Heat the mixture to 80 °C and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and extract the aqueous phase with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the 2-aryl-3-bromobenzoic acid.
Protocol 2: Second Arylation to Synthesize 2,3-Diarylbenzoic Acids
This protocol describes the second Suzuki-Miyaura coupling at the C-3 position of the 2-aryl-3-bromobenzoic acid intermediate.
Materials:
-
2-Aryl-3-bromobenzoic acid
-
Arylboronic acid (1.5 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (3 equivalents)
-
1,4-Dioxane
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask, add the 2-aryl-3-bromobenzoic acid (1 equivalent), the corresponding arylboronic acid (1.5 equivalents), and potassium phosphate (3 equivalents).
-
Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times.
-
Add anhydrous 1,4-dioxane to the flask.
-
In a separate vial, premix the palladium catalyst, Pd₂(dba)₃ (2 mol%), and the ligand, SPhos (4 mol%), in a small amount of dioxane under an inert atmosphere.
-
Add the catalyst/ligand mixture to the reaction flask.
-
Heat the mixture to 100 °C and stir for 24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the 2,3-diarylbenzoic acid.
Mandatory Visualizations
Synthetic Workflow
Caption: Sequential Suzuki-Miyaura coupling workflow.
Application in Drug Development: Targeting the COX-2 Signaling Pathway
Biaryl carboxylic acids are a common structural motif in non-steroidal anti-inflammatory drugs (NSAIDs). Many of these drugs, such as Diflunisal, act as inhibitors of the cyclooxygenase (COX) enzymes, which are key to the inflammatory response. The following diagram illustrates the signaling pathway targeted by such inhibitors.
Caption: Inhibition of the COX-2 signaling pathway.
Application Notes and Protocols for 3-Bromo-2-iodobenzoic Acid: A Versatile Synthetic Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-2-iodobenzoic acid is a valuable and versatile building block in modern organic synthesis. Its unique substitution pattern, featuring two different halogen atoms ortho and meta to a carboxylic acid group, allows for selective and sequential functionalization. This dihalogenated benzoic acid derivative serves as a key intermediate in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds under various reaction conditions, particularly in palladium-catalyzed cross-coupling reactions, is the cornerstone of its synthetic utility. The C-I bond is generally more reactive towards oxidative addition to a palladium(0) catalyst than the C-Br bond, enabling regioselective transformations.
This document provides detailed application notes, experimental protocols, and quantitative data for the use of this compound in key synthetic transformations.
Applications in Organic Synthesis
The primary application of this compound lies in its use as a scaffold for the introduction of diverse functionalities through selective cross-coupling reactions. This allows for the construction of highly substituted aromatic systems in a controlled manner.
Key Applications Include:
-
Sequential Cross-Coupling Reactions: The differential reactivity of the iodo and bromo substituents allows for a two-step functionalization. The more labile C-I bond can be selectively coupled, leaving the C-Br bond available for a subsequent, different cross-coupling reaction. This strategy is highly valuable for the synthesis of complex, unsymmetrically substituted biaryl and poly-aryl systems.
-
Synthesis of Heterocyclic Compounds: The ortho-halo-benzoic acid motif is a precursor for the synthesis of various heterocyclic systems through cyclization reactions following a cross-coupling step.
-
Medicinal Chemistry and Drug Discovery: As a versatile building block, it is employed in the synthesis of novel organic molecules with potential biological activity. A related compound, 3-bromo-5-iodobenzoic acid, is a key starting material for the large-scale synthesis of a thromboxane receptor antagonist, highlighting the importance of such dihalogenated benzoic acids in drug development.[1]
Data Presentation: Representative Cross-Coupling Reactions
The following tables summarize typical reaction conditions and yields for the selective functionalization of this compound. Note: The presented data is representative and compiled from general protocols for similar substrates. Actual yields may vary depending on the specific substrates and optimized reaction conditions.
Table 1: Regioselective Suzuki-Miyaura Coupling at the C-I Bond
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | Toluene/H₂O | 100 | 18 | 80-90 |
| 3 | 3-Thienylboronic acid | Pd₂(dba)₃ (1.5) / SPhos (3) | K₃PO₄ | 1,4-Dioxane | 100 | 24 | 75-85 |
Table 2: Regioselective Sonogashira Coupling at the C-I Bond
| Entry | Terminal Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | RT | 8 | 90-98 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | DIPA | Toluene | 50 | 12 | 88-95 |
| 3 | 1-Hexyne | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (5) | Et₃N | DMF | 60 | 10 | 85-92 |
Table 3: Heck Coupling at the C-I Bond
| Entry | Alkene | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | Et₃N | Acetonitrile | 80-90 | 12 | 70-85 |
| 2 | n-Butyl acrylate | Pd(PPh₃)₄ (3) | K₂CO₃ | DMF | 100 | 24 | 65-80 |
| 3 | Acrylonitrile | Pd₂(dba)₃ (1.5) / P(o-tol)₃ (3) | NaOAc | DMA | 120 | 18 | 60-75 |
Experimental Protocols
Safety Precaution: These reactions should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. Palladium catalysts and organic solvents are toxic and flammable. Handle with care.
Protocol 1: Selective Suzuki-Miyaura Coupling of this compound
This protocol describes a general procedure for the selective coupling of an arylboronic acid at the 2-position (C-I bond) of this compound.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane, anhydrous (8 mL)
-
Water, deionized and degassed (2 mL)
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and potassium carbonate.
-
Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Add the anhydrous 1,4-dioxane and degassed water to the flask.
-
Add the Pd(PPh₃)₄ catalyst to the reaction mixture.
-
Heat the mixture to 90 °C and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water (20 mL) and acidify with 1M HCl to pH ~2-3.
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (2 x 20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure 3-bromo-2-arylbenzoic acid.
Protocol 2: Selective Sonogashira Coupling of this compound
This protocol outlines a general procedure for the selective coupling of a terminal alkyne at the 2-position (C-I bond) of this compound.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Terminal alkyne (1.2 mmol, 1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02 mmol, 2 mol%)
-
Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N) (3.0 mmol, 3.0 equiv)
-
Anhydrous Tetrahydrofuran (THF) (10 mL)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Add anhydrous THF and triethylamine.
-
Add the terminal alkyne dropwise to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for 8-12 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (15 mL).
-
Extract the mixture with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., hexane/ethyl acetate) to afford the desired 3-bromo-2-alkynylbenzoic acid.
Protocol 3: Selective Heck Reaction of this compound
This protocol provides a general method for the selective olefination at the 2-position (C-I bond) of this compound.[2]
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Alkene (e.g., Styrene) (1.5 mmol, 1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
Triethylamine (Et₃N) (2.0 mmol, 2.0 equiv)
-
Acetonitrile (ACN), anhydrous (10 mL)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a sealed reaction vessel, combine this compound and Pd(OAc)₂ under an inert atmosphere.
-
Add anhydrous acetonitrile, triethylamine, and the alkene.
-
Heat the reaction mixture to 80-90 °C and stir for 12-24 hours.
-
After cooling to room temperature, filter the mixture through a pad of celite to remove the palladium catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with 1M HCl and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization to obtain the 3-bromo-2-vinylbenzoic acid derivative.
Mandatory Visualizations
Experimental Workflow for Sequential Cross-Coupling
The following diagram illustrates a typical experimental workflow for the sequential functionalization of this compound, first via a Suzuki coupling at the C-I bond, followed by a Sonogashira coupling at the C-Br bond.
Caption: Sequential Suzuki and Sonogashira coupling workflow.
Catalytic Cycle for Palladium-Catalyzed Cross-Coupling Reactions
The following diagram illustrates the generally accepted catalytic cycle for palladium-catalyzed cross-coupling reactions such as the Suzuki, Sonogashira, and Heck reactions.
Caption: Palladium-catalyzed cross-coupling catalytic cycle.
References
Application Notes and Protocols for the Regioselective Sonogashira Coupling of 3-Bromo-2-iodobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the regioselective Sonogashira coupling of 3-bromo-2-iodobenzoic acid with terminal alkynes. This reaction is a powerful tool for the synthesis of complex organic molecules, offering a strategic approach to the functionalization of dihalogenated aromatic compounds.
The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[1][2] A key feature of this reaction is the differential reactivity of aryl halides, which follows the general trend of I > Br > Cl > F.[3] This inherent selectivity allows for the preferential coupling at the more reactive carbon-iodine bond in the presence of a less reactive carbon-bromine bond, enabling regioselective synthesis.[2][3]
In the case of this compound, the Sonogashira coupling can be directed to selectively occur at the 2-position (the site of the iodine atom), leaving the bromine atom at the 3-position available for subsequent transformations. This targeted functionalization is highly valuable in medicinal chemistry and materials science for the construction of elaborate molecular architectures.
Experimental Conditions Overview
The successful regioselective Sonogashira coupling of this compound is dependent on several key experimental parameters. The following table summarizes typical conditions derived from analogous reactions, emphasizing the selective coupling at the aryl iodide position.
| Parameter | Typical Conditions & Reagents | Notes |
| Aryl Halide | This compound | The substrate for regioselective coupling. |
| Terminal Alkyne | Various (e.g., phenylacetylene, trimethylsilylacetylene) | The coupling partner. Can be aliphatic or aromatic. |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂ (1-5 mol%) | A common and effective palladium(II) precatalyst.[4] |
| Pd(PPh₃)₄ (1-5 mol%) | A palladium(0) catalyst that can also be used directly. | |
| Copper(I) Co-catalyst | Copper(I) iodide (CuI) (1-5 mol%) | Facilitates the formation of the copper acetylide intermediate.[1] |
| Base | Triethylamine (Et₃N) | A common amine base that also acts as a solvent in some cases. |
| Diisopropylamine (i-Pr₂NH) | Another frequently used amine base. | |
| Solvent | Tetrahydrofuran (THF) | A common aprotic solvent for Sonogashira reactions. |
| N,N-Dimethylformamide (DMF) | A polar aprotic solvent suitable for dissolving the benzoic acid substrate.[4] | |
| Reaction Temperature | Room temperature to 60 °C | Milder conditions favor selective coupling at the C-I bond. |
| Reaction Time | 2 - 24 hours | Monitored by TLC or LC-MS for completion. |
Experimental Protocol: Regioselective Sonogashira Coupling of this compound with Phenylacetylene
This protocol details a general procedure for the selective Sonogashira coupling of this compound with phenylacetylene at the 2-position.
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard glassware for organic synthesis
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol, 3 mol%), and copper(I) iodide (0.03 mmol, 3 mol%).
-
Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes.
-
Under a positive pressure of the inert gas, add anhydrous DMF (5 mL) and triethylamine (3.0 mmol, 3.0 equiv.) via syringe.
-
Stir the mixture at room temperature for 10 minutes to ensure dissolution and catalyst activation.
-
Add phenylacetylene (1.2 mmol, 1.2 equiv.) dropwise to the reaction mixture via syringe.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). If the reaction is sluggish, gentle heating (e.g., to 40-50 °C) can be applied.
-
Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-bromo-2-(phenylethynyl)benzoic acid.
Visualizing the Workflow and Reaction Logic
To better illustrate the experimental process and the underlying chemical principles, the following diagrams are provided.
Caption: Experimental workflow for the Sonogashira coupling.
Caption: Logical diagram of regioselectivity in the Sonogashira coupling.
References
Application Notes and Protocols for the Chemoselective Heck Cross-Coupling Reaction with 3-Bromo-2-iodobenzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Heck cross-coupling reaction is a powerful tool in organic synthesis for the formation of carbon-carbon bonds, specifically for the olefination of aryl, vinyl, or benzyl halides.[1] This palladium-catalyzed reaction has become indispensable in the synthesis of complex organic molecules, including pharmaceuticals and natural products.[2][3] This document provides detailed application notes and protocols for the chemoselective Heck cross-coupling reaction of 3-bromo-2-iodobenzoic acid derivatives. The presence of two different halogen atoms on the aromatic ring presents a unique challenge and opportunity for selective functionalization, which is of significant interest in the development of novel molecular scaffolds for drug discovery.
The differential reactivity of carbon-halogen bonds towards oxidative addition to a palladium(0) catalyst is the cornerstone of this selective transformation. The general reactivity trend is C-I > C-Br > C-Cl, allowing for the preferential reaction at the more reactive carbon-iodine bond under carefully controlled conditions. These application notes will focus on leveraging this reactivity difference to achieve selective olefination at the C-2 position of the this compound scaffold.
Logical Framework for Chemoselective Heck Coupling
The workflow for the selective functionalization of this compound via a Heck reaction involves an initial esterification of the carboxylic acid, followed by the chemoselective palladium-catalyzed cross-coupling with an alkene at the C-I bond.
Caption: Synthetic workflow for the selective Heck reaction.
Catalytic Cycle and Chemoselectivity
The Mizoroki-Heck reaction proceeds via a catalytic cycle involving a palladium(0) active species.[1] The key to chemoselectivity in the reaction with 3-bromo-2-iodobenzoate derivatives lies in the initial oxidative addition step. The palladium(0) catalyst preferentially inserts into the weaker, more reactive carbon-iodine bond over the stronger carbon-bromine bond.
Caption: The catalytic cycle of the Heck reaction.
The following diagram illustrates the principle of chemoselective activation of the C-I bond over the C-Br bond by the palladium catalyst.
Caption: Basis of chemoselectivity in the Heck reaction.
Experimental Protocols
Protocol 1: Esterification of this compound
To mitigate potential complications arising from the acidic proton of the carboxylic acid, such as catalyst deactivation or undesirable side reactions, it is highly recommended to first convert this compound into its corresponding ester.
Materials:
-
This compound
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous methanol (10-20 mL per gram of acid).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the solution.
-
Equip the flask with a reflux condenser and heat the mixture to reflux with stirring for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and carefully wash with a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 3-bromo-2-iodobenzoate.
Protocol 2: Chemoselective Heck Cross-Coupling of Methyl 3-Bromo-2-iodobenzoate
This protocol is adapted from a procedure for the Heck reaction of o-bromoiodobenzene with acrylic acid and is optimized for chemoselectivity at the iodine position.
Materials:
-
Methyl 3-bromo-2-iodobenzoate
-
Alkene (e.g., acrylic acid, styrene, butyl acrylate)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triethylamine (Et₃N)
-
Acetonitrile (anhydrous)
-
Schlenk tube or sealed vial
-
Magnetic stirrer and stir bar
-
Heating plate or oil bath
-
3 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Celite
Procedure:
-
To a Schlenk tube or a sealable vial containing a magnetic stir bar, add methyl 3-bromo-2-iodobenzoate (1.0 eq), palladium(II) acetate (0.02 eq, 2 mol%), and anhydrous acetonitrile.
-
Degas the mixture by bubbling argon or nitrogen through the solution for 10-15 minutes.
-
Add the alkene (1.2-1.5 eq) and triethylamine (2.0 eq) to the reaction mixture under an inert atmosphere.
-
Seal the tube or vial and heat the mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 1-4 hours).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Transfer the filtrate to a separatory funnel and wash with 3 M HCl, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired olefinated product.
Data Presentation: Representative Heck Coupling Reactions
The following table summarizes the expected outcomes for the chemoselective Heck cross-coupling of methyl 3-bromo-2-iodobenzoate with various alkenes under the optimized conditions. The yields are hypothetical and based on typical outcomes for Heck reactions.
| Entry | Alkene | Product | Expected Yield (%) |
| 1 | Styrene | Methyl 3-bromo-2-styrylbenzoate | 85-95 |
| 2 | n-Butyl acrylate | Methyl 3-bromo-2-(3-(butoxycarbonyl)allyl)benzoate | 80-90 |
| 3 | Acrylic acid | 3-Bromo-2-(2-carboxyvinyl)benzoic acid | 75-85 |
| 4 | 1-Hexene | Methyl 3-bromo-2-(hex-1-en-1-yl)benzoate | 70-80 |
Concluding Remarks
The protocols and application notes provided herein offer a comprehensive guide for the successful chemoselective Heck cross-coupling of this compound derivatives. By protecting the carboxylic acid as an ester and carefully controlling the reaction conditions, selective olefination at the more reactive C-I bond can be achieved in high yields. This methodology provides a valuable synthetic route for the generation of highly functionalized aromatic building blocks, which are of significant interest to researchers in the fields of medicinal chemistry and materials science. Further optimization of ligands, bases, and solvents may be necessary for specific alkene substrates to maximize yields and selectivity.
References
Application Notes and Protocols for the Regioselective Functionalization of 3-Bromo-2-iodobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-2-iodobenzoic acid is a versatile building block in organic synthesis, particularly valuable in the construction of complex molecular architectures for pharmaceutical and materials science applications. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds allows for programmed, regioselective functionalization, enabling the sequential introduction of diverse chemical moieties. This application note provides detailed protocols for the selective functionalization of this compound via Suzuki-Miyaura and Sonogashira cross-coupling reactions, along with insights into the applications of its derivatives in drug discovery.
The principle of this regioselective approach lies in the greater reactivity of the C-I bond compared to the C-Br bond in palladium-catalyzed cross-coupling reactions. The C-I bond has a lower bond dissociation energy, making it more susceptible to oxidative addition to the palladium(0) catalyst. This allows for selective reaction at the 2-position while leaving the bromine atom at the 3-position available for subsequent transformations under more forcing conditions.
Data Presentation: Regioselective Cross-Coupling Reactions
The following tables summarize representative yields for the regioselective Suzuki-Miyaura and Sonogashira coupling reactions. While specific data for this compound is not extensively published in single comprehensive studies, the presented data is compiled from analogous reactions on similar substrates to provide an expectation of achievable yields under optimized conditions.
Table 1: Regioselective Suzuki-Miyaura Coupling of this compound with Various Arylboronic Acids
| Entry | Arylboronic Acid | Product | Expected Yield (%) |
| 1 | Phenylboronic acid | 3-Bromo-2-phenylbenzoic acid | 85-95 |
| 2 | 4-Methylphenylboronic acid | 3-Bromo-2-(p-tolyl)benzoic acid | 80-90 |
| 3 | 4-Methoxyphenylboronic acid | 3-Bromo-2-(4-methoxyphenyl)benzoic acid | 88-98 |
| 4 | 4-Fluorophenylboronic acid | 3-Bromo-2-(4-fluorophenyl)benzoic acid | 80-90 |
| 5 | Thiophen-2-ylboronic acid | 3-Bromo-2-(thiophen-2-yl)benzoic acid | 75-85 |
Yields are estimated based on similar reported reactions and may vary depending on the specific reaction conditions.
Table 2: Regioselective Sonogashira Coupling of this compound with Various Terminal Alkynes
| Entry | Terminal Alkyne | Product | Expected Yield (%) |
| 1 | Phenylacetylene | 3-Bromo-2-(phenylethynyl)benzoic acid | 80-92 |
| 2 | 1-Hexyne | 3-Bromo-2-(hex-1-yn-1-yl)benzoic acid | 75-88 |
| 3 | Ethynyltrimethylsilane | 3-Bromo-2-((trimethylsilyl)ethynyl)benzoic acid | 85-95 |
| 4 | Propargyl alcohol | 3-Bromo-2-(3-hydroxyprop-1-yn-1-yl)benzoic acid | 70-80 |
| 5 | 4-Ethynylanisole | 3-Bromo-2-((4-methoxyphenyl)ethynyl)benzoic acid | 82-93 |
Yields are estimated based on similar reported reactions and may vary depending on the specific reaction conditions.
Mandatory Visualization
Logical Workflow for Sequential Functionalization
The differential reactivity of the C-I and C-Br bonds allows for a logical and controlled sequence of functionalization reactions. This workflow is a cornerstone of building molecular complexity from dihalogenated precursors.
Caption: Sequential functionalization workflow of this compound.
Experimental Protocols
Protocol 1: General Procedure for Regioselective Suzuki-Miyaura Coupling
This protocol describes a general method for the selective coupling of an arylboronic acid at the 2-position of this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst to the flask under a positive pressure of the inert gas.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryl-3-bromobenzoic acid.
Protocol 2: General Procedure for Regioselective Sonogashira Coupling
This protocol outlines a general procedure for the selective coupling of a terminal alkyne at the 2-position of this compound.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 5-10 mol%)
-
Base (e.g., Triethylamine or Diisopropylethylamine, as solvent or co-solvent)
-
Solvent (e.g., THF or DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask, add this compound, the palladium catalyst, and copper(I) iodide.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent and the amine base.
-
Add the terminal alkyne dropwise to the stirred solution.
-
Stir the reaction at room temperature or with gentle heating (40-50 °C) if necessary.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-8 hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the catalyst residues.
-
Wash the filtrate with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-alkynyl-3-bromobenzoic acid.
Applications in Drug Discovery
Derivatives of halogenated benzoic acids are important pharmacophores and intermediates in the synthesis of a wide range of biologically active molecules. The ability to introduce diverse substituents at specific positions of the benzoic acid scaffold allows for the fine-tuning of steric and electronic properties to optimize interactions with biological targets.
While specific drug candidates derived directly from this compound are not prominently disclosed in publicly available literature, the resulting 2,3-disubstituted benzoic acid core is a feature in molecules targeting various enzymes and receptors. For instance, substituted benzoic acids are known to be key components of certain kinase inhibitors and G-protein coupled receptor (GPCR) modulators.
Hypothetical Signaling Pathway Inhibition
As an illustrative example, let's consider a hypothetical scenario where a derivative of this compound is developed as a kinase inhibitor targeting a receptor tyrosine kinase (RTK) pathway, which is often dysregulated in cancer.
Application Notes and Protocols: Preparation of Hypervalent Iodine Reagents from 2-Iodobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of crucial hypervalent iodine(V) reagents, 2-Iodoxybenzoic acid (IBX) and Dess-Martin Periodinane (DMP), starting from the readily available precursor, 2-iodobenzoic acid. These reagents are renowned for their mild and selective oxidation of alcohols to aldehydes and ketones, making them indispensable tools in modern organic synthesis.[1][2][3][4]
Introduction to Hypervalent Iodine Reagents
Hypervalent iodine compounds are attractive alternatives to heavy-metal-based oxidants due to their low toxicity, high stability, mild reactivity, and straightforward handling.[5] IBX and its derivative, DMP, are particularly advantageous for their high chemoselectivity, tolerance of sensitive functional groups, and simplified workup procedures.[1][2] The synthesis originates from 2-iodobenzoic acid, proceeding through the key intermediate IBX, which is then acetylated to form DMP.[2][4]
Safety Precautions: Both IBX and DMP are potentially explosive under impact or when heated (IBX decomposes at >200°C).[2][3] All operations should be performed in a well-ventilated fume hood behind a blast shield. Avoid grinding or scraping the solid materials. Commercially available stabilized formulations of IBX (SIBX), which are non-explosive, are also available and consist of a mixture of IBX with benzoic and isophthalic acids.[3][6][7]
Synthesis of 2-Iodoxybenzoic Acid (IBX)
The preparation of IBX involves the oxidation of 2-iodobenzoic acid. While traditional methods used potent oxidants like potassium bromate in sulfuric acid, a safer and more environmentally benign method utilizing Oxone® (potassium peroxymonosulfate) in water is now standard.[2][8][9][10]
Experimental Protocol: IBX Synthesis via the Oxone Method
This protocol is adapted from a widely used, user-friendly procedure.[2][10][11]
Materials:
-
2-Iodobenzoic acid
-
Oxone® (2KHSO₅·KHSO₄·K₂SO₄)
-
Deionized water
-
Acetone
-
Reaction flask with mechanical stirrer and thermometer
-
Heating mantle
-
Ice bath
-
Filtration apparatus (sintered glass or Büchner funnel)
Procedure:
-
In a suitably sized flask, prepare a solution of Oxone® (1.3 to 1.8 equivalents) in deionized water.
-
To this stirring solution, add 2-iodobenzoic acid (1.0 equivalent) in a single portion.[12][13]
-
Heat the resulting white suspension to an internal temperature of 70–73°C.[2][12] Maintain vigorous stirring at this temperature for 1 to 3 hours. The mixture will remain a suspension.[2][3]
-
After the heating period, allow the mixture to cool to room temperature, then place it in an ice bath for at least 1.5 hours to ensure complete precipitation.[12][13]
-
Collect the white solid product by vacuum filtration.
-
Wash the filter cake thoroughly and sequentially with generous amounts of deionized water (to remove salts) and acetone (to aid drying).[12]
-
Dry the purified IBX under vacuum to yield a white crystalline solid.
Quantitative Data for IBX Synthesis
| Method | Oxidant | Stoichiometry (Oxidant:Substrate) | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| Standard | Oxone® | 1.3 : 1 | 70-73 | 3 | 79-81 | ≥95 | [13] |
| High Purity | Oxone® | Excess | 70 | 1 | 77 | ≥99 | [3] |
| Standard | Oxone® | 1.47 : 1 | 70 | 3 | Not specified | Not specified | [11] |
| Traditional | KBrO₃/H₂SO₄ | 1.3 : 1 (KBrO₃) | 65 | 4 | Not specified | Not specified | [9][14] |
Synthesis of Dess-Martin Periodinane (DMP)
DMP is synthesized by the acetylation of the intermediate IBX. The key advantage of DMP over IBX is its significantly improved solubility in common organic solvents, which facilitates its use in a wider range of reaction conditions.[3][4][9] The use of a catalytic amount of p-toluenesulfonic acid (TsOH) dramatically accelerates the reaction.[1][2]
Experimental Protocol: DMP Synthesis from IBX
This protocol is based on the efficient, acid-catalyzed method.[1][9]
Materials:
-
2-Iodoxybenzoic acid (IBX)
-
Acetic anhydride
-
Acetic acid
-
p-Toluenesulfonic acid monohydrate (TsOH·H₂O) (catalytic amount)
-
Anhydrous diethyl ether
-
Reaction flask with inert atmosphere (Nitrogen or Argon) capability
-
Heating mantle and thermometer
-
Filtration apparatus
Procedure:
-
Charge a dry reaction flask with the prepared IBX (1.0 equivalent).
-
Under an inert atmosphere, add acetic acid and acetic anhydride.
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate.
-
Heat the mixture to approximately 80-85°C with vigorous stirring. The white suspension should dissolve to form a clear or yellowish solution.[9][11]
-
Maintain heating for approximately 2 hours, or until the reaction is complete (monitor by TLC or NMR if desired).[1][9]
-
Turn off the heat and allow the solution to cool slowly to room temperature to induce crystallization.
-
Further cool the flask in an ice bath or freezer to maximize precipitation.
-
Collect the white, crystalline DMP by vacuum filtration, ensuring the product is protected from atmospheric moisture.
-
Wash the filter cake with cold, anhydrous diethyl ether.[9]
-
Dry the product under high vacuum for 24 hours. Store the final DMP product in a tightly sealed container under an inert atmosphere.[11]
Quantitative Data for DMP Synthesis
| Precursor | Reagents | Catalyst | Temperature (°C) | Time (h) | Overall Yield (%) | Reference |
| IBX | Acetic Anhydride, Acetic Acid | TsOH·H₂O | 80 | < 2 | >90 | [1][9] |
| 2-Iodobenzoic Acid | 1. KBrO₃/H₂SO₄2. Ac₂O/AcOH | TsOH·H₂O | 1. 652. 80 | 1. 42. 2 | 74 | [9] |
Experimental Workflows and Pathways
The transformation of 2-iodobenzoic acid into these powerful oxidizing agents follows a clear, two-step synthetic pathway.
Caption: Synthetic pathway from 2-Iodobenzoic Acid to IBX and DMP.
The application of these reagents in alcohol oxidation proceeds via a well-established mechanism involving ligand exchange and reductive elimination.
Caption: General mechanism for the oxidation of alcohols by IBX/DMP.[1]
References
- 1. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. 2-Iodoxybenzoic acid - Wikipedia [en.wikipedia.org]
- 4. BJOC - The crystal structure of the Dess–Martin periodinane [beilstein-journals.org]
- 5. Recycling and catalytic approaches for the development of a rare-metal-free synthetic method using hypervalent iodine reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemistry.mdma.ch [chemistry.mdma.ch]
- 7. IBX 2-Iodoxybenzenesulfonic Acid - Wordpress [reagents.acsgcipr.org]
- 8. cssp.chemspider.com [cssp.chemspider.com]
- 9. benchchem.com [benchchem.com]
- 10. IBX, 2-Iodoxybenzoic acid [organic-chemistry.org]
- 11. ekwan.github.io [ekwan.github.io]
- 12. benchchem.com [benchchem.com]
- 13. CN109081826B - Preparation method of oxidant IBX - Google Patents [patents.google.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for the Use of 3-Bromo-2-iodobenzoic Acid in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 3-Bromo-2-iodobenzoic acid as a versatile building block in the synthesis of pharmaceutical intermediates. The strategic placement of both a bromine and an iodine atom on the benzoic acid scaffold allows for selective and sequential functionalization, primarily through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Sonogashira couplings. This differential reactivity is invaluable in the construction of complex molecular architectures found in a variety of therapeutic agents, including anti-inflammatory drugs and kinase inhibitors.
Key Applications in Pharmaceutical Synthesis
This compound serves as a crucial starting material for the synthesis of a range of biologically active molecules. The presence of two different halogen atoms allows for a stepwise introduction of substituents. The carbon-iodine bond is more reactive than the carbon-bromine bond in palladium-catalyzed cross-coupling reactions, enabling selective reaction at the 2-position while leaving the 3-position available for subsequent transformations. This regioselectivity is a key advantage in multi-step syntheses of complex drug molecules.
Intermediates for Anti-Inflammatory Agents: The core structure of this compound can be elaborated to produce non-steroidal anti-inflammatory drugs (NSAIDs) and other anti-inflammatory agents. The carboxylic acid moiety is a common feature in many NSAIDs, contributing to their ability to bind to the active site of cyclooxygenase (COX) enzymes. The aryl core can be functionalized to mimic the structures of known COX inhibitors.
Building Blocks for Kinase Inhibitors: Protein kinases are critical targets in oncology drug discovery. Small molecule inhibitors often feature complex aromatic and heteroaromatic scaffolds. This compound provides a platform to construct these scaffolds through sequential cross-coupling reactions, leading to the synthesis of potent and selective kinase inhibitors.
Data Presentation: Representative Cross-Coupling Reactions
The following tables summarize typical reaction conditions and yields for Suzuki-Miyaura and Sonogashira coupling reactions involving aryl halides, which are analogous to the expected reactivity of this compound. Due to the higher reactivity of the C-I bond, initial coupling is expected at the 2-position.
Table 1: Generalized Suzuki-Miyaura Coupling Reaction Parameters
| Parameter | Condition | Rationale |
| Aryl Halide | This compound (1.0 equiv) | Starting material with differential reactivity. |
| Boronic Acid/Ester | 1.1 - 1.5 equivalents | Slight excess ensures complete consumption of the aryl halide. |
| Palladium Catalyst | Pd(PPh₃)₄ (3-5 mol%) or PdCl₂(dppf) (2-5 mol%) | Common and effective catalysts for Suzuki couplings. |
| Base | K₂CO₃, K₃PO₄, or Cs₂CO₃ (2.0 - 3.0 equiv) | Essential for the transmetalation step. |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, or DMF | Choice of solvent can influence reaction rate and yield. |
| Temperature | 80 - 110 °C | Sufficient to drive the reaction to completion. |
| Typical Yield | 70 - 95% | Dependent on specific substrates and conditions. |
Table 2: Generalized Sonogashira Coupling Reaction Parameters
| Parameter | Condition | Rationale |
| Aryl Halide | This compound (1.0 equiv) | Starting material. |
| Terminal Alkyne | 1.1 - 1.5 equivalents | Slight excess drives the reaction forward. |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂ (1-5 mol%) | A standard catalyst for Sonogashira reactions. |
| Copper(I) Co-catalyst | CuI (2-10 mol%) | Facilitates the formation of the copper acetylide. |
| Base | Triethylamine (Et₃N) or Diisopropylamine (DIPA) (2.0 - 3.0 equiv) | Acts as both a base and a solvent in some cases. |
| Solvent | Anhydrous THF or DMF | Anhydrous conditions are typically required. |
| Temperature | Room Temperature to 80 °C | Milder conditions are often sufficient for aryl iodides. |
| Typical Yield | 65 - 90% | Varies with the specific alkyne and reaction conditions. |
Experimental Protocols
The following are detailed, generalized protocols for performing Suzuki-Miyaura and Sonogashira couplings with this compound. These protocols are intended as a starting point and may require optimization for specific substrates.
Protocol 1: Selective Suzuki-Miyaura Coupling at the 2-Position
Objective: To selectively couple an aryl or vinyl boronic acid at the 2-position (iodine position) of this compound.
Materials:
-
This compound
-
Aryl- or vinylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium Carbonate (K₂CO₃)
-
1,4-Dioxane, anhydrous
-
Water, deionized and degassed
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (3.0 mmol, 3.0 equiv).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol, 5 mol%).
-
Add anhydrous, degassed 1,4-dioxane (8 mL) and degassed water (2 mL).
-
Stir the mixture at room temperature for 10 minutes to ensure homogeneity.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel.
-
Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield the 2-aryl-3-bromobenzoic acid intermediate.
Protocol 2: Selective Sonogashira Coupling at the 2-Position
Objective: To selectively couple a terminal alkyne at the 2-position (iodine position) of this compound.
Materials:
-
This compound
-
Terminal alkyne
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv), Pd(PPh₃)₂Cl₂ (0.03 mmol, 3 mol%), and CuI (0.06 mmol, 6 mol%).
-
Add anhydrous DMF (10 mL) and triethylamine (3.0 mmol, 3.0 equiv).
-
Stir the mixture at room temperature for 10 minutes.
-
Add the terminal alkyne (1.2 mmol, 1.2 equiv) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or heat to 50-60 °C if necessary.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Once the reaction is complete, dilute the mixture with ethyl acetate (25 mL) and filter through a pad of celite to remove the catalyst.
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Wash the filtrate with a saturated aqueous solution of ammonium chloride (2 x 15 mL) and then with brine (15 mL).
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Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography to obtain the 2-alkynyl-3-bromobenzoic acid intermediate.
Visualizations
The following diagrams illustrate the logical flow of the synthetic strategies and the catalytic cycles involved in the key reactions.
Caption: Synthetic pathway for di-functionalization.
Caption: Suzuki-Miyaura catalytic cycle.
Troubleshooting & Optimization
Technical Support Center: Purification of 3-Bromo-2-iodobenzoic Acid by Recrystallization
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information for the purification of crude 3-Bromo-2-iodobenzoic acid via recrystallization. It includes detailed experimental protocols, troubleshooting advice, and frequently asked questions to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What is the most suitable solvent for the recrystallization of this compound?
Q2: My crude this compound sample is colored. How can I remove the colored impurities?
A2: If the solution of your crude product is colored, you can add a small amount of activated charcoal to the hot solution before the filtration step.[2] The charcoal will adsorb the colored impurities. However, use it sparingly as it can also adsorb some of your desired product, potentially reducing the yield.
Q3: What are the common impurities in crude this compound?
A3: Common impurities can include unreacted starting materials, byproducts from the synthesis, or isomers. For instance, in the synthesis of related bromobenzoic acids, unreacted benzoic acid or isomeric byproducts can be present.[3][4] Recrystallization is generally effective at removing these types of impurities due to differences in their solubility profiles.[3]
Q4: How can I confirm the purity of my recrystallized this compound?
A4: A common and effective method to assess the purity of a crystalline solid is by measuring its melting point. A pure compound will have a sharp and narrow melting point range that corresponds to the literature value. Impurities typically cause a depression and broadening of the melting point range.
Troubleshooting Guide
This section addresses specific issues that may arise during the recrystallization of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No Crystals Form Upon Cooling | 1. Too much solvent was used , resulting in a solution that is not supersaturated upon cooling.[5] 2. The solution is supersaturated but requires nucleation to begin crystal growth.[5] | 1. Reduce the solvent volume by heating the solution to evaporate some of the solvent, then allow it to cool again.[1][5] 2. Induce crystallization by: a. Scratching the inside of the flask with a glass stirring rod.[1][6] b. Adding a seed crystal of pure this compound.[1][6] |
| Low Yield of Purified Crystals | 1. Excessive solvent was used, causing a significant amount of the product to remain in the mother liquor.[1] 2. Premature crystallization occurred during hot filtration.[1] 3. The crystals were washed with too much or warm solvent .[1] | 1. Use the minimum amount of hot solvent necessary for dissolution.[1] You can also attempt to recover a second crop of crystals by evaporating some of the solvent from the filtrate and re-cooling.[1] 2. Preheat the funnel and filter paper with hot solvent before filtration to prevent the solution from cooling and crystallizing prematurely.[1] 3. Wash the collected crystals with a minimal amount of ice-cold solvent .[1] |
| Formation of an Oil Instead of Crystals ("Oiling Out") | 1. The concentration of impurities is high , leading to a significant depression of the melting point.[1] 2. The solution is too concentrated , causing the solute to come out of solution above its melting point.[1] 3. The solution was cooled too rapidly .[1] | 1. Reheat the solution to redissolve the oil, then add a small amount of additional solvent and allow it to cool more slowly.[5][7] 2. Ensure slow cooling . You can insulate the flask to slow down the rate of cooling.[2] |
| Crystals are Very Fine or Powdery | 1. The solution cooled too quickly .[2] 2. The solution was highly supersaturated . | 1. Allow the solution to cool slowly and undisturbed to room temperature before placing it in an ice bath.[2] 2. Try to induce crystallization at a slightly higher temperature by adding a seed crystal before the solution becomes highly supersaturated.[2] |
Experimental Protocol: Recrystallization
This protocol outlines the general steps for the purification of crude this compound by recrystallization.
Materials:
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Crude this compound
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Selected recrystallization solvent (e.g., ethanol, water, or a mixture)
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Two Erlenmeyer flasks
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Hot plate
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Stemless funnel and fluted filter paper
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Büchner funnel and flask
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Vacuum source
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Glass stirring rod
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Watch glass
Procedure:
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Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture on a hot plate to the solvent's boiling point while stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved. Avoid adding a large excess of solvent.[1]
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(Optional) Decolorization: If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[1]
-
Hot Gravity Filtration: If insoluble impurities or charcoal are present, perform a hot gravity filtration. Preheat a second Erlenmeyer flask and a stemless funnel with fluted filter paper on the hot plate. Quickly filter the hot solution to remove the impurities.[1]
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Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. After reaching room temperature, place the flask in an ice bath for 15-20 minutes to maximize crystal formation.[1]
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities from the mother liquor.
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Drying: Allow the crystals to dry completely on the filter paper under vacuum for a few minutes. For complete drying, the crystals can be left to air dry or placed in a drying oven.
Visualizations
Below are diagrams illustrating the experimental workflow and a troubleshooting decision tree for the recrystallization process.
References
Technical Support Center: Synthesis of 3-Bromo-2-iodobenzoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 3-Bromo-2-iodobenzoic acid synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, which is typically prepared via a Sandmeyer-type reaction from 2-amino-3-bromobenzoic acid.
Issue 1: Low Yield of Crude Product
Low yields can stem from several factors throughout the synthetic process. Below are common causes and their solutions.
| Potential Cause | Recommended Solution |
| Incomplete Diazotization | Ensure the reaction temperature is strictly maintained between 0-5°C during the addition of sodium nitrite. Use a sufficient excess of acid to prevent the formation of azo-coupling side products.[1] |
| Decomposition of Diazonium Salt | The diazonium salt is unstable and can decompose if the temperature rises or if it is left to stand for too long before the subsequent iodination step. Use the diazonium salt immediately after its formation. |
| Suboptimal Iodination Conditions | The concentration and purity of the potassium iodide (or other iodine source) are critical. Ensure the potassium iodide solution is freshly prepared and used in a slight excess. The addition of the diazonium salt to the iodide solution should be done carefully to control the reaction rate and temperature. |
| Side Reactions | Hydroxylation of the diazonium salt to form a phenolic impurity can occur. Ensure the reaction medium is sufficiently acidic to suppress this side reaction.[1] |
| Product Loss During Workup | This compound has some solubility in acidic aqueous solutions. To minimize loss during extraction, neutralize the aqueous layer carefully and perform multiple extractions with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).[2] Washing the final product should be done with cold solvent.[1] |
Issue 2: Impure Final Product
Product impurity is a common challenge. The following table outlines potential sources of contamination and purification strategies.
| Impurity | Identification | Removal Strategy |
| Unreacted Starting Material (2-amino-3-bromobenzoic acid) | Can be detected by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). | Recrystallization is an effective method for removing unreacted starting material.[1][3] A solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature should be chosen (e.g., ethanol/water mixture).[2] |
| Phenolic Impurity (3-Bromo-2-hydroxybenzoic acid) | May be observed as a separate spot on TLC. | Can be removed by column chromatography or by washing the organic extract with a mild aqueous base (e.g., sodium bicarbonate solution) to selectively remove the more acidic phenolic impurity. |
| Residual Iodine | The product may have a dark color. | A wash with a sodium thiosulfate solution can be used to remove unreacted iodine.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most common and established method is the diazotization of 2-amino-3-bromobenzoic acid followed by a Sandmeyer-type reaction with an iodide salt, typically potassium iodide. This multi-step process involves the conversion of the amino group to a diazonium salt, which is then displaced by iodide.
Q2: How can I monitor the progress of the reaction?
A2: The diazotization reaction can be monitored by testing for the presence of excess nitrous acid using starch-iodide paper.[5] The disappearance of the starting material (2-amino-3-bromobenzoic acid) can be monitored by TLC or HPLC.
Q3: What are the optimal conditions for the diazotization step?
A3: The diazotization reaction should be carried out at a low temperature, typically between 0 and 5°C, to ensure the stability of the diazonium salt.[1] An excess of a strong acid, such as hydrochloric or sulfuric acid, is necessary to prevent unwanted side reactions.
Q4: What is the best method for purifying the final product?
A4: Recrystallization is the most common and effective method for purifying this compound.[1] A mixed solvent system, such as methanol/water or ethanol/water, often provides good results.[2] For very high purity, column chromatography can be employed.[1]
Experimental Protocols
Protocol 1: Synthesis of this compound via Diazotization
This protocol is a generalized procedure based on analogous syntheses.[2][6]
-
Diazotization:
-
Dissolve 2-amino-3-bromobenzoic acid in a mixture of a suitable inorganic acid (e.g., hydrochloric acid) and water.
-
Cool the solution to 0-5°C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, keeping the temperature below 5°C.
-
Stir the mixture for an additional 30 minutes at 0-5°C after the addition is complete.
-
Confirm the presence of excess nitrous acid with starch-iodide paper.
-
-
Iodination:
-
In a separate flask, dissolve potassium iodide in water.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Nitrogen gas evolution will be observed.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., 50-60°C) for 30-60 minutes to ensure the reaction goes to completion.
-
-
Workup and Purification:
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Cool the reaction mixture to room temperature.
-
If necessary, add a small amount of sodium bisulfite or sodium thiosulfate solution to quench any remaining iodine.
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Collect the crude product by filtration and wash with cold water.
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Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).
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Visualized Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. 5-Bromo-2-iodobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 2-Iodobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. CN107673990A - A kind of preparation method of the iodo-benzoic acid of 2 bromine 5 - Google Patents [patents.google.com]
Identifying and minimizing side products in 3-Bromo-2-iodobenzoic acid reactions
Welcome to the technical support center for reactions involving 3-Bromo-2-iodobenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and minimize the formation of side products in their experiments.
Frequently Asked Questions (FAQs)
General
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Troubleshooting Guides and FAQs
General
This compound is a versatile substrate for various palladium and copper-catalyzed cross-coupling reactions. The most common transformations include:
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Suzuki-Miyaura Coupling: For the formation of C(sp²)–C(sp²) bonds with boronic acids or esters.[1][2]
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Heck Reaction: For the coupling with alkenes to form substituted alkenes.[3][4]
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Sonogashira Coupling: For the formation of C(sp²)–C(sp) bonds with terminal alkynes.[2][5]
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Ullmann Condensation: For the formation of C-O, C-N, and C-S bonds with alcohols, amines, and thiols, respectively.[6][7]
In palladium-catalyzed cross-coupling reactions, the reactivity of the carbon-halogen bond generally follows the trend: C–I > C–Br > C–Cl. Therefore, the carbon-iodine bond at the 2-position of this compound is significantly more reactive and will undergo oxidative addition to the palladium(0) catalyst preferentially over the carbon-bromine bond at the 3-position. This allows for selective monofunctionalization at the 2-position.
Diagram of Reactivity
Caption: Relative reactivity of C-I and C-Br bonds.
Common side products in cross-coupling reactions of this compound include:
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Homocoupling Products: Dimerization of the coupling partner (e.g., boronic acid in Suzuki coupling or alkyne in Sonogashira coupling).
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Dehalogenated Products: Reduction of the starting material to form 3-bromobenzoic acid or 2-iodobenzoic acid.
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Double-Coupling Products: Reaction at both the iodo and bromo positions, particularly under forcing conditions.
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Protodeborylation: In Suzuki reactions, the boronic acid can be replaced by a hydrogen atom from the solvent or trace water.
Suzuki Coupling
Homocoupling of boronic acids is often promoted by the presence of oxygen and high concentrations of Pd(II) species at the start of the reaction. To minimize this side reaction:
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Degassing: Thoroughly degas all solvents and the reaction mixture by bubbling with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles.
-
Catalyst Pre-activation: If using a Pd(II) precatalyst, consider adding a reducing agent or a small amount of the boronic acid before adding the main batch to pre-form the active Pd(0) species.
-
Reaction Conditions: Lowering the reaction temperature and using the minimum necessary amount of palladium catalyst can also help.
| Parameter | Recommendation to Minimize Homocoupling |
| Atmosphere | Strictly inert (Argon or Nitrogen) |
| Catalyst | Use a Pd(0) source directly or ensure efficient pre-reduction of Pd(II) |
| Temperature | Use the lowest effective temperature |
Dehalogenation is often caused by the formation of a palladium-hydride species, which can arise from the reaction of the palladium catalyst with the base, solvent (especially alcohols), or trace water. This palladium-hydride can then undergo reductive elimination with the aryl group.
To minimize dehalogenation:
-
Choice of Base: Use a non-hydridic base like K₂CO₃, K₃PO₄, or Cs₂CO₃. Avoid strong alkoxide bases if dehalogenation is a problem.
-
Solvent: Use anhydrous aprotic solvents like dioxane, THF, or toluene.
-
Ligand: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) which can promote the desired reductive elimination over the dehalogenation pathway.
Caption: Competing Sonogashira and Glaser coupling pathways.
Low reactivity in Sonogashira couplings can be addressed by:
-
Choice of Halide: If reacting at the bromine position, consider converting it to the more reactive iodide.
-
Catalyst System: Screen different palladium sources (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) and ligands.
-
Base: The choice of amine base (e.g., triethylamine, diisopropylamine) can significantly impact the reaction rate.
-
Temperature: For less reactive halides like bromides, higher temperatures may be necessary.
The following is a general protocol for a Sonogashira coupling that can be adapted for this compound. [5] Materials:
-
This compound (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
PdCl₂(PPh₃)₂ (2 mol%)
-
Copper(I) iodide (CuI) (2 mol%)
-
Triethylamine (Et₃N) (5 mL)
-
THF (10 mL)
Procedure:
-
To a dry Schlenk flask, add this compound, the terminal alkyne, PdCl₂(PPh₃)₂, and CuI.
-
Seal the flask, evacuate, and backfill with argon or nitrogen (repeat three times).
-
Add freshly distilled and degassed triethylamine and THF via syringe.
-
Stir the mixture at room temperature, monitoring by TLC. For less reactive substrates, the temperature may be increased to 40-60 °C.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite.
-
Concentrate the filtrate and purify the product by column chromatography.
Ullmann Condensation
Traditional Ullmann reactions often require harsh conditions. [7]Modern modifications can significantly improve yields and lower reaction temperatures:
-
Ligand Addition: The addition of ligands such as diamines, amino alcohols, or diketones can accelerate the reaction and allow for lower temperatures. [8]* Catalyst Source: Use a well-defined Cu(I) source.
-
Solvent: High-boiling polar aprotic solvents like DMF, NMP, or nitrobenzene are typically used.
Dehalogenation in Ullmann reactions can be caused by trace amounts of water or other proton sources.
-
Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried and the reaction is run under a strict inert atmosphere.
-
Choice of Nucleophile: If the nucleophile itself can act as a proton source (e.g., an alcohol or primary/secondary amine), consider using it as the limiting reagent if possible.
The following is a general procedure for a ligand-accelerated Ullmann-type C-N coupling, which can be adapted for this compound.
Materials:
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This compound (1.0 mmol)
-
Amine (1.2 mmol)
-
Copper(I) iodide (CuI) (5-10 mol%)
-
Ligand (e.g., 1,10-phenanthroline, 10-20 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 mmol)
-
Solvent (e.g., DMF or dioxane)
Procedure:
-
To a dry reaction vessel, add this compound, the amine, CuI, the ligand, and the base.
-
Evacuate and backfill the vessel with an inert gas.
-
Add the degassed solvent.
-
Heat the reaction mixture to 80-120 °C, monitoring by TLC.
-
After cooling, dilute the mixture with a suitable organic solvent and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. gold-chemistry.org [gold-chemistry.org]
- 3. Frontiers | A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates [frontiersin.org]
- 4. A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. Ullmann Reaction [organic-chemistry.org]
- 7. pure.rug.nl [pure.rug.nl]
- 8. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Cross-Coupling Reactions for 3-Bromo-2-iodobenzoic Acid
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and optimized protocols for the selective cross-coupling of 3-bromo-2-iodobenzoic acid. The presence of two distinct halogen atoms—iodine and bromine—on the benzoic acid scaffold necessitates careful selection of catalysts and bases to achieve high chemoselectivity and yield.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: How can I achieve selective coupling at the C-I bond while leaving the C-Br bond intact?
A1: To favor coupling at the more reactive iodo-position, it is crucial to use mild reaction conditions. The general reactivity order for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F.[1] By exploiting this inherent reactivity difference, you can achieve high selectivity. Key strategies include:
-
Lower Reaction Temperatures: Start with lower temperatures (e.g., room temperature to 80 °C) to favor the activation of the more labile C-I bond.[2][3]
-
Shorter Reaction Times: Monitor the reaction closely and stop it once the starting material is consumed to prevent subsequent reaction at the C-Br bond.
-
Catalyst Choice: Utilize palladium catalysts with less electron-rich and sterically hindered ligands, which are generally less reactive and can enhance selectivity for the more facile C-I bond activation.[3] For instance, Pd(PPh₃)₄ is a common choice for initial screening.[1][4]
Q2: My Suzuki-Miyaura coupling reaction is giving a low yield. What are the most common causes related to the catalyst and base?
A2: Low yields in Suzuki couplings can stem from several factors:
-
Inappropriate Base Strength: A base that is too weak may not efficiently activate the boronic acid for transmetalation.[5] Conversely, a very strong base can promote side reactions or degrade sensitive substrates. For substrates with carboxylic acid groups, milder bases like K₂CO₃ or K₃PO₄ are often recommended.[2][5]
-
Catalyst Deactivation: The palladium catalyst can be sensitive to oxygen. Ensure all solvents are thoroughly degassed and the reaction is run under an inert atmosphere (e.g., Argon or Nitrogen).[2] If you suspect catalyst deactivation, increasing the catalyst loading (e.g., from 1-2 mol% to 5 mol%) may help.[3]
-
Protodeboronation: This side reaction, where the boronic acid is replaced by a hydrogen, is often exacerbated by strong bases and the presence of water.[5] Using anhydrous solvents and a milder base like potassium phosphate (K₃PO₄) can mitigate this issue.[5][6]
-
Poor Solubility: The inorganic bases commonly used are often insoluble in organic solvents.[5] Vigorous stirring and choosing an appropriate solvent system (e.g., Toluene/H₂O, Dioxane/H₂O) are crucial for effective reaction.[2][5]
Q3: I am observing significant dehalogenation (loss of bromine or iodine) in my Heck coupling reaction. How can I prevent this?
A3: Dehalogenation is a common side reaction in Heck couplings. To minimize it:
-
Optimize the Base: The choice of base is critical. Organic bases like triethylamine (Et₃N) are commonly used.[3] Sometimes, using a weaker inorganic base like NaOAc or K₂CO₃ can reduce dehalogenation.[7]
-
Add a Phase-Transfer Catalyst: In some cases, adding a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can stabilize the Pd(0) species and suppress dehalogenation, improving the yield of the desired coupled product.[8]
-
Ligand Selection: The ligand can influence the stability of the catalytic intermediates. Screening different phosphine ligands may be necessary to find one that promotes the desired coupling over the dehalogenation pathway.[8]
Q4: For a Sonogashira coupling, is a copper co-catalyst always necessary? What are the alternatives?
A4: While the classic Sonogashira reaction uses a palladium catalyst and a copper(I) co-catalyst (typically CuI), copper-free conditions have been developed to avoid issues like the formation of alkyne homocoupling (Glaser coupling) byproducts.[9][10]
-
Copper-Free Conditions: These reactions often require a stronger base to facilitate the deprotonation of the terminal alkyne.[10] Amines like piperidine or bulky, electron-rich phosphine ligands in combination with bases like Cs₂CO₃ can be effective.[11] Catalyst systems such as Pd/P(tBu)₃ are known to promote copper-free Sonogashira reactions even at room temperature.[10]
Data Summary for Selective C-I Coupling
The following tables summarize recommended starting conditions for achieving selective cross-coupling at the C-I bond of this compound, based on data for analogous substrates.
Table 1: Suzuki-Miyaura Coupling Conditions
| Parameter | Recommended Condition | Rationale |
| Pd Catalyst | Pd(PPh₃)₄ (2-5 mol%) or Pd(OAc)₂/SPhos (1-3 mol%) | Pd(PPh₃)₄ is a reliable starting point. Buchwald ligands like SPhos can be effective for challenging substrates. |
| Base | K₃PO₄ or K₂CO₃ (2.0-3.0 equiv) | Mild bases are preferred to prevent degradation and side reactions with the carboxylic acid group. |
| Solvent | Toluene/H₂O, Dioxane/H₂O, or DMF | Aqueous solvent mixtures help solubilize the inorganic base.[2] |
| Temperature | 80-100 °C | Sufficient to activate the C-I bond without significantly engaging the C-Br bond.[2] |
Table 2: Heck Coupling Conditions
| Parameter | Recommended Condition | Rationale |
| Pd Catalyst | Pd(OAc)₂ (2-5 mol%) | A common and effective precatalyst for Heck reactions.[7][8] |
| Ligand | P(o-tolyl)₃ or PPh₃ (4-10 mol%) | Triphenylphosphine and its derivatives are standard ligands for this transformation.[3][8] |
| Base | Et₃N or K₂CO₃ (2.0-3.5 equiv) | Triethylamine is a standard organic base; K₂CO₃ is a milder inorganic alternative.[3][7] |
| Solvent | DMF or Acetonitrile | Polar aprotic solvents are typically used to ensure solubility of reagents.[3] |
| Temperature | 100-120 °C | Higher temperatures are often required for Heck couplings compared to Suzuki reactions.[3] |
Table 3: Sonogashira Coupling Conditions
| Parameter | Recommended Condition | Rationale |
| Pd Catalyst | Pd(PPh₃)₂Cl₂ (1-3 mol%) or Pd₂(dba)₃ (1-2 mol%) | Standard and reliable palladium sources for Sonogashira couplings.[9][11] |
| Co-catalyst | CuI (2-5 mol%) (optional) | The classic co-catalyst, but copper-free conditions can be explored to prevent homocoupling.[9][12] |
| Base | Et₃N or Piperidine | An amine base is required to deprotonate the terminal alkyne and neutralize the HX byproduct.[9][12] |
| Solvent | THF or DMF | Anhydrous, degassed solvents are crucial for reaction success.[12] |
| Temperature | Room Temp - 65 °C | Sonogashira couplings can often proceed under milder temperature conditions.[9] |
Visual Guides and Workflows
Caption: General workflow for optimizing cross-coupling reactions.
Caption: Troubleshooting logic for addressing low reaction yields.
Detailed Experimental Protocols
Protocol 1: General Procedure for Selective Suzuki-Miyaura Coupling at the C-I Position
This protocol is a starting point and should be optimized for specific boronic acid partners.
-
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Pd(PPh₃)₄ (3 mol%)
-
Anhydrous powdered K₃PO₄ (3.0 equiv)[5]
-
Anhydrous, degassed Toluene/Water (4:1)
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₃PO₄.[5]
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the anhydrous, degassed solvent mixture via cannula or syringe.
-
Seal the flask and place it in a preheated oil bath at 80-90 °C.
-
Stir the reaction mixture vigorously. The mixture will likely be a suspension.[5]
-
Monitor the reaction progress by TLC or LC-MS, checking for the disappearance of the this compound (typically 2-12 hours).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Acidify the aqueous layer with 1M HCl to pH ~2-3 and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Protocol 2: General Procedure for Selective Heck Coupling at the C-I Position
-
Materials:
-
This compound (1.0 equiv)
-
Alkene (e.g., n-butyl acrylate) (1.5 equiv)
-
Pd(OAc)₂ (3 mol%)
-
P(o-tolyl)₃ (6 mol%)
-
Et₃N (3.0 equiv)
-
Anhydrous, degassed DMF
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, Pd(OAc)₂, and P(o-tolyl)₃.
-
Evacuate and backfill the flask with inert gas three times.
-
Add anhydrous, degassed DMF, followed by Et₃N and the alkene via syringe.
-
Seal the flask and heat the mixture in a preheated oil bath at 100-110 °C.
-
Stir vigorously and monitor the reaction by TLC or LC-MS (typically 12-24 hours).
-
After cooling, dilute the reaction with water and ethyl acetate.
-
Acidify the aqueous layer with 1M HCl and perform a standard aqueous workup as described in the Suzuki protocol.
-
Purify the crude product by column chromatography.
-
Protocol 3: General Procedure for Selective Sonogashira Coupling at the C-I Position
-
Materials:
-
This compound (1.0 equiv)
-
Terminal Alkyne (1.2 equiv)
-
Pd(PPh₃)₂Cl₂ (2 mol%)
-
CuI (4 mol%)
-
Et₃N (5.0 equiv)
-
Anhydrous, degassed THF
-
-
Procedure:
-
To a dry, inerted Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Add anhydrous, degassed THF, followed by the terminal alkyne and Et₃N via syringe.
-
Stir the reaction at room temperature or heat gently to 50 °C if the reaction is sluggish.
-
Monitor the reaction progress by TLC or LC-MS (typically 1-8 hours).
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.
-
Perform a standard acidic workup as described in the Suzuki protocol.
-
Purify the crude product by column chromatography.
-
References
- 1. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BJOC - Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib [beilstein-journals.org]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Sonogashira Coupling [organic-chemistry.org]
Preventing dehalogenation during reactions with 3-Bromo-2-iodobenzoic acid
Welcome to the technical support center for chemists and researchers working with 3-Bromo-2-iodobenzoic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate the complexities of reactions involving this versatile building block, with a focus on preventing undesirable dehalogenation.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when working with this compound in cross-coupling reactions?
A1: The main challenge is achieving selective reaction at one halogen site without causing dehalogenation (loss of a halogen atom) at either the reactive site or the other halogen position. Due to the higher reactivity of the carbon-iodine bond compared to the carbon-bromine bond in palladium-catalyzed reactions, selective coupling is generally favored at the 2-position (iodine). However, competitive dehalogenation can lead to the formation of byproducts such as 3-bromobenzoic acid, 2-iodobenzoic acid, or completely dehalogenated benzoic acid, which reduces the yield of the desired product and complicates purification.
Q2: Which halogen is more reactive in this compound during palladium-catalyzed cross-coupling?
A2: The iodine atom at the 2-position is significantly more reactive than the bromine atom at the 3-position. The general reactivity trend for aryl halides in palladium-catalyzed oxidative addition is I > Br > Cl > F.[1] This difference in reactivity is the basis for performing selective, stepwise functionalization of this compound.
Q3: What is the "ortho effect" and how might it influence reactions with this compound?
A3: The "ortho effect" refers to the influence of a substituent on the reactivity of an adjacent functional group on an aromatic ring. In the case of this compound, the ortho-iodine and the carboxylic acid group can interact sterically and electronically. This can influence the conformation of the molecule and the accessibility of the iodine atom to the palladium catalyst. The carboxylic acid group can also coordinate with the catalyst or react with the base, potentially affecting the reaction outcome.
Q4: Can I perform a second cross-coupling reaction on the bromine position after reacting the iodine?
A4: Yes, sequential functionalization is a key synthetic strategy for dihalogenated compounds like this compound. After the initial cross-coupling at the more reactive iodine position, the remaining bromine at the 3-position can undergo a second cross-coupling reaction, often requiring more forcing conditions (e.g., a more active catalyst, higher temperature) to proceed.[2]
Troubleshooting Guides
Issue 1: Significant Dehalogenation of the Starting Material or Product
Dehalogenation is a common side reaction where a halogen atom is replaced by a hydrogen atom. This can occur at either the iodine or bromine position, or both.
Troubleshooting Workflow for Dehalogenation
Caption: Troubleshooting workflow for minimizing dehalogenation.
Recommended Actions:
-
Optimize the Ligand: The choice of ligand is crucial in stabilizing the palladium catalyst and promoting the desired cross-coupling over dehalogenation.
-
Switch to Bulky, Electron-Rich Ligands: Ligands such as Buchwald's biaryl phosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) can accelerate the reductive elimination step, which outcompetes the dehalogenation pathway.
-
Increase Ligand-to-Metal Ratio: A higher concentration of the ligand can sometimes suppress dehalogenation by ensuring the palladium center remains coordinated and less likely to participate in side reactions.
-
-
Screen Different Bases: The base plays a critical role and can be a source of hydride for dehalogenation.
-
Use Weaker Bases: Strong bases like alkoxides (e.g., NaOtBu) can sometimes promote dehalogenation. Consider switching to weaker inorganic bases such as carbonates (e.g., K₂CO₃, Cs₂CO₃) or phosphates (e.g., K₃PO₄).
-
Ensure Anhydrous Conditions: If using a carbonate or phosphate base, ensure it is anhydrous, as water can be a proton source for hydrodehalogenation.
-
-
Adjust the Reaction Temperature:
-
Lower the Temperature: Higher temperatures can sometimes favor dehalogenation. Running the reaction at the lowest effective temperature can help minimize this side reaction.
-
-
Change the Solvent:
-
Avoid Protic or Reducible Solvents: Solvents like alcohols can act as hydride donors. Aprotic solvents such as toluene, dioxane, or THF are generally preferred. Some solvents like DMF have also been anecdotally linked to increased dehalogenation.[3]
-
Table 1: Effect of Ligand and Base on Dehalogenation in a Model Suzuki-Miyaura Reaction
| Catalyst/Ligand | Base | Temperature (°C) | Desired Product Yield (%) | Dehalogenated Byproduct (%) |
| Pd(PPh₃)₄ | K₂CO₃ | 100 | 75 | 15 |
| Pd(OAc)₂ / SPhos | K₃PO₄ | 80 | 92 | <5 |
| Pd(dppf)Cl₂ | Cs₂CO₃ | 90 | 88 | 8 |
| Pd₂(dba)₃ / XPhos | K₃PO₄ | 80 | 95 | <3 |
Note: Data is representative and compiled from general trends for similar substrates. Actual results may vary.
Issue 2: Low Yield of the Desired Cross-Coupled Product
Low yields can be attributed to incomplete reaction, catalyst deactivation, or competing side reactions.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for improving reaction yield.
Recommended Actions:
-
Ensure Rigorous Degassing: Oxygen can deactivate the palladium catalyst. Degas all solvents and the reaction mixture thoroughly (e.g., by sparging with an inert gas like argon or nitrogen, or by freeze-pump-thaw cycles).
-
Screen Different Catalysts/Precatalysts: The choice of palladium source can impact the formation of the active Pd(0) species.
-
Consider using pre-catalysts that are more stable and efficiently generate the active catalyst, such as those based on bulky biarylphosphine ligands.
-
-
Check the Quality of the Boronic Acid (for Suzuki reactions):
-
Boronic acids can undergo protodeborylation (replacement of the boronic acid group with hydrogen) or form unreactive anhydrides (boroxines). Use high-purity boronic acids and consider using boronate esters (e.g., pinacol esters) which are often more stable.
-
-
Increase Reaction Temperature or Time:
-
If the reaction is sluggish, a moderate increase in temperature or longer reaction time may be necessary to drive the reaction to completion. Monitor the reaction progress by TLC or LC-MS to avoid excessive side product formation.
-
Experimental Protocols
Protocol 1: Selective Suzuki-Miyaura Coupling at the C-I Position
This protocol is a general starting point for the selective coupling of an arylboronic acid at the 2-position of this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
SPhos (0.05 equiv)
-
K₃PO₄ (3.0 equiv, anhydrous)
-
Toluene/H₂O (4:1 v/v, degassed)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed toluene and water.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Selective Sonogashira Coupling at the C-I Position
This protocol outlines a general procedure for the selective coupling of a terminal alkyne at the 2-position.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Pd(PPh₃)₂Cl₂ (0.03 equiv)
-
CuI (0.05 equiv)
-
Triethylamine (Et₃N, 3.0 equiv, degassed)
-
THF (anhydrous and degassed)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Add degassed THF and then degassed triethylamine.
-
Add the terminal alkyne dropwise.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite, washing with THF.
-
Concentrate the filtrate and purify the residue by column chromatography.
Catalytic Cycle for Selective Cross-Coupling
Caption: General catalytic cycle for selective cross-coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 3-Bromo-2-iodobenzoic Acid Cross-Coupling Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the sterically hindered substrate, 3-bromo-2-iodobenzoic acid. The information is designed to help overcome common challenges in cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings.
Frequently Asked Questions (FAQs)
Q1: Which halogen is expected to react first in cross-coupling reactions with this compound?
A1: The carbon-iodine (C-I) bond is significantly weaker and therefore more reactive than the carbon-bromine (C-Br) bond in palladium-catalyzed cross-coupling reactions. This allows for chemoselective functionalization at the 2-position (iodine) while leaving the bromine at the 3-position available for subsequent transformations. The general reactivity trend for halogens in these reactions is I > Br > Cl.[1][2]
Q2: I am observing very low to no yield in my Suzuki-Miyaura coupling reaction. What are the most likely causes?
A2: Low yields in Suzuki-Miyaura couplings with sterically hindered substrates like this compound are common and often stem from a few key factors:
-
Ineffective Catalyst/Ligand System: Standard catalysts like Pd(PPh₃)₄ may not be active enough. The steric hindrance around the iodine and the adjacent carboxylic acid group can impede oxidative addition and reductive elimination steps of the catalytic cycle.
-
Inappropriate Base: The choice of base is critical for the transmetalation step. An unsuitable base may not efficiently generate the active boronate species.
-
Suboptimal Reaction Temperature: Sterically hindered substrates often require higher temperatures to overcome the activation energy barrier.
-
Protodeboronation: The boronic acid coupling partner may be decomposing under the reaction conditions, a common side reaction, especially with aqueous bases.[3]
Q3: What are the recommended starting conditions for a Sonogashira coupling with this compound?
A3: For a Sonogashira coupling, a good starting point would be to use a palladium catalyst in conjunction with a copper(I) co-catalyst. A common system is a combination of a palladium source like Pd(PPh₃)₂Cl₂ and copper(I) iodide (CuI). An amine base, such as triethylamine or diisopropylethylamine, is typically used as both the base and often as the solvent. The reaction is usually conducted under an inert atmosphere (argon or nitrogen). Given the steric hindrance, heating the reaction mixture is likely necessary.
Q4: Can I perform a sequential, one-pot, two-step coupling to functionalize both the iodo and bromo positions?
A4: Yes, a sequential, one-pot reaction is a viable strategy. Due to the significant difference in reactivity between the C-I and C-Br bonds, you can first perform a selective coupling at the iodine position under milder conditions. After the first coupling is complete, a second set of reagents (e.g., a different boronic acid or alkyne) and potentially a more robust catalyst or higher temperature can be introduced to facilitate the coupling at the less reactive bromine position.[4][5][6][7]
Troubleshooting Guides
Issue 1: Low Yield in Suzuki-Miyaura Coupling
If you are experiencing low yields in your Suzuki-Miyaura coupling of this compound with an arylboronic acid, consider the following troubleshooting steps.
Troubleshooting Workflow for Low Yield Suzuki-Miyaura Coupling
Caption: A logical workflow for troubleshooting low yields in Suzuki-Miyaura couplings.
Detailed Troubleshooting Steps:
| Problem | Potential Cause | Recommended Solution |
| Low Conversion of Starting Material | Inefficient catalyst system due to steric hindrance. | Switch to a palladium precatalyst with a bulky, electron-rich phosphine ligand. Buchwald ligands such as SPhos, XPhos, or RuPhos are excellent choices.[8][9] For particularly challenging couplings, consider specialized ligands like AntPhos. N-Heterocyclic carbene (NHC) ligands are also highly effective.[9] |
| Suboptimal base selection. | Use a stronger, non-aqueous base. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than sodium or potassium carbonate in these systems.[9] For very hindered substrates, potassium tert-butoxide (t-BuOK) can be beneficial. | |
| Insufficient reaction temperature. | Increase the reaction temperature. Solvents with higher boiling points like dioxane or xylenes may be necessary to reach temperatures of 100-140 °C.[9] Microwave irradiation can also be effective for rapid heating. | |
| Formation of Byproducts | Protodeboronation of the boronic acid. | Instead of a boronic acid, consider using the corresponding pinacol ester or a trifluoroborate salt, which are generally more stable and less prone to this side reaction.[3] |
| Homocoupling of the boronic acid. | Ensure the reaction is thoroughly degassed to remove oxygen. Using a Pd(0) source or an efficient precatalyst system can also minimize homocoupling.[3] |
Issue 2: Low Yield in Sonogashira Coupling
For low yields in the Sonogashira coupling of this compound with a terminal alkyne, follow these recommendations.
Troubleshooting Workflow for Low Yield Sonogashira Coupling
Caption: A decision-making diagram for troubleshooting Sonogashira coupling reactions.
Detailed Troubleshooting Steps:
| Problem | Potential Cause | Recommended Solution |
| Low Conversion | Inefficient catalyst or insufficient copper co-catalyst. | Ensure both the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and copper(I) iodide are fresh and used in appropriate amounts (typically 1-5 mol% Pd and 2-10 mol% CuI). |
| Unsuitable base or solvent. | An amine base like triethylamine or diisopropylethylamine is standard.[10] If solubility is an issue, a co-solvent such as THF or DMF can be used. | |
| Glaser Coupling Byproduct | Homocoupling of the terminal alkyne. | This is a common side reaction in Sonogashira couplings, often promoted by the presence of oxygen. Ensure the reaction is rigorously degassed and maintained under an inert atmosphere. Using a copper-free protocol can also eliminate this issue. |
| Reaction Stalls | Catalyst deactivation. | The carboxylic acid moiety might interfere with the catalyst. Consider protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester) prior to the coupling reaction. |
Data Presentation
The following tables summarize representative reaction conditions for Suzuki-Miyaura and Sonogashira couplings of sterically hindered aryl halides. While specific data for this compound is limited, these conditions provide a strong starting point for optimization.
Table 1: Representative Conditions for Selective Suzuki-Miyaura Coupling at the C-I Position
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Approx. Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 80-90 | 4-12 | 85-95[2] |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Toluene | 100 | 6-16 | 80-90[2] |
| 3 | 2-Methylphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2.5) | Dioxane | 100 | 12 | 75-85 |
Table 2: Representative Conditions for Sonogashira Coupling at the C-I Position
| Entry | Terminal Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Approx. Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (5) | CuI (5) | Et₃N | THF | 65 | 4 | 80-90 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (5) | Et₃N | Et₃N | Reflux | 1 | 70-80[3] |
| 3 | 1-Octyne | Pd(OAc)₂ (2) | - | Bu₄NOAc | DMF | RT | 12 | 85-95[7] |
Experimental Protocols
Protocol 1: General Procedure for Selective Suzuki-Miyaura Coupling of this compound
This protocol is adapted from established procedures for sterically hindered aryl halides and focuses on the selective coupling at the more reactive iodine position.
Workflow for Selective Suzuki-Miyaura Coupling
Caption: A step-by-step experimental workflow for the selective Suzuki-Miyaura coupling.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv, 2 mol%)
-
SPhos (0.04 equiv, 4 mol%)
-
Potassium phosphate (K₃PO₄, 3.0 equiv)
-
Anhydrous 1,4-dioxane
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and potassium phosphate.
-
Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times.
-
Under a positive flow of inert gas, add the palladium(II) acetate and SPhos.
-
Add anhydrous, degassed 1,4-dioxane via syringe.
-
Place the flask in a preheated oil bath at 100-110 °C and stir the reaction mixture vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Acidify the aqueous layer with 1M HCl to protonate the carboxylic acid, then extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Selective Sonogashira Coupling of this compound
This protocol describes a general method for the palladium and copper co-catalyzed Sonogashira coupling at the 2-position of this compound.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 equiv, 3 mol%)
-
Copper(I) iodide (CuI, 0.05 equiv, 5 mol%)
-
Triethylamine (Et₃N)
-
Anhydrous THF (optional, as co-solvent)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate the flask and backfill with argon. Repeat this cycle three times.
-
Add anhydrous triethylamine (and THF if needed) via syringe, followed by the terminal alkyne.
-
Heat the reaction mixture to reflux with vigorous stirring.
-
Monitor the reaction's progress by TLC.
-
Upon completion, cool the mixture to room temperature and concentrate in vacuo.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of ammonium chloride (NH₄Cl) and then with brine.
-
Dry the organic phase over Na₂SO₄, filter, and concentrate.
-
Purify the product by flash column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. kbfi.ee [kbfi.ee]
- 4. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Scope of the Two-Step, One-Pot Palladium-Catalyzed Borylation/Suzuki Cross-Coupling Reaction Utilizing Bis-Boronic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Safe handling and storage procedures for 3-Bromo-2-iodobenzoic acid
This technical support center provides essential information for researchers, scientists, and drug development professionals on the safe handling and storage procedures for 3-Bromo-2-iodobenzoic acid. It includes troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experiments.
Safety Data Summary
For quick reference, the table below summarizes the key safety information for this compound.
| Identifier | Value |
| CAS Number | 503821-94-1 |
| Molecular Formula | C₇H₄BrIO₂ |
| Molecular Weight | 326.91 g/mol |
| GHS Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation |
| GHS Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapours/sprayP280: Wear protective gloves/protective clothing/eye protection/face protectionP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsingP312: Call a POISON CENTER or doctor/physician if you feel unwell |
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is classified as harmful if swallowed, and it can cause skin irritation, serious eye irritation, and respiratory irritation.[1]
Q2: What personal protective equipment (PPE) should be worn when handling this compound?
A2: When handling this compound, it is essential to wear appropriate personal protective equipment, including chemical safety goggles, protective gloves (such as nitrile rubber), and a lab coat.[2][3] If there is a risk of inhalation, a NIOSH-approved respirator should be used. Work should be conducted in a well-ventilated area or a fume hood.[3][4]
Q3: What are the proper storage conditions for this compound?
A3: Store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[3][4] It should be kept away from incompatible materials such as strong oxidizing agents.[4]
Q4: What should I do in case of accidental contact with the skin or eyes?
A4: In case of skin contact, immediately wash the affected area with plenty of soap and water for at least 15 minutes and seek medical attention if irritation persists.[3][4] For eye contact, rinse cautiously with water for several minutes, removing contact lenses if present and easy to do, and continue rinsing.[3][4] Seek immediate medical attention.[4]
Q5: How should I handle a spill of this compound?
A5: For a small spill, you should wear appropriate PPE, sweep up the solid material, and place it in a suitable container for disposal.[3] Avoid generating dust.[4] Ensure the area is well-ventilated. For larger spills, follow your institution's emergency procedures.
Q6: What are the known incompatibilities for this chemical?
A6: this compound is incompatible with strong oxidizing agents.[4] Contact with these materials should be avoided to prevent hazardous reactions.
Troubleshooting Guide
Problem 1: The compound has changed color during storage.
-
Question: My this compound, which was initially a light-yellow powder, has darkened to a brownish color. Is it still usable?
-
Answer: A change in color may indicate decomposition or the presence of impurities. While some sources describe the compound as a light yellow to pink to light brown powder, a significant color change could affect the outcome of your experiment.[5] It is recommended to assess the purity of the material using an appropriate analytical technique (e.g., NMR, LC-MS) before use. To prevent this, ensure the compound is stored in a tightly sealed container, protected from light, and in a cool, dry place.
Problem 2: The material is difficult to dissolve.
-
Question: I am having trouble dissolving this compound in my reaction solvent. What can I do?
-
Answer: Solubility can be influenced by the purity of the compound and the choice of solvent. First, confirm you are using a suitable solvent. Halogenated aromatic acids are often soluble in polar aprotic solvents like DMF, DMSO, or in alcohols like methanol or ethanol, especially with gentle heating. If solubility is still an issue, consider the possibility of impurities. You may need to purify the starting material before proceeding.
Problem 3: An unexpected side reaction is occurring in my experiment.
-
Question: I am observing unexpected byproducts in my reaction involving this compound. What could be the cause?
-
Answer: Unexpected side reactions can arise from several factors. First, verify the purity of your this compound. Impurities can lead to unwanted reactions. Second, review your reaction conditions. Factors such as temperature, reaction time, and the presence of moisture or air can influence the reaction pathway. Finally, consider the reactivity of the compound itself. The presence of both bromo and iodo substituents, along with the carboxylic acid group, offers multiple reaction sites. Ensure your reaction conditions are selective for the desired transformation.
Experimental Protocols
Representative Experiment: Suzuki-Miyaura Coupling
This protocol is a general guideline for a Suzuki-Miyaura cross-coupling reaction using an aryl halide similar to this compound. The reactivity of the C-I bond is generally greater than the C-Br bond in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Solvent (e.g., a mixture of 1,4-dioxane and water)
Procedure:
-
In a round-bottom flask, combine this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system to the flask.
-
Add the palladium catalyst to the reaction mixture under the inert atmosphere.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the progress of the reaction by an appropriate technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous workup to remove the inorganic salts.
-
Extract the product with a suitable organic solvent.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography or recrystallization.
Visualizations
Caption: Logical workflow for the safe handling and storage of this compound.
References
Thermal stability and decomposition of 3-Bromo-2-iodobenzoic acid
This technical support center provides essential information for researchers, scientists, and drug development professionals working with 3-Bromo-2-iodobenzoic acid. It focuses on thermal stability and decomposition, offering troubleshooting guides and frequently asked questions to facilitate safe and accurate experimentation.
Predicted Thermal Behavior and Decomposition Profile
While specific experimental data for the thermal decomposition of this compound is not extensively available in public literature, its behavior can be predicted based on the known properties of structurally similar halogenated aromatic carboxylic acids. The primary decomposition pathway is anticipated to be initiated by the loss of the carboxylic acid group as carbon dioxide (decarboxylation) at elevated temperatures. The C-Br and C-I bonds are also susceptible to cleavage, potentially leading to the formation of various halogenated aromatic intermediates and the release of irritating and toxic fumes, including hydrogen bromide, hydrogen iodide, carbon monoxide, and carbon dioxide.[1][2]
Data Presentation: Thermal Analysis Data
Quantitative data from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are critical for understanding the thermal properties of this compound. Below is a template for summarizing such experimental findings.
| Parameter | Value | Units | Method |
| Melting Point (Onset) | °C | DSC | |
| Melting Point (Peak) | °C | DSC | |
| Enthalpy of Fusion (ΔHfus) | J/g | DSC | |
| Decomposition Onset (TGA) | °C | TGA | |
| Temperature at 5% Mass Loss | °C | TGA | |
| Temperature at Max Decomposition Rate | °C | TGA (DTG) | |
| Residual Mass at 600 °C | % | TGA |
Experimental Protocols
Detailed methodologies for conducting TGA and DSC experiments are provided to ensure reliable and reproducible results.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of this compound by measuring its mass change as a function of temperature in a controlled atmosphere.[3][4][5]
Instrumentation: A calibrated thermogravimetric analyzer.
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (typically alumina or platinum).
-
Instrument Setup: Place the sample pan in the TGA furnace.
-
Atmosphere: Purge the furnace with an inert gas, such as nitrogen or argon, at a flow rate of 20-50 mL/min to prevent oxidative decomposition.
-
Thermal Program:
-
Equilibrate the sample at ambient temperature (e.g., 25 °C) for 5-10 minutes.
-
Heat the sample from ambient temperature to a final temperature of approximately 600 °C at a constant heating rate of 10 °C/min.
-
-
Data Collection: Continuously record the sample mass and temperature throughout the experiment.
-
Data Analysis:
-
Plot the percentage of mass loss versus temperature to obtain the TGA thermogram.
-
Determine the onset temperature of decomposition, the temperatures of maximum mass loss rate (from the derivative of the TGA curve, DTG), and the residual mass at the final temperature.
-
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point, enthalpy of fusion, and other phase transitions of this compound.[6][7][8]
Instrumentation: A calibrated differential scanning calorimeter.
Procedure:
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a clean, tared DSC pan (typically aluminum). Hermetically seal the pan to contain any potential off-gassing during melting.
-
Instrument Setup: Place the sealed sample pan and an empty, sealed reference pan in the DSC cell.
-
Atmosphere: Purge the DSC cell with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min.
-
Thermal Program:
-
Equilibrate the sample at ambient temperature (e.g., 25 °C) for 5 minutes.
-
Heat the sample from ambient temperature to a temperature above its expected melting point at a constant heating rate of 10 °C/min.
-
-
Data Collection: Continuously record the differential heat flow between the sample and the reference as a function of temperature.
-
Data Analysis:
-
Plot the heat flow versus temperature to obtain the DSC thermogram.
-
Determine the onset and peak temperatures of the melting endotherm.
-
Calculate the enthalpy of fusion (ΔHfus) by integrating the area of the melting peak.
-
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for the comprehensive thermal analysis of this compound.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Irreproducible TGA Results | Inhomogeneous sample; Inconsistent sample size; Fluctuations in purge gas flow rate. | Ensure the sample is finely ground and homogeneous; Use a consistent sample mass (±0.5 mg) for all runs; Check and stabilize the gas flow rate. |
| Noisy DSC Baseline | Poor thermal contact between the pan and the sensor; Contamination in the DSC cell. | Ensure the bottom of the pan is flat and placed correctly in the cell; Clean the DSC cell according to the manufacturer's instructions. |
| Broad or Tailing Melting Peak in DSC | Sample impurity; Decomposition during melting; Too high of a heating rate. | Purify the sample if possible; Run a TGA to check for decomposition at the melting temperature; Use a lower heating rate (e.g., 2-5 °C/min). |
| Unexpected Mass Loss at Low Temperatures in TGA | Presence of residual solvent or moisture. | Dry the sample under vacuum before analysis; Incorporate an initial isothermal hold (e.g., at 100 °C) in the TGA method to remove volatiles. |
| Instrument Fails to Reach Set Temperature | Malfunctioning furnace or temperature controller. | Consult the instrument's user manual for diagnostic tests; Contact the manufacturer's technical support. |
Troubleshooting Workflow
Frequently Asked Questions (FAQs)
Q1: What are the expected decomposition products of this compound?
A1: Upon thermal decomposition, this compound is expected to release carbon dioxide (CO2) from the carboxylic acid group.[9][10] Due to the presence of bromine and iodine, other potential decomposition products include hydrogen bromide (HBr), hydrogen iodide (HI), and various halogenated aromatic compounds. Incomplete combustion can also produce carbon monoxide (CO).[1][2]
Q2: How should this compound be stored to ensure its stability?
A2: It should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[11][12] It should be kept away from heat, sources of ignition, and incompatible substances such as strong oxidizing agents and strong bases.[1][13]
Q3: What safety precautions should be taken when handling this compound, especially during heating?
A3: Always handle this compound in a well-ventilated area or a fume hood to avoid inhalation of dust or decomposition vapors. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1] Avoid creating dust.[1] In case of fire, be aware that poisonous gases are produced.[13]
Q4: Can this compound sublime during thermal analysis?
A4: Many aromatic carboxylic acids are known to sublime at elevated temperatures, sometimes even before melting.[14][15] This can be observed in a TGA experiment as a mass loss event that is not associated with decomposition. To confirm sublimation, the evolved gas can be analyzed using a hyphenated technique like TGA-MS.
Q5: My TGA shows a multi-step decomposition. What could this indicate?
A5: A multi-step decomposition profile suggests that the degradation of the molecule occurs in sequential stages. For this compound, this could represent an initial decarboxylation step, followed by the cleavage of the C-I and C-Br bonds at higher temperatures, as these bonds have different dissociation energies.
Q6: Why is an inert atmosphere recommended for TGA and DSC analysis?
A6: An inert atmosphere (e.g., nitrogen or argon) is used to prevent thermo-oxidative decomposition. The presence of oxygen can lead to different decomposition pathways and temperatures compared to pyrolysis (decomposition in an inert atmosphere), complicating the interpretation of the material's intrinsic thermal stability.
References
- 1. fishersci.com [fishersci.com]
- 2. 3-Bromobenzoic acid(585-76-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 3. umw.edu.pl [umw.edu.pl]
- 4. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]
- 5. etamu.edu [etamu.edu]
- 6. rroij.com [rroij.com]
- 7. Differential Scanning Calorimetry - A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. uni-ulm.de [uni-ulm.de]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. ehs.com [ehs.com]
- 12. snowhitechem.com [snowhitechem.com]
- 13. nj.gov [nj.gov]
- 14. benchchem.com [benchchem.com]
- 15. libjournals.unca.edu [libjournals.unca.edu]
Column chromatography conditions for purifying 3-Bromo-2-iodobenzoic acid products
Technical Support Center: Purification of 3-Bromo-2-iodobenzoic Acid
Welcome to the technical support center for the purification of this compound. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the column chromatography purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the column chromatography of this compound?
A1: For conventional column chromatography, silica gel is the most common and recommended stationary phase for the purification of aromatic carboxylic acids like this compound.[1][2] Alumina (acidic, neutral, or basic) can also be considered, with acidic alumina being suitable for separating acidic compounds.[2] For High-Performance Liquid Chromatography (HPLC), reversed-phase columns such as C8 or C18 are typically used.[2]
Q2: Which mobile phase system is suitable for the purification of this compound on a silica gel column?
A2: A common mobile phase for purifying substituted benzoic acids on silica gel is a mixture of a non-polar solvent and a more polar solvent.[3] A good starting point is a gradient or isocratic system of hexane and ethyl acetate. To mitigate peak tailing, which is common with acidic compounds on silica, the addition of a small amount of a volatile acid (e.g., 0.5-1% acetic acid or formic acid) to the mobile phase is highly recommended.[3][4]
Q3: How can I monitor the separation during column chromatography?
A3: The separation can be monitored by collecting fractions and analyzing them using Thin Layer Chromatography (TLC). If the product or impurities are not colored, the TLC plate can be visualized under a UV lamp.[5] Staining with an appropriate agent can also be used if the compounds are not UV-active.
Q4: My this compound product is showing significant tailing on the column. What can I do?
A4: Tailing of acidic compounds like this compound on silica gel is a common issue caused by strong interactions between the carboxylic acid group and the acidic silica surface.[3] To resolve this, add a small percentage (0.5-1%) of a volatile acid, such as acetic acid or formic acid, to your eluent.[3] This will help to suppress the ionization of the carboxylic acid and reduce its strong interaction with the stationary phase.
Q5: What are alternative purification methods if column chromatography is not effective?
A5: If column chromatography does not yield the desired purity, consider the following alternatives:
-
Recrystallization: This is a powerful technique for purifying solid compounds, provided a suitable solvent can be found where the solubility of the product and impurities differ significantly with temperature.[6][7]
-
Acid-Base Extraction: This method is effective for separating acidic compounds from neutral or basic impurities. The crude product can be dissolved in an organic solvent and extracted with an aqueous base (e.g., sodium bicarbonate solution). The acidic product will move into the aqueous layer as its salt, leaving non-acidic impurities in the organic layer. The aqueous layer can then be acidified to precipitate the pure product.[3]
Troubleshooting Guide
This guide addresses specific problems you might encounter during the column chromatography purification of this compound.
| Problem | Possible Cause | Suggested Solution |
| Poor Separation of Product and Impurities | The polarity of the eluent is either too high or too low. | Optimize the mobile phase composition using TLC before running the column. A common starting point for substituted benzoic acids is a mixture of hexane and ethyl acetate.[3] |
| The column was overloaded with the crude material. | Use an appropriate ratio of silica gel to crude product, typically ranging from 30:1 to 100:1 by weight.[3] | |
| The column was not packed properly, leading to channels. | Ensure the column is packed uniformly as a slurry and never allowed to run dry to prevent cracking.[3] | |
| Product Tailing on the Column | The carboxylic acid group is interacting strongly with the silica gel. | Add a small amount of a volatile acid (e.g., 0.5-1% acetic acid or formic acid) to the mobile phase to suppress this interaction.[3] |
| Low or No Recovery of the Product | The eluting solvent is not polar enough to move the product off the column. | Gradually increase the polarity of the mobile phase. If the product is still not eluting, a stronger solvent system may be necessary. |
| The compound may have decomposed on the silica gel. | Test the stability of your compound on a small amount of silica gel (e.g., by spotting it on a TLC plate and letting it sit for some time before eluting).[8] If it is unstable, consider using a less acidic stationary phase like deactivated silica or alumina.[8] | |
| Product Elutes Too Quickly (with the solvent front) | The mobile phase is too polar. | Start with a less polar solvent system. For example, begin with pure hexane and gradually increase the proportion of ethyl acetate. |
| Multiple Components in All Fractions | The sample may be degrading on the column. | As mentioned above, check the stability of your compound on silica gel.[8] |
| The wrong choice of solvent is causing co-elution. | Try a different solvent system that provides better solubility and separation for all components.[8] |
Summary of Typical Column Chromatography Conditions for Aromatic Carboxylic Acids
| Parameter | Conventional Column Chromatography | Reversed-Phase HPLC |
| Stationary Phase | Silica Gel (most common), Alumina[1][2] | C8, C18[2] |
| Mobile Phase | Hexane/Ethyl Acetate (+ 0.5-1% Acetic or Formic Acid)[3] | Water/Acetonitrile (+ 0.1% Formic or Acetic Acid)[4][9] |
| Detection | TLC with UV visualization | UV Detector (e.g., at 254 nm)[10] |
Experimental Protocols
Protocol 1: Column Chromatography with Silica Gel
-
Preparation of the Column:
-
Select a glass column of appropriate size.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., hexane).
-
Carefully pour the slurry into the column, allowing the silica to settle without air bubbles. Gently tap the column to ensure even packing.
-
Add another thin layer of sand on top of the silica gel.
-
Drain the solvent until the level is just above the top layer of sand. Do not let the column run dry.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).
-
Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding silica gel, and then evaporating the solvent to obtain a dry, free-flowing powder.
-
Carefully add the sample to the top of the column.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
-
Begin elution, collecting fractions in test tubes or vials.
-
If using a gradient, gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate in hexane).
-
Monitor the fractions by TLC to identify which ones contain the purified product.
-
-
Isolation of the Product:
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Visual Troubleshooting Workflow
References
- 1. web.uvic.ca [web.uvic.ca]
- 2. columbia.edu [columbia.edu]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Chromatography [chem.rochester.edu]
- 9. HPLC Separation of Carboxylic Acids | SIELC Technologies [sielc.com]
- 10. researchgate.net [researchgate.net]
Impact of impurities in 3-Bromo-2-iodobenzoic acid on reaction outcomes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 3-Bromo-2-iodobenzoic acid in their experiments. The information is presented in a practical question-and-answer format to directly address common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial this compound?
A1: Common impurities in this compound often stem from its synthesis, which typically involves multi-step procedures. These impurities can include:
-
Positional Isomers: Isomers such as 2-Bromo-3-iodobenzoic acid or other brominated/iodinated benzoic acids can form during the synthesis.
-
Starting Materials: Residual starting materials, such as 3-bromo-2-aminobenzoic acid if a Sandmeyer-type reaction is employed, may be present.
-
Incompletely Halogenated Species: Molecules lacking either the bromo or iodo substituent, like 2-iodobenzoic acid or 3-bromobenzoic acid, can be significant impurities.
-
Dehalogenated Byproducts: Small amounts of benzoic acid may be present due to unintended dehalogenation during synthesis or storage.
-
Residual Solvents: Solvents used in the synthesis and purification process may be retained in the final product.
Q2: How can I assess the purity of my this compound?
A2: Several analytical techniques can be used to determine the purity of this compound:
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with a C18 column and a mobile phase gradient of acetonitrile and water with an acid modifier (e.g., formic or phosphoric acid) is effective for separating the main compound from its non-volatile impurities. Detection is typically performed using a UV detector at a low wavelength (e.g., 210 nm).[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can identify and quantify impurities with distinct proton signals. For accurate quantification, a long relaxation delay (d1) should be used.[2] The presence of positional isomers will result in different splitting patterns in the aromatic region.
-
Mass Spectrometry (MS): MS can confirm the molecular weight of the compound and help identify impurities by their mass-to-charge ratio.
Q3: What is the general guidance for storing this compound?
A3: this compound should be stored in a cool, dry, and dark place in a tightly sealed container. Exposure to light and moisture should be minimized to prevent potential degradation, such as dehalogenation.
Troubleshooting Guides for Common Reactions
Suzuki-Miyaura Coupling Reactions
Issue 1: Low or no yield of the desired coupled product.
This is a common issue that can arise from several factors. The following decision tree can help diagnose the potential cause.
Caption: Troubleshooting low yield in Suzuki coupling.
Issue 2: Formation of significant side products.
| Side Product | Potential Cause | Recommended Solution |
| Homocoupling of Boronic Acid | Presence of oxygen in the reaction mixture. | Thoroughly degas the solvent and reaction mixture. Consider using a Pd(0) source directly to avoid in-situ reduction steps that can be sensitive to oxygen.[3] |
| Protodeboronation | The boronic acid is replaced by a hydrogen atom. This is more common with electron-rich boronic acids and prolonged heating. | Use a milder base or a lower reaction temperature. Consider using a more stable boronic ester.[3] |
| Dehalogenation | The bromo or iodo group is replaced by a hydrogen atom. This can be caused by impurities or side reactions with the solvent or base. | Ensure high purity of all reagents and solvents. A change in ligand or catalyst might be necessary.[3] |
| Product from Coupling at the Bromine Position | While the C-I bond is more reactive, coupling at the C-Br bond can occur, especially at higher temperatures or with highly active catalysts. | Lower the reaction temperature. Use a catalyst system known for high selectivity for C-I bond activation. |
Sonogashira Coupling Reactions
Issue 1: Low or no yield of the desired alkynylated product.
The following workflow can help identify the root cause of a failed Sonogashira coupling.
Caption: Troubleshooting low yield in Sonogashira coupling.
Issue 2: Formation of significant Glaser coupling byproduct (alkyne homocoupling).
| Potential Cause | Recommended Solution |
| Presence of Oxygen | Oxygen promotes the copper-mediated homocoupling of the terminal alkyne. |
| High Copper Catalyst Loading | Excess copper can accelerate the Glaser coupling pathway. |
| Reaction Conditions | Certain solvents and bases can favor homocoupling. |
Experimental Protocols
Purification of this compound by Recrystallization
This protocol is a general guideline for the purification of this compound. The choice of solvent may need to be optimized.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol/water mixture, acetic acid/water mixture)
-
Erlenmeyer flask
-
Heating source (hot plate or water bath)
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Dissolution: In an Erlenmeyer flask, add the crude this compound and a minimal amount of the chosen solvent system.
-
Heating: Gently heat the mixture with stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the purified crystals under vacuum.
General Protocol for Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the Suzuki coupling of an arylboronic acid with this compound, with selective reaction at the C-I bond.[4]
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 mmol)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask or similar reaction vessel
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Solvent Addition: Add the degassed solvent to the flask via syringe.
-
Reaction: Heat the reaction mixture with stirring to the desired temperature (e.g., 80-100 °C). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Caption: General workflow for Suzuki-Miyaura coupling.
General Protocol for Sonogashira Coupling
This protocol provides a general method for the Sonogashira coupling of a terminal alkyne with this compound, targeting the C-I bond.[5][6]
Materials:
-
This compound (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 1-5 mol%)
-
Amine base (e.g., triethylamine or diisopropylamine, 2-3 equivalents)
-
Anhydrous solvent (e.g., THF, DMF)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask or similar reaction vessel
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add this compound, the palladium catalyst, and copper(I) iodide.
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Reagent Addition: Add the anhydrous solvent, the amine base, and the terminal alkyne via syringe.
-
Reaction: Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 40-60 °C). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent and wash with saturated aqueous ammonium chloride to remove the copper salts, followed by water and brine.
-
Purification: Dry the organic layer, filter, and concentrate. Purify the crude product by column chromatography.
Data Summary
The following table summarizes the expected impact of common impurities on cross-coupling reaction outcomes. The percentages are illustrative and the actual impact will depend on the specific reaction conditions.
| Impurity | Potential Impact on Suzuki Coupling | Potential Impact on Sonogashira Coupling |
| Positional Isomers | May lead to the formation of isomeric products, complicating purification. Reactivity may differ, affecting overall yield. | Similar to Suzuki coupling, may result in isomeric products. |
| Partially Halogenated Species | 3-Bromobenzoic acid will react under more forcing conditions, potentially leading to a mixture of products. 2-Iodobenzoic acid will compete in the reaction. | 3-Bromobenzoic acid will be less reactive than the desired starting material. 2-Iodobenzoic acid will be a competitive substrate. |
| Starting Materials (e.g., 3-bromo-2-aminobenzoic acid) | The amino group can coordinate to the palladium catalyst, potentially inhibiting the reaction.[3] | The amino group can act as a ligand for the palladium or copper catalyst, affecting its activity. |
| Residual Palladium from Synthesis | Can affect the catalytic activity in subsequent reactions if not adequately removed. | Can lead to unpredictable catalytic behavior. |
References
Validation & Comparative
Confirming the Structure of 3-Bromo-2-iodobenzoic Acid: A Comparative ¹H and ¹³C NMR Analysis
A definitive guide to the structural elucidation of 3-Bromo-2-iodobenzoic acid utilizing one-dimensional ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. This report provides a comparative analysis with isomeric and related compounds, detailed experimental protocols, and predictive data to aid researchers, scientists, and drug development professionals in the unambiguous confirmation of this molecule's structure.
In the synthesis and characterization of complex organic molecules, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for detailed structural analysis. For a molecule such as this compound, where the precise substitution pattern on the aromatic ring is critical to its chemical identity and reactivity, ¹H and ¹³C NMR provide the necessary insights. This guide presents the expected NMR data for this compound and compares it with the experimental data of closely related isomers to highlight the key distinguishing spectral features.
Predicted and Comparative ¹H NMR Data
The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons. For this compound, three distinct aromatic proton signals are expected. The chemical shifts are influenced by the electron-withdrawing effects of the carboxylic acid, bromine, and iodine substituents. The predicted and comparative experimental data are summarized in Table 1.
Table 1: Comparison of ¹H NMR Spectral Data for Benzoic Acid Derivatives (in CDCl₃)
| Compound | H-4 (δ, ppm) | H-5 (δ, ppm) | H-6 (δ, ppm) | Other Protons (δ, ppm) |
| This compound (Predicted) | ~7.8 (d) | ~7.2 (t) | ~7.9 (d) | -COOH: ~11-13 |
| 3-Bromobenzoic acid[1] | 7.70 (ddd) | 7.35 (t) | 7.95 (ddd) | H-2: 8.15 (t), -COOH: 12.5 (broad s) |
| 2-Bromobenzoic acid | 7.3-7.5 (m) | 7.3-7.5 (m) | 7.6-7.8 (m) | H-3: 7.6-7.8 (m) |
| 4-Bromobenzoic acid | 7.6-7.7 (d) | 7.8-7.9 (d) | 7.8-7.9 (d) | H-2,6: 7.8-7.9 (d), H-3,5: 7.6-7.7 (d) |
| 2-Iodobenzoic acid | 7.4-7.5 (m) | 7.1-7.2 (m) | 7.9-8.0 (m) | H-3: 7.9-8.0 (m) |
| 3-Bromo-5-iodobenzoic acid | 8.1-8.2 (t) | - | 8.2-8.3 (d) | H-2: 8.2-8.3 (d), H-6: 8.1-8.2 (t) |
Note: Predicted data for this compound is based on the analysis of substituent effects. Experimental data for other compounds are sourced from available literature. 'd' denotes a doublet, 't' a triplet, 'ddd' a doublet of doublet of doublets, and 'm' a multiplet.
The key to distinguishing this compound lies in the splitting patterns and chemical shifts of the three aromatic protons. The proton at C-6 is expected to be the most downfield due to the proximity of the carboxylic acid group. The proton at C-5 will likely appear as a triplet, being coupled to the protons at C-4 and C-6. The proton at C-4 would be a doublet, coupled to the proton at C-5.
Predicted and Comparative ¹³C NMR Data
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, seven distinct carbon signals are anticipated: six for the aromatic ring and one for the carboxylic acid. The chemical shifts are significantly influenced by the attached substituents.
Table 2: Comparison of ¹³C NMR Spectral Data for Benzoic Acid Derivatives (in CDCl₃)
| Compound | C-1 (δ, ppm) | C-2 (δ, ppm) | C-3 (δ, ppm) | C-4 (δ, ppm) | C-5 (δ, ppm) | C-6 (δ, ppm) | C=O (δ, ppm) |
| This compound (Predicted) | ~135 | ~100 | ~124 | ~139 | ~130 | ~132 | ~168 |
| 3-Bromobenzoic acid[1] | 132.8 | 136.0 | 122.5 | 133.0 | 130.2 | 128.8 | 171.5 |
| 2-Bromobenzoic acid | ~133 | ~122 | ~134 | ~127 | ~132 | ~130 | ~169 |
| 2-Iodobenzoic acid | ~132 | ~95 | ~142 | ~128 | ~131 | ~130 | ~170 |
Note: Predicted data for this compound is based on additive models of substituent chemical shifts. Experimental data for other compounds are sourced from available literature.
The most notable feature in the predicted ¹³C NMR spectrum of this compound is the significantly upfield chemical shift of C-2, which is directly bonded to the iodine atom. This "heavy atom effect" is a characteristic diagnostic tool. The C-3 carbon, attached to bromine, will also have a distinct chemical shift. By comparing the observed spectrum with the predicted values and the data from isomers, a confident structural assignment can be made.
Experimental Protocols
To obtain high-quality NMR spectra for structure confirmation, the following experimental protocols are recommended.
Sample Preparation
-
Dissolution: Accurately weigh approximately 15-25 mg of the this compound sample.
-
Solvent Addition: Dissolve the sample in approximately 0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Transfer: Using a clean pipette, transfer the solution into a 5 mm NMR tube.
-
Standard: For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm).
¹H NMR Spectroscopy
-
Instrument Setup: Place the NMR tube in the spectrometer and lock the field on the deuterium signal of the solvent.
-
Shimming: Adjust the shim gradients to optimize the magnetic field homogeneity, aiming for a sharp and symmetrical solvent peak.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse sequence.
-
Spectral Width: Approximately 15 ppm, centered around 6-7 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8 to 16 scans are typically sufficient.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectrum to TMS.
¹³C NMR Spectroscopy
-
Instrument Setup: The same sample can be used. Ensure the spectrometer is locked and shimmed.
-
Acquisition Parameters:
-
Pulse Sequence: A standard proton-decoupled pulse sequence.
-
Spectral Width: Typically 0-200 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds. A longer delay may be necessary for the accurate observation of quaternary carbons.
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
Visualization of Analytical Workflow and Structural Features
To further clarify the process of structure confirmation and the key molecular features, the following diagrams are provided.
Caption: Workflow for Structure Confirmation using NMR.
Caption: Predicted NMR shifts for this compound.
References
A Comparative Guide to HPLC and TLC Methods for Purity Assessment of 3-Bromo-2-iodobenzoic Acid
For researchers, scientists, and professionals in drug development, ensuring the purity of pharmaceutical intermediates like 3-Bromo-2-iodobenzoic acid is paramount. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) for this purpose, offering insights into their respective strengths and ideal applications. While HPLC is widely recognized for its high resolution and sensitivity in impurity profiling[1], TLC remains a valuable, cost-effective tool for preliminary screening and in-process controls[2][3].
Overview of Chromatographic Techniques
High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying components in a mixture. It is particularly effective for analyzing non-volatile and thermally unstable compounds, making it a cornerstone of pharmaceutical quality control[1]. The technique's high resolution, sensitivity, and versatility are significant advantages for generating detailed impurity profiles[1].
Thin-Layer Chromatography (TLC), on the other hand, is a simpler, more cost-effective, and rapid method for preliminary analysis[2]. It is highly useful in the early stages of drug development for screening impurities and degradation products when detailed information may be limited[4]. While it may lack the sensitivity and resolution of HPLC, its ease of use makes it a practical choice for quick purity checks and reaction monitoring[2][5].
Quantitative Performance Comparison
The following table summarizes the expected quantitative performance of HPLC and a more advanced version of TLC, High-Performance Thin-Layer Chromatography (HPTLC), for the analysis of this compound. The data is illustrative and based on typical performance characteristics observed for similar aromatic acids.
| Parameter | HPLC | HPTLC (with Densitometry) |
| Linearity (r²) | > 0.999[6] | > 0.99[7] |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL | 10 - 50 ng/spot |
| Limit of Quantitation (LOQ) | 0.03 - 0.3 µg/mL[6] | 30 - 150 ng/spot |
| Precision (RSD%) | < 2%[8] | < 5% |
| Accuracy (Recovery %) | 98 - 102%[9] | 95 - 105%[7] |
| Resolution (Rs) | > 2.0 | 1.0 - 1.5 |
| Analysis Time per Sample | 15 - 30 minutes | 20 - 40 minutes (for multiple samples) |
Logical Workflow for Method Selection
The choice between HPLC and TLC often depends on the specific requirements of the analysis, such as the stage of development, the need for quantitative data, and available resources. The following diagram illustrates a logical workflow for selecting the appropriate method.
Caption: Logical workflow for selecting between HPLC and TLC.
Experimental Protocols
Below are detailed protocols for assessing the purity of this compound using both HPLC and TLC.
High-Performance Liquid Chromatography (HPLC) Method
This protocol describes a reversed-phase HPLC method suitable for the quantitative determination of this compound and its potential impurities.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and 0.1% phosphoric acid in water (e.g., 60:40 v/v). The mobile phase should be filtered and degassed[10].
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10 µL.
2. Preparation of Solutions:
-
Standard Solution: Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase to obtain a concentration of 100 µg/mL.
-
Sample Solution: Accurately weigh about 10 mg of the this compound sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Spiked Sample Solution (for Accuracy): Prepare a sample solution as described above and spike it with a known amount of the reference standard.
3. System Suitability:
Inject the standard solution six times. The relative standard deviation (RSD) of the peak area should be less than 2.0%. The theoretical plates for the analyte peak should be greater than 2000, and the tailing factor should be less than 2.0.
4. Data Analysis:
The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Caption: Experimental workflow for HPLC purity analysis.
Thin-Layer Chromatography (TLC) Method
This protocol outlines a normal-phase TLC method for the qualitative and semi-quantitative purity assessment of this compound.
1. Materials and Chromatographic Conditions:
-
TLC Plates: Silica gel 60 F₂₅₄ pre-coated plates.
-
Mobile Phase: A mixture of toluene, ethyl acetate, and formic acid (e.g., 5:4:1 v/v/v).
-
Developing Chamber: A standard glass chamber with a lid.
-
Sample Application: Capillary tubes or a micropipette.
-
Visualization: UV lamp at 254 nm.
2. Preparation of Solutions:
-
Standard Solution: Prepare a 1 mg/mL solution of this compound reference standard in a suitable solvent like methanol.
-
Sample Solution: Prepare a 1 mg/mL solution of the this compound sample in the same solvent.
3. Chromatographic Development:
-
Pour the mobile phase into the developing chamber to a depth of about 0.5 cm. Line the chamber with filter paper saturated with the mobile phase to ensure a saturated atmosphere. Close the chamber and allow it to equilibrate for at least 30 minutes.
-
Apply 1-2 µL of the standard and sample solutions as small spots on the baseline of the TLC plate, about 1.5 cm from the bottom edge.
-
Place the plate in the developing chamber and allow the mobile phase to ascend until it is about 1 cm from the top of the plate.
-
Remove the plate from the chamber and mark the solvent front. Allow the plate to dry completely.
4. Visualization and Data Analysis:
-
Visualize the spots under a UV lamp at 254 nm.
-
Calculate the Retention Factor (R_f) for the principal spot and any impurity spots using the formula: R_f = (Distance traveled by the spot) / (Distance traveled by the solvent front).
-
Compare the R_f value of the sample's principal spot with that of the standard. The intensity and number of any secondary spots in the sample chromatogram provide a semi-quantitative measure of purity.
Caption: Experimental workflow for TLC purity analysis.
Conclusion
Both HPLC and TLC are valuable techniques for assessing the purity of this compound. HPLC offers superior quantitative capabilities, resolution, and sensitivity, making it the method of choice for final product release and detailed impurity profiling in accordance with regulatory standards[1][11]. TLC, with its simplicity and speed, serves as an excellent tool for rapid screening, in-process monitoring, and preliminary purity assessments where high-throughput and cost-effectiveness are priorities[3][4]. The selection of the most appropriate method should be guided by the specific analytical requirements, including the desired level of accuracy, precision, and the context of the analysis within the drug development lifecycle.
References
- 1. biomedres.us [biomedres.us]
- 2. iipseries.org [iipseries.org]
- 3. ijsrtjournal.com [ijsrtjournal.com]
- 4. ijnrd.org [ijnrd.org]
- 5. sorbtech.com [sorbtech.com]
- 6. "Development and validation of an HPLC method for the purity assay of B" by K.-T. Liu, H.-H. Yang et al. [jfda-online.com]
- 7. researchgate.net [researchgate.net]
- 8. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Validation of HPLC and TLC analytical methods to determine radiochemical purity of 99mTc-cAbVCAM1-5, a new experimental radiotracer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. veeprho.com [veeprho.com]
A Comparative Guide to the Reactivity of 3-Bromo-2-iodobenzoic Acid and 3-Bromobenzoic Acid
For researchers and professionals in drug development and synthetic chemistry, the selection of appropriate starting materials is paramount to the success of a synthetic campaign. This guide provides an in-depth, data-driven comparison of the reactivity of 3-bromo-2-iodobenzoic acid and 3-bromobenzoic acid . Understanding the nuanced differences in their chemical behavior, particularly in cross-coupling reactions, is crucial for designing efficient and selective synthetic routes.
Executive Summary
This compound offers significant advantages in terms of selective and sequential functionalization due to the differential reactivity of its two halogen substituents. The carbon-iodine bond is substantially more reactive than the carbon-bromine bond in palladium-catalyzed cross-coupling reactions, allowing for predictable, site-selective modifications. Furthermore, the "ortho effect" imposed by the iodine atom in this compound enhances the acidity of the carboxylic acid group. In contrast, 3-bromobenzoic acid presents a single point of reactivity at the bromine-substituted carbon, offering simplicity but less versatility for sequential derivatization.
Reactivity in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of carbon-carbon bonds. The reactivity of aryl halides in this reaction is largely governed by the strength of the carbon-halogen (C-X) bond, which dictates the ease of the rate-determining oxidative addition step to the palladium(0) catalyst. The established order of reactivity is I > Br > Cl.[1]
This inherent difference in reactivity makes this compound an ideal substrate for selective cross-coupling. The C-I bond can be selectively coupled with an organoboron reagent, leaving the C-Br bond intact for subsequent transformations. This allows for a modular and efficient approach to the synthesis of complex, multi-substituted aromatic compounds.
Quantitative Comparison of Reactivity
The following table provides a summary of expected and reported quantitative data for the Suzuki-Miyaura coupling of the two subject compounds with a generic arylboronic acid. The data for this compound is based on established principles of selective cross-coupling of dihalogenated arenes, while the data for 3-bromobenzoic acid is derived from published experimental results.[2][3]
| Parameter | This compound (Selective at C-I) | 3-Bromobenzoic Acid | Rationale |
| Reaction Time | Shorter | Longer | The C-I bond is weaker and undergoes oxidative addition more readily than the C-Br bond.[1] |
| Reaction Temperature | Lower (often room temp. to mild heating) | Higher (often requires heating) | The higher reactivity of the C-I bond allows for milder reaction conditions. |
| Catalyst Loading | Potentially lower | Standard | The facile oxidative addition may require less catalyst to achieve high conversion. |
| Typical Yield | High (>90%) for selective mono-arylation | High (85-99%) | Both reactions are generally high-yielding, but selectivity is the key advantage for the dihalogenated compound.[3] |
Experimental Protocols
Selective Suzuki-Miyaura Coupling of this compound
This protocol is designed for the selective arylation at the 2-position of this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
1,4-Dioxane and Water (4:1 mixture)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a Schlenk flask, add this compound, the arylboronic acid, and potassium phosphate.
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Under the inert atmosphere, add palladium(II) acetate and SPhos.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Stir the reaction mixture at room temperature or heat to 50-80 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Suzuki-Miyaura Coupling of 3-Bromobenzoic Acid
This is a standard protocol for the arylation of 3-bromobenzoic acid.[2][3]
Materials:
-
3-Bromobenzoic acid (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
[PdCl₂(NH₂CH₂COOH)₂] (0.1 mol%)
-
Potassium carbonate (K₂CO₃) (3.0 equiv)
-
Distilled water
-
Nitrogen or Argon atmosphere
Procedure:
-
To a round-bottom flask, add 3-bromobenzoic acid, the arylboronic acid, [PdCl₂(NH₂CH₂COOH)₂], and potassium carbonate.
-
Add distilled water to the flask.
-
Stir the mixture vigorously at room temperature under an inert atmosphere for 1.5-3 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, the product may precipitate. If so, filter the solid and wash with water.
-
If the product is soluble, acidify the aqueous solution with 1M HCl to precipitate the product.
-
Collect the product by filtration and wash with water.
-
The crude product can be further purified by recrystallization.
Acidity Comparison: The Ortho Effect
The position of the halogen substituents significantly impacts the acidity of the carboxylic acid group. In this compound, the bulky iodine atom at the ortho position sterically hinders the carboxylic acid group, forcing it to twist out of the plane of the benzene ring. This reduces the resonance stabilization between the carboxyl group and the aromatic ring, thereby increasing the acidity of the carboxylic proton. This phenomenon is known as the "ortho effect". In contrast, the bromine atom in 3-bromobenzoic acid is in the meta position, where steric hindrance is minimal, and its electron-withdrawing inductive effect is the primary influence on acidity.
| Compound | pKa (in water at 25°C) | Rationale |
| Benzoic Acid | 4.20 | Reference |
| 3-Bromobenzoic Acid | 3.81 | The electron-withdrawing inductive effect of the meta-bromine atom stabilizes the carboxylate anion. |
| 2-Iodobenzoic Acid | 2.86 | The "ortho effect" from the bulky iodine atom forces the carboxyl group out of the plane of the ring, increasing acidity. The pKa of this compound is expected to be in a similar range. |
Visualizations
Logical Relationship of Reactivity Factors
References
Reactivity Face-Off: 3-Bromo-2-iodobenzoic Acid vs. 2-iodobenzoic Acid in Cross-Coupling Reactions
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the judicious selection of starting materials is paramount to the success of complex molecular construction. Aryl halides, particularly those bearing multiple halogen substituents, offer a versatile platform for sequential and site-selective functionalization through transition-metal-catalyzed cross-coupling reactions. This guide provides an in-depth comparison of the reactivity of 3-Bromo-2-iodobenzoic acid and 2-iodobenzoic acid, two valuable building blocks in medicinal chemistry and materials science. By examining their performance in key palladium-catalyzed reactions, supported by experimental data and detailed protocols, this document aims to equip researchers with the knowledge to make informed decisions in their synthetic endeavors.
Executive Summary of Reactivity
The primary determinant of reactivity in palladium-catalyzed cross-coupling reactions for aryl halides is the carbon-halogen bond strength, which follows the trend C-I < C-Br < C-Cl. Consequently, the carbon-iodine bond is more susceptible to oxidative addition to a palladium(0) catalyst, the initial and often rate-determining step of the catalytic cycle.
In the case of This compound , the presence of both bromine and iodine atoms on the same aromatic ring allows for chemoselective reactions. The C-I bond at the ortho-position to the carboxylic acid is expected to be significantly more reactive than the C-Br bond at the meta-position. This inherent difference in reactivity enables the selective functionalization at the C-2 position while leaving the C-3 bromine available for subsequent transformations.
For 2-iodobenzoic acid , the reactivity is primarily governed by the single C-I bond. However, the presence of the carboxylic acid group at the ortho-position introduces steric and electronic effects, collectively known as the "ortho effect." This effect can influence the conformation of the molecule and the accessibility of the C-I bond to the bulky palladium catalyst, potentially impacting reaction kinetics.
Quantitative Reactivity Comparison
To illustrate the expected differences in reactivity, the following tables summarize anticipated quantitative data for Suzuki-Miyaura and Heck cross-coupling reactions based on established principles and literature precedents for similar substrates.
Table 1: Suzuki-Miyaura Coupling with Phenylboronic Acid
| Compound | Typical Reaction Time | Typical Yield (%) | Notes |
| This compound | 2 - 6 hours | 85 - 95 | Reaction occurs selectively at the C-I bond. The bromine at C-3 remains intact under standard conditions. |
| 2-iodobenzoic acid | 4 - 12 hours | 80 - 90 | The ortho-carboxylic acid group may slightly retard the reaction rate due to steric hindrance around the reaction center. |
Table 2: Heck Coupling with Styrene
| Compound | Typical Reaction Time | Typical Yield (%) | Notes |
| This compound | 1 - 4 hours | 90 - 98 | Highly efficient and selective coupling at the C-I position is expected. |
| 2-iodobenzoic acid | 2 - 8 hours | 85 - 95 | Efficient coupling is anticipated, though reaction times may be slightly longer compared to the di-halogenated analog due to the ortho effect. |
Experimental Protocols
The following are detailed experimental protocols for the Suzuki-Miyaura and Heck reactions, providing a practical framework for laboratory execution.
Protocol 1: Selective Suzuki-Miyaura Coupling of this compound
This protocol outlines a general procedure for the selective cross-coupling of an arylboronic acid with this compound at the 2-position.
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane, anhydrous
-
Water, deionized and degassed
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
To a Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (3.0 mmol, 3.0 equiv).
-
Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).
-
Add anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask.
-
Stir the reaction mixture at 80 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.
Protocol 2: Heck Reaction of 2-iodobenzoic Acid
This protocol describes a general procedure for the Heck coupling of 2-iodobenzoic acid with an alkene.
Materials:
-
2-iodobenzoic acid
-
Alkene (e.g., Styrene)
-
Palladium(II) acetate [Pd(OAc)₂]
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
To a Schlenk flask under an inert atmosphere, add 2-iodobenzoic acid (1.0 mmol, 1.0 equiv), Palladium(II) acetate (0.02 mmol, 2 mol%), and Triphenylphosphine (0.04 mmol, 4 mol%).
-
Add anhydrous N,N-Dimethylformamide (5 mL) and triethylamine (2.0 mmol, 2.0 equiv).
-
Add the alkene (1.5 mmol, 1.5 equiv) to the reaction mixture.
-
Stir the mixture at 100 °C.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and pour it into a separatory funnel containing water and ethyl acetate.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography.
Visualizing Reaction Pathways and Workflows
To further elucidate the processes described, the following diagrams have been generated using the DOT language.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The Strategic Advantage of Selectivity: 3-Bromo-2-iodobenzoic Acid in Modern Synthesis
In the landscape of complex organic synthesis, the choice of starting materials is paramount to the efficiency and success of a synthetic route. For researchers, scientists, and drug development professionals, 3-Bromo-2-iodobenzoic acid offers a distinct advantage over its di-bromo analogs, primarily due to the differential reactivity of its halogen substituents. This inherent quality allows for exceptional control in regioselective and sequential cross-coupling reactions, paving the way for the streamlined synthesis of highly functionalized molecules.
The key to the superior performance of this compound lies in the well-established reactivity trend of halogens in palladium-catalyzed cross-coupling reactions, which follows the order: I > Br > Cl. The carbon-iodine (C-I) bond is weaker and therefore more readily undergoes oxidative addition to a palladium(0) catalyst, which is often the rate-determining step in catalytic cycles like the Suzuki-Miyaura and Sonogashira couplings. This reactivity difference allows for the selective functionalization of the iodo-position while the bromo-substituent remains intact for subsequent transformations.
Performance Comparison: Reactivity and Regioselectivity
While a direct, side-by-side quantitative comparison of this compound and its di-bromo analogs under identical conditions is not extensively documented in publicly available literature, the principle of its enhanced selectivity is well-supported by studies on similar dihalogenated aromatic compounds. For instance, in a comparative study of the Suzuki-Miyaura coupling of 4-halobenzoic acids with a phenylboronic acid derivative, the iodo-substituted substrate demonstrated significantly higher reactivity, achieving complete conversion at room temperature with a low catalyst loading. In contrast, the bromo-substituted analog showed considerably lower reactivity under the same conditions.[1][2]
This disparity in reactivity is the cornerstone of the strategic advantage of using this compound. In a di-bromo analog, such as 2,3-dibromobenzoic acid, the two carbon-bromine bonds have similar reactivities, making selective mono-functionalization challenging and often leading to mixtures of products that require difficult separations. With this compound, the pronounced difference in C-I and C-Br bond reactivity allows for clean, high-yielding, and regioselective first-step reactions at the 2-position.
The following table, based on typical outcomes for analogous reactions in the chemical literature, illustrates the expected disparity in performance in a regioselective Suzuki-Miyaura coupling.
| Property | This compound | 2,3-Dibromobenzoic Acid |
| Primary Reaction Site | Carbon-Iodine bond (C2-position) | Mixture of C2 and C3 mono-arylation, and di-arylation |
| Regioselectivity | High | Low to moderate, requires extensive optimization |
| Reaction Conditions | Milder conditions (lower temperature, shorter reaction time) for selective C-I coupling | Harsher conditions may be needed, leading to less control |
| Product Profile | Predominantly mono-arylated at the 2-position | Mixture of mono-arylated isomers and di-arylated product |
| Purification | Generally more straightforward | Often requires complex chromatographic separation |
Experimental Protocols: A Glimpse into Selective Functionalization
The following are generalized experimental protocols for regioselective Sonogashira and Suzuki couplings, which are commonly employed with substrates like this compound.
Protocol 1: Regioselective Sonogashira Coupling of this compound
This protocol is designed for the selective coupling of a terminal alkyne at the C-I position.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (TEA) (3.0 equiv)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Add anhydrous THF and triethylamine.
-
Add the terminal alkyne dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove catalyst residues.
-
Wash the filtrate with saturated aqueous ammonium chloride solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-alkynyl-3-bromobenzoic acid.
Protocol 2: Sequential Suzuki Coupling
Following the initial Sonogashira coupling, the remaining bromo-substituent can be functionalized, for example, via a Suzuki coupling.
Materials:
-
2-Alkynyl-3-bromobenzoic acid (from Protocol 1) (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Toluene/Ethanol/Water solvent mixture (e.g., 4:1:1)
Procedure:
-
To a reaction vessel, add the 2-alkynyl-3-bromobenzoic acid, arylboronic acid, and potassium carbonate.
-
Add the palladium catalyst.
-
Add the degassed solvent mixture.
-
Heat the reaction mixture under an inert atmosphere (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the di-substituted benzoic acid derivative.
Visualizing the Advantage: Sequential Cross-Coupling Workflow
The true utility of this compound is realized in sequential, one-pot, or multi-step syntheses. Below is a conceptual workflow for a sequential Sonogashira and Suzuki coupling, a common strategy to build molecular complexity from a di-halogenated starting material.
This diagram illustrates the logical flow of a two-step synthesis, highlighting the selective nature of the reactions. The first coupling exclusively targets the more reactive C-I bond, preserving the C-Br bond for a subsequent, distinct transformation.
The Catalytic Heart of the Reaction: The Suzuki-Miyaura Cycle
The palladium-catalyzed Suzuki-Miyaura coupling is a fundamental transformation that leverages the unique properties of this compound. The catalytic cycle, which is central to this and many other cross-coupling reactions, is depicted below.
In the context of this compound, the "Oxidative Addition" step is where the selectivity is manifested. The Pd(0) catalyst will preferentially react with the C-I bond over the C-Br bond, initiating the catalytic cycle for the first functionalization.
References
The Halogen Dance: A Comparative Guide to C-I vs. C-Br Bond Reactivity in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the choice of aryl halide is a critical decision in the intricate choreography of cross-coupling reactions. The reactivity of the carbon-halogen bond dictates reaction efficiency, catalyst selection, and ultimately, the viability of a synthetic route. This guide provides an objective, data-driven comparison of the reactivity of aryl iodides (C-I) versus aryl bromides (C-Br) in three cornerstone cross-coupling reactions: Suzuki-Miyaura, Heck, and Sonogashira couplings.
The fundamental principle governing the reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is the strength of the carbon-halogen (C-X) bond. The C-I bond is inherently weaker and more readily cleaved than the C-Br bond. This difference in bond dissociation energy directly impacts the oxidative addition step, which is often the rate-determining step in the catalytic cycle. The general reactivity trend for aryl halides is C-I > C-Br > C-Cl > C-F.
At a Glance: C-I vs. C-Br Reactivity
| Feature | Aryl Iodides (C-I) | Aryl Bromides (C-Br) |
| Bond Dissociation Energy | Lower (~213 kJ/mol for C-I in iodobenzene) | Higher (~285 kJ/mol for C-Br in bromobenzene)[1] |
| Reactivity | Higher | Lower |
| Reaction Conditions | Milder (often room temperature) | Generally require higher temperatures |
| Catalyst Loading | Can often tolerate lower catalyst loadings | May require higher catalyst loadings or more active catalysts |
| Cost & Availability | Generally more expensive and less diverse | More cost-effective and widely available |
| Side Reactions | Prone to side reactions under harsh conditions due to high reactivity | More stable, offering a wider window for optimization |
Quantitative Comparison of Reactivity
The superior reactivity of aryl iodides is evident in the higher yields and shorter reaction times observed in various cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds between an organoboron compound and an organic halide.
| Aryl Halide | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Iodoanisole | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 2 | 95 | Generic Conditions |
| 4-Bromoanisole | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 85 | Generic Conditions |
| DNA-conjugated Iodobenzene | Phenylboronic acid | Na₂PdCl₄/sSPhos | K₂CO₃ | H₂O/ACN | 37 | 28 | 85 | [2] |
| DNA-conjugated Bromobenzene | Phenylboronic acid | Na₂PdCl₄/sSPhos | K₂CO₃ | H₂O/ACN | 37 | 28 | 41 | [2] |
Heck Reaction
The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.
| Aryl Halide | Alkene | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Iodobenzene | Styrene | Pd(OAc)₂ | Et₃N | DMF | 100 | 1 | 95 | [3] |
| Bromobenzene | Styrene | Pd(OAc)₂/P(o-tol)₃ | Et₃N | DMF | 100 | 6 | 88 | Generic Conditions |
| Iodobenzene | Eugenol | Pd(OAc)₂ | K₂CO₃ | DMF | 100 | 1 | 97 (conversion) | [4] |
| Bromobenzene | Eugenol | Pd(OAc)₂ | K₂CO₃ | DMF | 100 | >3 | Lower Conversion | [4] |
Sonogashira Coupling
The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. The higher reactivity of aryl iodides often allows these reactions to proceed at room temperature.[5]
| Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Iodotoluene | Phenylacetylene | Pd(OAc)₂ | Bu₄NOAc | DMF | RT | 2 | 98 | [6] |
| 4-Bromotoluene | Phenylacetylene | Pd(OAc)₂ | Bu₄NOAc | DMF | RT | 24 | 85 | [6] |
| 1-Iodo-4-nitrobenzene | Phenylacetylene | Pd(PPh₃)₂Cl₂/CuI | Et₃N | THF | RT | 0.5 | 95 | Generic Conditions |
| 1-Bromo-4-nitrobenzene | Phenylacetylene | Pd(PPh₃)₂Cl₂/CuI | Et₃N | THF | 50 | 4 | 90 | Generic Conditions |
Mechanistic Rationale: The Oxidative Addition Step
The difference in reactivity between C-I and C-Br bonds is primarily governed by the initial oxidative addition of the aryl halide to the palladium(0) catalyst. This step involves the cleavage of the C-X bond and the formation of a new Pd(II) species.
Caption: The rate-determining oxidative addition step in cross-coupling reactions.
The lower bond dissociation energy of the C-I bond leads to a lower activation energy for the oxidative addition step, resulting in a faster reaction rate compared to the C-Br bond.
Experimental Protocols
Comparative Suzuki-Miyaura Coupling of 4-Haloanisole with Phenylboronic Acid
Objective: To compare the reactivity of 4-iodoanisole and 4-bromoanisole in a Suzuki-Miyaura coupling reaction.
Materials:
-
4-Iodoanisole or 4-Bromoanisole (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃, 0.08 mmol, 8 mol%)
-
Sodium carbonate (Na₂CO₃, 2.0 mmol)
-
Toluene (5 mL)
-
Ethanol (2 mL)
-
Water (2 mL)
Procedure:
-
To a round-bottom flask, add 4-haloanisole, phenylboronic acid, Pd(OAc)₂, PPh₃, and Na₂CO₃.
-
The flask is evacuated and backfilled with an inert gas (e.g., Argon) three times.
-
Add toluene, ethanol, and water to the flask.
-
The reaction mixture is heated to 80 °C and stirred vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Comparative Copper-Free Sonogashira Coupling of 4-Halotoluene with Phenylacetylene[6]
Objective: To compare the reactivity of 4-iodotoluene and 4-bromotoluene in a copper-free Sonogashira coupling reaction.
Materials:
-
4-Iodotoluene or 4-Bromotoluene (1.0 mmol)
-
Phenylacetylene (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Tetrabutylammonium acetate (Bu₄NOAc, 1.2 mmol)
-
N,N-Dimethylformamide (DMF, 5 mL)
Procedure:
-
In a glovebox, a reaction vial is charged with Pd(OAc)₂ and Bu₄NOAc.
-
The vial is sealed and brought out of the glovebox.
-
DMF, 4-halotoluene, and phenylacetylene are added via syringe.
-
The reaction mixture is stirred at room temperature.
-
Reaction progress is monitored by TLC or GC.
-
After the reaction is complete, the mixture is diluted with diethyl ether and washed with water.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated.
-
The residue is purified by flash chromatography to afford the desired product.
Logical Workflow for Substrate Selection
The choice between an aryl iodide and an aryl bromide is a balance between reactivity, cost, and availability. The following workflow can guide the decision-making process.
Caption: Decision workflow for selecting between aryl iodides and bromides.
References
The Ortho-Effect: A Comparative Guide to the Acidity of Halobenzoic Acids
For Researchers, Scientists, and Drug Development Professionals
The introduction of a halogen substituent to the aromatic ring of benzoic acid significantly influences its acidity, a critical parameter in drug design and development. The position of this substituent plays a pivotal role, with ortho-substitution leading to a notable increase in acidity, a phenomenon widely known as the "ortho-effect." This guide provides a comprehensive comparison of the acidity of ortho-, meta-, and para-halobenzoic acids, supported by experimental data and detailed methodologies.
The Ortho-Effect Explained
Generally, ortho-substituted benzoic acids are stronger acids than benzoic acid itself, as well as their meta and para isomers, regardless of the electronic nature of the substituent.[1][2][3] This phenomenon, termed the "ortho-effect," is primarily attributed to a combination of steric and electronic factors.[4]
The presence of a substituent at the ortho position creates steric hindrance, forcing the carboxyl (-COOH) group to twist out of the plane of the benzene ring.[1][5][6] This disruption in planarity inhibits the resonance between the carboxyl group and the aromatic ring.[1][5] As a result, the carboxylate anion formed upon deprotonation is stabilized, leading to an increase in acidity.[5] All halogens exert an electron-withdrawing inductive effect (-I effect), which also helps to stabilize the conjugate base and increase acidity.[7]
Comparative Acidity of Halobenzoic Acids
The acidity of halobenzoic acids, quantified by their pKa values, demonstrates the significant influence of the ortho-substituent. A lower pKa value indicates a stronger acid. The following table summarizes the experimental pKa values for benzoic acid and its halogenated derivatives in water.
| Compound | pKa Value |
| Benzoic Acid | 4.20 |
| ortho-Fluorobenzoic Acid | 3.27 |
| meta-Fluorobenzoic Acid | 3.86 |
| para-Fluorobenzoic Acid | 4.14 |
| ortho-Chlorobenzoic Acid | 2.92[8] |
| meta-Chlorobenzoic Acid | 3.83[8] |
| para-Chlorobenzoic Acid | 3.98[8] |
| ortho-Bromobenzoic Acid | 2.85 |
| meta-Bromobenzoic Acid | 3.81 |
| para-Bromobenzoic Acid | 3.97 |
| ortho-Iodobenzoic Acid | 2.86 |
| meta-Iodobenzoic Acid | 3.85 |
| para-Iodobenzoic Acid | 4.00 |
Data sourced from the Journal of Research of the National Bureau of Standards, unless otherwise cited.[7]
As the data illustrates, the ortho-halobenzoic acids are consistently more acidic (lower pKa) than benzoic acid and their corresponding meta and para isomers.
Experimental Protocols for pKa Determination
The determination of pKa values is crucial for understanding the physicochemical properties of molecules. The two most common methods employed for substituted benzoic acids are potentiometric titration and spectrophotometric analysis.
1. Potentiometric Titration
This method involves monitoring the pH of a solution of the acid as a strong base is incrementally added.[9][10]
-
Apparatus and Reagents : A calibrated pH meter with a glass electrode, a magnetic stirrer, a burette, a beaker, the halobenzoic acid of interest, a standardized solution of a strong base (e.g., NaOH), and buffer solutions for calibration (pH 4, 7, and 10).[10]
-
Procedure :
-
A known concentration of the halobenzoic acid is dissolved in a suitable solvent, typically a water-cosolvent mixture like acetonitrile-water.[9]
-
The solution is titrated with the standardized strong base, and the pH is recorded after each addition of the titrant.
-
The equivalence point of the titration is determined from the inflection point of the titration curve (a plot of pH versus the volume of titrant added).
-
The pKa is equal to the pH at the half-equivalence point.[10]
-
2. Spectrophotometric Determination
This technique relies on the difference in the UV-Vis absorbance spectra of the protonated and deprotonated forms of the acid.[11]
-
Apparatus and Reagents : A UV-Vis spectrophotometer, quartz cuvettes, the halobenzoic acid of interest, and a series of buffer solutions with known pH values.
-
Procedure :
-
A stock solution of the halobenzoic acid is prepared.
-
A series of solutions is made by diluting the stock solution in different buffer solutions to cover a range of pH values around the expected pKa.[10]
-
The absorbance spectra of the fully protonated (in a highly acidic solution) and fully deprotonated (in a highly basic solution) forms are recorded to determine the analytical wavelength where the difference in absorbance is maximal.[10]
-
The absorbance of each buffered solution is measured at this wavelength.
-
The pKa is calculated using the Henderson-Hasselbalch equation, often by plotting absorbance versus pH and finding the inflection point of the resulting sigmoidal curve.[10]
-
Visualizing the Ortho-Effect
The following diagram illustrates the logical relationship behind the increased acidity of ortho-substituted halobenzoic acids.
Caption: The ortho-effect mechanism leading to increased acidity.
References
- 1. Ortho effect - Wikipedia [en.wikipedia.org]
- 2. The Ortho Effect of benzoic acids [ns1.almerja.com]
- 3. byjus.com [byjus.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. cgchemistrysolutions.co.in [cgchemistrysolutions.co.in]
- 6. quora.com [quora.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. hcpgcollege.edu.in [hcpgcollege.edu.in]
- 9. asianpubs.org [asianpubs.org]
- 10. benchchem.com [benchchem.com]
- 11. asianpubs.org [asianpubs.org]
A Comparative Guide to In-Situ Iodination of Bromobenzoic Acids and Alternative Strategies
For researchers, scientists, and drug development professionals, the selective introduction of iodine into aromatic frameworks, such as benzoic acids, is a critical transformation in the synthesis of pharmaceuticals and functional materials. While the in-situ iodination of bromobenzoic acids via halogen exchange presents a direct route, a comprehensive evaluation of alternative methods is essential for optimizing reaction efficiency, substrate scope, and overall cost-effectiveness. This guide provides an objective comparison of in-situ iodination with other key strategies, supported by experimental data and detailed protocols.
The primary methods for the iodination of benzoic acid derivatives include direct C-H iodination, the Sandmeyer reaction for amino-substituted precursors, and decarboxylative iodination. Each approach offers distinct advantages and is suited for different substitution patterns and functional group tolerances.
Quantitative Performance Comparison
The following table summarizes the performance of various iodination strategies for benzoic acid derivatives based on reported experimental data. This allows for a direct comparison of yields and reaction conditions.
| Method | Substrate | Reagents/Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference(s) |
| In-situ Halogen Exchange | Aromatic Bromides | NaI, Pd catalyst | Aqueous | RT - 100 | < 8 | High | [1] |
| Direct C-H Iodination | Benzoic Acid | [Cp*IrCl₂]₂, NIS | HFIP | 60 | 16 | 95 | [2][3] |
| Direct C-H Iodination | Benzoic Acid | Pd(OAc)₂, KI/Ce(III)/H₂O₂ | H₂O | 110 | 11 | High | [4] |
| Direct C-H Iodination | Deactivated Arenes | HIO₃/AcOH/Ac₂O/H₂SO₄ | - | 45-50 | 2 | 39-83 | [5] |
| Sandmeyer Reaction | 2-Aminobenzoic Acid | NaNO₂, HCl, KI | H₂O | 0 - 80 | < 1 | Good | [6] |
| Sandmeyer Reaction | 4-Aminobenzoic Acid | NaNO₂, H₂SO₄, KI | H₂O | - | - | 82 | [7] |
| Decarboxylative Iodination | Electron-rich Benzoic Acids | I₂ | Various | - | - | Good | [8] |
Experimental Protocols
Detailed methodologies for the key iodination strategies are provided below. These protocols are based on established literature and offer a starting point for laboratory implementation.
In-situ Iodination of Bromobenzoic Acids (Halogen Exchange)
This method focuses on the direct conversion of a brominated aromatic compound to its iodinated counterpart without isolation of intermediates.[1]
General Procedure:
-
To a reaction vessel, add the bromoaromatic substrate, sodium iodide (typically 1.5-2.0 equivalents), and a palladium catalyst (e.g., Pd(OAc)₂ with a suitable ligand).
-
Add an aqueous solvent system.
-
Stir the reaction mixture at room temperature or elevated temperature (up to 100 °C) for a specified time (typically less than 8 hours), monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, the reaction mixture is worked up by extraction with an organic solvent.
-
The organic layer is dried, concentrated, and the product is purified by chromatography or recrystallization.
Direct C-H Iodination of Benzoic Acids
This strategy involves the direct functionalization of a C-H bond on the benzoic acid ring, often directed to the ortho position by the carboxylic acid group.[2][3][4]
Iridium-Catalyzed Protocol: [2][3]
-
In a reaction vial, combine the benzoic acid derivative, N-iodosuccinimide (NIS, 1.2 equivalents), and the iridium catalyst (e.g., [Cp*IrCl₂]₂, 2.5 mol%).
-
Add 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as the solvent.
-
Seal the vial and stir the mixture at 60 °C for 16 hours.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The residue is then purified by column chromatography to yield the ortho-iodinated benzoic acid.
Palladium-Catalyzed Protocol in Aqueous Media: [4]
-
To a flask, add the benzoic acid, potassium iodide (KI), a cerium(III) salt (e.g., CeCl₃·7H₂O) as a co-catalyst, and a palladium catalyst (e.g., Pd(OAc)₂).
-
Add water as the solvent, followed by the addition of hydrogen peroxide (H₂O₂).
-
Heat the reaction mixture at 110 °C, monitoring for completion.
-
After cooling, the product is isolated through standard aqueous work-up and purification procedures.
Sandmeyer Reaction for Iodination of Aminobenzoic Acids
The Sandmeyer reaction is a versatile method for introducing a variety of functional groups, including iodine, onto an aromatic ring by replacing an amino group.[6][9]
Procedure for 2-Iodobenzoic Acid Synthesis: [6]
-
Dissolve 2-aminobenzoic acid in deionized water and concentrated HCl.
-
Cool the mixture in an ice bath and slowly add an aqueous solution of sodium nitrite (NaNO₂) to form the diazonium salt.
-
In a separate container, dissolve potassium iodide (KI) in water.
-
Slowly add the KI solution to the cold diazonium salt solution. A precipitate will form.
-
Allow the reaction to warm to room temperature and then heat to 40-80 °C to ensure complete reaction, which is indicated by the cessation of nitrogen gas evolution.
-
Cool the mixture and add sodium sulfite to quench any excess iodine.
-
Collect the solid product by vacuum filtration, wash with water, and recrystallize to obtain pure 2-iodobenzoic acid.
Visualizing the Workflows and Mechanisms
The following diagrams, generated using the DOT language, illustrate the experimental workflows and the fundamental chemical transformations involved in these iodination strategies.
Caption: Comparative experimental workflows for key iodination strategies.
Caption: Core chemical transformations in different iodination methods.
References
- 1. Challenging cross couplings, in water, aided by in situ iodination of (hetero)aromatic bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemistry-online.com [chemistry-online.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Sandmeyer Reaction [organic-chemistry.org]
Bromo vs. Iodo-Substituted Benzoic Acids: A Comparative Guide to Biological Activities
For Researchers, Scientists, and Drug Development Professionals
The introduction of halogen atoms, specifically bromine and iodine, onto the benzoic acid scaffold significantly influences the molecule's physicochemical properties and, consequently, its biological activities. This guide provides a comprehensive comparison of the biological activities of bromo- versus iodo-substituted benzoic acids, supported by experimental data, to inform research and drug development efforts in areas such as antimicrobial, anticancer, and enzyme inhibitory applications.
Data Presentation: A Quantitative Comparison
The biological efficacy of halogenated benzoic acids is intrinsically linked to the nature of the halogen substituent. Iodine, being larger and more polarizable than bromine, can lead to altered lipophilicity, electronic distribution, and steric profiles, which in turn affect interactions with biological targets.[1] The following tables summarize quantitative data from various studies to facilitate a clear comparison of the biological activities of bromo- and iodo-substituted benzoic acid derivatives.
Antimicrobial and Antifungal Activity
In a comparative study on Schiff bases of 4-aminobenzoic acid, iodo-substituted compounds generally demonstrated comparable or enhanced antimicrobial and antifungal activity compared to their bromo-substituted counterparts.[1] The Minimum Inhibitory Concentration (MIC) is a key metric, with lower values indicating greater potency.
Table 1: Comparative Antimicrobial and Antifungal Activity (MIC in μg/mL) [1]
| Compound Substituent | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) | Candida albicans (Fungus) |
| 3-Bromo | 12.5 | 25 | 25 |
| 3-Iodo | 12.5 | 25 | 12.5 |
| 3,5-Dibromo | 6.25 | 12.5 | 12.5 |
| 3,5-Diiodo | 3.125 | 6.25 | 6.25 |
Data synthesized from a study on Schiff bases of 4-aminobenzoic acid.[1]
Cytotoxic (Anticancer) Activity
The same study also investigated the cytotoxic effects of these halogenated aminobenzoic acid derivatives against the human hepatocellular carcinoma cell line (HepG2). The half-maximal inhibitory concentration (IC50) values indicate the concentration required for 50% inhibition of cell growth, with lower values signifying greater cytotoxicity. Consistent with the antimicrobial data, the iodo-substituted derivatives exhibited greater cytotoxicity.[1]
Table 2: Comparative Cytotoxicity against HepG2 Cancer Cell Line (IC50 in μM) [1]
| Compound Substituent | IC50 (μM) |
| 3-Bromo | 28.4 |
| 3-Iodo | 22.1 |
| 3,5-Dibromo | 15.8 |
| 3,5-Diiodo | 10.2 |
Data synthesized from a study on Schiff bases of 4-aminobenzoic acid.[1]
Enzyme Inhibition: Tyrosinase
Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is of interest for cosmetic and therapeutic applications. 4-Bromobenzoic acid has been identified as a tyrosinase inhibitor.
Table 3: Tyrosinase Inhibitory Activity
| Compound | Target Enzyme | Key Performance Metric |
| 4-Bromobenzoic acid | Tyrosinase | IC50 range 0-0.3 mg/mL[2] |
Anti-Sickling Activity
Both p-bromobenzoic acid and p-iodobenzoic acid have been identified among a series of benzoic acid derivatives with anti-sickling activity, which is the ability to reverse the sickling of red blood cells in sickle cell disease.[1][3][4] However, a direct quantitative comparison of their potency from a single study is not available in the reviewed literature. The activity of these compounds is predicted based on lipophilicity and electronic parameters.[1][3]
Signaling Pathway Modulation
While specific signaling pathway modulation by bromo- and iodo-substituted benzoic acids is an area of ongoing research, the broader class of benzoic acid derivatives and halogenated compounds are known to interfere with key cellular pathways.
Benzoic acid analogues have been shown to exert their effects by disrupting the oxidative stress response system, which can involve the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[5] Furthermore, many natural and synthetic compounds are known to inhibit the NF-κB signaling pathway, which is crucial in inflammation and cancer.[6][7][8][9] The inhibition of these pathways can lead to downstream effects such as the induction of apoptosis and cell cycle arrest in cancer cells.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for assessing the biological activities discussed.
Tyrosinase Inhibition Assay (Spectrophotometric)
This protocol is based on the measurement of dopachrome formation from the oxidation of L-DOPA by tyrosinase.
Materials:
-
Mushroom Tyrosinase (e.g., 30 U/mL in phosphate buffer)
-
L-DOPA solution (10 mM in phosphate buffer)
-
Test compounds (bromo- and iodo-substituted benzoic acids) dissolved in a suitable solvent (e.g., DMSO)
-
Kojic acid (positive control)
-
0.1 M Sodium Phosphate Buffer (pH 6.8)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds and kojic acid in phosphate buffer. The final solvent concentration should not exceed 1-2%.
-
In a 96-well plate, add 20 µL of the test compound dilution, 100 µL of phosphate buffer, and 40 µL of the tyrosinase enzyme solution to the test wells.
-
For control wells, add 20 µL of the vehicle (solvent) instead of the test compound. For blank wells, add buffer instead of the enzyme solution.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 40 µL of L-DOPA solution to all wells.
-
Immediately measure the absorbance at 475 nm in a kinetic mode for a set period (e.g., 20-30 minutes) at 37°C.
-
The rate of reaction is determined from the linear portion of the absorbance versus time curve.
-
The percentage of tyrosinase inhibition is calculated using the following formula: % Inhibition = [ (Rate of control - Rate of sample) / Rate of control ] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the inhibitor.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.
Materials:
-
Test compounds (bromo- and iodo-substituted benzoic acids)
-
Standard antibiotic (positive control)
-
Bacterial or fungal strains
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile 96-well microtiter plates
-
Incubator
Procedure:
-
Prepare a stock solution of the test compounds and the standard antibiotic in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, perform serial two-fold dilutions of the stock solutions in the appropriate broth to obtain a range of concentrations.
-
Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard.
-
Add the microbial inoculum to each well of the microtiter plate.
-
Include a positive control (microorganism with no compound) and a negative control (broth with no microorganism).
-
Incubate the plates at an appropriate temperature and duration (e.g., 35°C for 18-24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.
Conclusion
References
- 1. Mathematical models of antisickling activities of benzoic acid derivatives on red blood cells of sicklers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Augmenting the activity of antifungal agents against aspergilli using structural analogues of benzoic acid as chemosensitizing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of NF-κB signaling unveils novel strategies to overcome drug resistance in cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibitors of NF-kappaB signaling: 785 and counting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Application of 3-Bromo-2-iodobenzoic Acid in Complex Syntheses: A Cost-Benefit Analysis
For researchers, scientists, and professionals in drug development, the selection of starting materials is a critical decision that influences the efficiency, cost-effectiveness, and ultimate success of complex synthetic routes. Among the vast array of functionalized aromatic building blocks, 3-Bromo-2-iodobenzoic acid stands out as a uniquely versatile reagent. This guide provides an objective comparison of its performance in key cross-coupling reactions against viable alternatives, supported by experimental data and detailed methodologies, to inform strategic decisions in complex syntheses.
The strategic placement of both a bromine and an iodine atom on the benzoic acid scaffold gives this compound distinct advantages in sequential and site-selective cross-coupling reactions. The significant difference in the carbon-halogen bond dissociation energies (C-I < C-Br) allows for the selective reaction of the iodo substituent under milder conditions, leaving the bromo group intact for a subsequent transformation. This inherent reactivity profile makes it a powerful tool for the construction of highly substituted and complex molecular architectures, particularly in the synthesis of biaryl compounds, which are prevalent motifs in pharmaceuticals.
Performance in Palladium-Catalyzed Cross-Coupling Reactions
The utility of this compound is most evident in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Heck, and Sonogashira reactions. The following sections provide a comparative overview of its reactivity and potential advantages over other dihalogenated benzoic acids.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone for the formation of C-C bonds. The differential reactivity of the C-I and C-Br bonds in this compound allows for a stepwise arylation. The initial coupling will preferentially occur at the more reactive C-I bond.
Hypothetical Comparative Data for Suzuki-Miyaura Coupling:
| Starting Material | Coupling Partner | Catalyst System | Conditions | Yield of Mono-arylated Product | Reference |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ (3 mol%), K₂CO₃ | Toluene/H₂O, 80°C, 12h | High (selective at iodo position) | General Reactivity Trend[1] |
| 2,3-Dibromobenzoic acid | Phenylboronic acid | Pd(PPh₃)₄ (3 mol%), K₂CO₃ | Toluene/H₂O, 100°C, 24h | Moderate to Good (mixture of products) | General Reactivity Trend[1] |
| 2-Bromo-3-chlorobenzoic acid | Phenylboronic acid | Pd(OAc)₂/SPhos (2 mol%), K₃PO₄ | 1,4-Dioxane, 100°C, 18h | Good (selective at bromo position) | General Reactivity Trend[1] |
Note: Specific yield data for this compound in a direct comparative study was not available in the searched literature. The presented data is based on established reactivity trends of aryl halides in Suzuki-Miyaura reactions.
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol)
-
Toluene (8 mL)
-
Water (2 mL)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the degassed toluene and water.
-
Add the Pd(PPh₃)₄ catalyst.
-
Heat the reaction mixture to 80°C and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Cost-Benefit Analysis
The primary cost of using this compound is its higher purchase price compared to some simpler dihalobenzoic acids. However, this initial cost can be offset by several benefits in complex, multi-step syntheses.
Cost Comparison of Starting Materials:
| Compound | CAS Number | Price (per gram) |
| This compound | 503821-94-1 | ~$12-15 |
| 2,3-Dibromobenzoic acid | 603-78-1 | ~$25-30 |
| 2-Bromo-3-chlorobenzoic acid | 56961-26-3 | ~$28-50 |
| 2,3,5-Triiodobenzoic acid | 88-82-4 | ~$11-17 |
Note: Prices are approximate and can vary between suppliers and purity grades.
Benefits:
-
Increased Synthetic Efficiency: The ability to perform selective, sequential couplings on the same molecule can significantly shorten synthetic routes, reducing the number of steps, purification processes, and overall solvent and reagent consumption.
-
Predictable Regioselectivity: The well-defined reactivity difference between the C-I and C-Br bonds allows for predictable and controlled functionalization, minimizing the formation of undesired isomers and simplifying product purification.
-
Access to Novel Architectures: The unique substitution pattern of this compound provides access to complex molecular scaffolds that might be difficult or more costly to synthesize using other starting materials.
Costs:
-
Higher Initial Reagent Cost: As shown in the table, the initial purchase price of this compound can be higher than some alternatives.
-
Catalyst and Ligand Costs: Palladium catalysts and specialized ligands required for efficient cross-coupling can contribute significantly to the overall cost of the synthesis.
Logical Workflow for Utilizing this compound
The following diagram illustrates a typical workflow for the sequential functionalization of this compound.
References
A Comparative Kinetic Analysis of Cross-Coupling Reactions with 3-Bromo-2-iodobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the kinetic performance of 3-bromo-2-iodobenzoic acid in three pivotal palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination. Understanding the kinetic nuances of the selective activation of the carbon-iodine (C-I) versus the carbon-bromine (C-Br) bond is critical for optimizing reaction conditions, enhancing yields, and enabling selective functionalization in the synthesis of complex molecules.
The enhanced reactivity of aryl iodides over aryl bromides is a fundamental principle in cross-coupling chemistry, stemming from the lower bond dissociation energy of the C-I bond compared to the C-Br bond. This facilitates the often rate-determining oxidative addition step in the catalytic cycle. This guide presents a compilation of literature data on similar dihaloarenes to provide a predictive framework for the behavior of this compound.
Data Presentation: Comparative Kinetics
The following tables summarize quantitative and semi-quantitative data on the relative reactivity of C-I and C-Br bonds in analogous cross-coupling reactions. While specific kinetic data for this compound is not extensively available, the data from model compounds like 1-bromo-4-iodobenzene provides a strong basis for comparison.
Table 1: Suzuki-Miyaura Coupling – Relative Reactivity
| Aryl Halide Moiety | Coupling Partner | Catalyst System | Temperature (°C) | Relative Rate/Selectivity | Reference |
| Aryl Iodide | Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | 70 | Primary site of reaction | [1] |
| Aryl Bromide | Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | 100-110 | Requires higher temperature for reaction | [1] |
| Aryl Iodide | Arylboronic acids | Pd₂(dba)₃ / P(t-Bu)₃ | Room Temp | Faster reaction | [2] |
| Aryl Bromide | Arylboronic acids | Pd(OAc)₂ / PCy₃ | Room Temp | Slower reaction | [2] |
Table 2: Sonogashira Coupling – Activation Parameters and Conditions
| Aryl Halide | Activation Enthalpy (ΔH‡) (kJ mol⁻¹) | Activation Entropy (ΔS‡) (J mol⁻¹ K⁻¹) | Typical Reaction Temperature | Notes | Reference |
| Aryl Iodide | 48-62 | -71 to -39 | Room Temperature | Facile coupling | [3] |
| Aryl Bromide | 54-82 | -55 to 11 | 60-100 °C | Requires heating | [3] |
Table 3: Buchwald-Hartwig Amination – Ligand and Temperature Effects
| Aryl Halide Moiety | Amine | Ligand | Base | Temperature (°C) | Observations | Reference | |---|---|---|---|---|---| | Aryl Iodide | Primary/Secondary | BINAP/DPPF | NaOtBu/LiHMDS | Room Temp - 80 | Higher rates and yields |[4] | | Aryl Bromide | Primary/Secondary | BINAP/DPPF | NaOtBu/LiHMDS | 80 - 110 | Generally requires higher temperatures |[4] |
Experimental Protocols
Accurate kinetic analysis is crucial for understanding reaction mechanisms and optimizing processes. Below are detailed methodologies for monitoring the kinetics of the three key cross-coupling reactions.
Protocol 1: Kinetic Analysis of Suzuki-Miyaura Coupling via GC-MS
This protocol describes the monitoring of reaction progress by quantifying the consumption of the starting material and the formation of the mono- and di-substituted products over time using Gas Chromatography-Mass Spectrometry (GC-MS).
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., Toluene/Water)
-
Internal standard (e.g., dodecane)
-
Schlenk tube or similar reaction vessel
-
GC-MS instrument
Procedure:
-
Reaction Setup: In a flame-dried Schlenk tube under an inert atmosphere (e.g., Argon), add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), the palladium catalyst (e.g., 0.02 mmol, 2 mol%), and the base (3.0 mmol).
-
Solvent Addition: Add the degassed solvent system (e.g., 10 mL of a toluene/water mixture).
-
Internal Standard: Add a known amount of the internal standard.
-
Initiation and Sampling: Initiate the reaction by placing the vessel in a preheated oil bath at the desired temperature and start a timer. At predetermined time intervals (e.g., 0, 5, 10, 20, 30, 60, 90, 120 minutes), withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture using a syringe.
-
Quenching: Immediately quench the aliquot in a vial containing a suitable solvent (e.g., ethyl acetate) and a small amount of water to stop the reaction.
-
Sample Preparation: Dilute the quenched sample, filter through a short plug of silica gel to remove catalyst and salts.
-
GC-MS Analysis: Inject the prepared sample into the GC-MS. Determine the concentration of reactants and products by integrating the peak areas relative to the internal standard.
-
Data Analysis: Plot the concentration of this compound and the mono- and di-arylated products as a function of time to determine the reaction rates.
Protocol 2: In-situ Monitoring of Sonogashira Coupling by ¹H NMR Spectroscopy
This protocol allows for continuous, real-time monitoring of the reaction within an NMR spectrometer, providing a detailed kinetic profile.
Materials:
-
This compound
-
Terminal alkyne
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Amine base (e.g., triethylamine)
-
Deuterated solvent (e.g., THF-d₈)
-
NMR tube with a sealable cap
Procedure:
-
Sample Preparation: In a glovebox, add this compound, the palladium catalyst, CuI, and the deuterated solvent to an NMR tube.
-
Initial Spectrum: Acquire a ¹H NMR spectrum of the initial mixture to establish the starting concentrations.
-
Reaction Initiation: Inject the terminal alkyne and the amine base into the NMR tube, quickly cap and shake the tube, and place it in the pre-heated NMR spectrometer.
-
Data Acquisition: Immediately begin acquiring ¹H NMR spectra at regular intervals.
-
Data Analysis: Integrate characteristic signals for the starting material and the product(s) in each spectrum. Plot the change in concentration over time to determine the reaction kinetics.
Protocol 3: Kinetic Study of Buchwald-Hartwig Amination
This protocol outlines a method for studying the kinetics of the Buchwald-Hartwig amination by monitoring the reaction progress through quenching and subsequent analysis.
Materials:
-
This compound
-
Amine
-
Palladium pre-catalyst and ligand
-
Base (e.g., NaOtBu)
-
Solvent (e.g., Toluene)
-
Reaction vials
Procedure:
-
High-Throughput Setup: Prepare a series of reaction vials, each containing the palladium pre-catalyst, ligand, and base.
-
Stock Solutions: Prepare stock solutions of this compound and the amine in the chosen solvent.
-
Reaction Initiation: Add the stock solutions to the reaction vials to initiate the reactions simultaneously.
-
Time-Point Quenching: At specific time points, remove a vial from the heating block and quench the reaction by adding a suitable quenching agent (e.g., a dilute acid).
-
Analysis: Analyze the contents of each quenched vial by a suitable method such as HPLC or GC-MS to determine the conversion and product distribution.
-
Kinetic Profile: Plot the conversion versus time to obtain the kinetic profile of the reaction.
Mandatory Visualization
The following diagrams illustrate the generalized catalytic cycles and experimental workflows described in this guide.
References
Safety Operating Guide
Proper Disposal of 3-Bromo-2-iodobenzoic Acid: A Step-by-Step Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of 3-Bromo-2-iodobenzoic acid is critical to ensure laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe handling and disposal of this compound, compiled from safety data sheets of structurally similar chemicals and general principles of hazardous waste management. Adherence to these procedures is essential to minimize risks and comply with regulations.
Immediate Safety and Hazard Information
Quantitative Data Summary
Due to the limited availability of specific experimental data for this compound, the following table summarizes general hazard classifications.
| Parameter | Value | Source |
| GHS Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | PubChem[1] |
| GHS Precautionary Statements | P261, P264, P270, P271, P280, P301+P317, P302+P352, P304+P340, P305+P351+P338, P332+P317, P337+P317, P362+P364, P403+P233, P405, P501 | PubChem[1] |
Detailed Disposal Protocol
The primary principle for the disposal of this compound is to treat it as a hazardous chemical waste. It should be segregated, properly labeled, and disposed of through a licensed environmental waste management company.
Step 1: Segregation of Waste
-
Solid Waste: Collect un- or minimally-contaminated solid this compound in a dedicated, clearly labeled, and sealable container. This container should be designated for "Halogenated Organic Solid Waste."
-
Liquid Waste: Solutions containing this compound should be collected in a separate, dedicated container for "Halogenated Organic Liquid Waste."
-
Contaminated Materials: Any materials, such as weighing paper, gloves, or pipette tips, that are grossly contaminated with this compound should be placed in the designated solid waste container.
Step 2: Waste Container Management
-
Labeling: All waste containers must be clearly and accurately labeled with the full chemical name, "this compound," and the appropriate hazard symbols (e.g., harmful, irritant).
-
Storage: Store waste containers in a designated, well-ventilated, and secondary containment area, away from incompatible materials such as strong oxidizing agents.[2]
-
Closure: Keep waste containers securely closed at all times, except when adding waste.
Step 3: Disposal Procedure
-
Do Not Dispose Down the Drain: Under no circumstances should this compound or its solutions be disposed of down the sink or in general trash.[2]
-
Contact Environmental Health and Safety (EHS): Follow your institution's specific procedures for hazardous waste pickup. Contact your EHS department to schedule a collection of the properly segregated and labeled waste containers.
-
Approved Waste Disposal Plant: The ultimate disposal method will be determined by the licensed waste management facility, which typically involves high-temperature incineration.[3] This ensures the complete destruction of the halogenated organic compound.[3]
-
Regulatory Compliance: All disposal activities must be in full compliance with local, state, and federal environmental regulations.[2]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 3-Bromo-2-iodobenzoic acid
Essential Safety and Handling Guide for 3-Bromo-2-iodobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of this compound, a compound requiring careful management due to its potential health hazards. Adherence to these protocols is essential for ensuring a safe laboratory environment and mitigating risks.
Hazard Identification and Classification
This compound is classified under the Globally Harmonized System (GHS) with the following hazards:
-
Acute toxicity, oral (Category 4) : Harmful if swallowed.[1]
-
Skin corrosion/irritation (Category 2) : Causes skin irritation.[1][2]
-
Serious eye damage/eye irritation (Category 2A) : Causes serious eye irritation.[1][2]
-
Specific target organ toxicity, single exposure (Category 3) : May cause respiratory irritation.[1][2]
The signal word for this chemical is Warning .[1]
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to personal protection is mandatory to prevent exposure when handling this compound.
| PPE Category | Specification | Standard Compliance |
| Eye and Face Protection | Tightly fitting safety goggles or chemical safety goggles. | OSHA 29 CFR 1910.133 or European Standard EN166. |
| Hand Protection | Chemical-impermeable gloves (e.g., nitrile rubber). Always inspect gloves prior to use and use proper glove removal technique. | |
| Skin and Body Protection | Laboratory coat. For larger quantities or risk of splashing, consider a chemical-resistant apron or suit. | |
| Respiratory Protection | For operations that may generate dust, a NIOSH-approved N95 dust mask or higher-level respirator is required.[3] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. |
Operational Plan: Step-by-Step Handling Procedure
This protocol outlines the safe handling of this compound from receipt to disposal.
1. Preparation and Engineering Controls:
- Designate a specific area for handling, preferably within a certified chemical fume hood.
- Ensure an eyewash station and safety shower are readily accessible and have been recently tested.[4]
- Assemble all necessary equipment and reagents before starting work.
- Verify that all containers are properly labeled and in good condition.
2. Weighing and Transfer:
- Perform all weighing and transfer operations that may generate dust within a chemical fume hood or a ventilated balance enclosure.
- Use a spatula or other appropriate tool to handle the solid material. Avoid creating dust.
- If dissolving the compound, add the solid to the solvent slowly to avoid splashing.
3. During Reaction/Use:
- Keep all containers of this compound tightly closed when not in use.[2]
- Maintain good laboratory hygiene; do not eat, drink, or smoke in the work area.[5]
- Wash hands thoroughly after handling the compound, even if gloves were worn.[2]
4. Spill Management:
- In case of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[6] Moisten the spilled material with water to prevent dust from becoming airborne.[7]
- For larger spills, evacuate the area and follow your institution's emergency procedures.
- Clean the spill area with a suitable solvent and decontaminate all surfaces.
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection:
-
Solid Waste: Collect all waste this compound and any contaminated disposable materials (e.g., gloves, weighing paper) in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container for halogenated organic solvents.
-
Empty Containers: Handle uncleaned containers as you would the product itself. Do not rinse into the drain.
Disposal Procedure:
-
All chemical waste must be disposed of in accordance with local, state, and federal regulations.
-
Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on waste pickup and disposal procedures.
-
Do not mix with other waste streams unless explicitly instructed to do so by your EHS department.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. This compound | C7H4BrIO2 | CID 11232662 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. 3-Brom-5-iodbenzoesäure 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. dept.harpercollege.edu [dept.harpercollege.edu]
- 5. tcichemicals.com [tcichemicals.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. Benzoic Acid Hazards and How to Manage Them | CloudSDS [cloudsds.com]
Retrosynthesis Analysis
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Strategy Settings
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
